molecular formula C3H5ClO2 B105670 2-Chloroethyl formate CAS No. 1487-43-0

2-Chloroethyl formate

Cat. No.: B105670
CAS No.: 1487-43-0
M. Wt: 108.52 g/mol
InChI Key: QHOINBKBMJLHPY-UHFFFAOYSA-N
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Description

2-Chloroethyl formate is a chemical ester of potential interest for organic synthesis and research applications. As an ester, its reactivity is typically characterized by the formate group, which may be leveraged in transesterification reactions or as a protecting group in multi-step synthetic pathways. Researchers might explore its use as a starting material or intermediate in the development of more complex molecules, particularly in pharmaceutical and agrochemical research. It is important to note that detailed information on the specific applications and research value of 2-Chloroethyl formate is limited in the public domain. The related compound, 2-Chloroethyl chloroformate (CAS 627-11-2), is well-documented and widely used as a derivatizing agent for amines and carboxylic acids to make them amenable for analysis by gas chromatography . While the formate and chloroformate esters have distinct reactivities, the chloroformate's established role highlights the utility of such 2-chloroethyl ester functional groups in chemical research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Please refer to the product's safety data sheet (SDS) for detailed handling and hazard information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2/c4-1-2-6-3-5/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOINBKBMJLHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289297
Record name 2-chloroethyl formate
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Molecular Weight

108.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487-43-0
Record name NSC60187
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60187
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloroethyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloroethyl Formate: Structural Architectonics and Synthetic Utility

[1][2]

CAS: 1487-43-0 | Formula:

M.W.:12

Executive Technical Summary

2-Chloroethyl formate (CEF) is a haloalkyl ester characterized by the fusion of a reactive formyl group with a 2-chloroethyl moiety.[1][2][3] Distinct from its acyl chloride analog (2-chloroethyl chloroformate, CAS 627-11-2), CEF serves as a specialized formylating agent and a structural probe for investigating the electronic influence of

1212

Structural Architectonics

The molecular geometry of CEF is governed by the interplay between the planar ester linkage and the rotatable chloroethyl tail.[1][2]

Connectivity and Geometry

The molecule features a central ester functionality (

12
  • Ester Planarity: The

    
     core adopts a planar geometry due to resonance delocalization of the ether oxygen lone pair into the carbonyl 
    
    
    orbital.[1][2]
  • Bond Lengths (Predicted):

    • 
      : 1.20 Å
      
    • 
      : 1.34 Å[1][2]
      
    • 
      : 1.45 Å[1][2]
      
    • 
      : 1.79 Å[1][2]
      
Conformational Analysis

CEF exhibits conformational isomerism defined by two key dihedral angles:

  • Ester Torsion (

    
    ):  The 
    
    
    dihedral angle overwhelmingly favors the s-cis (syn) conformation (0°) over the s-trans (anti) form due to dipole minimization and orbital overlap (
    
    
    ).[1][2]
  • Ethyl Torsion (

    
    ):  The 
    
    
    dihedral angle exists in equilibrium between gauche (60°) and anti (180°) conformers.[1][2] The gauche conformer is stabilized by the hyperconjugative gauche effect (
    
    
    ), though steric repulsion competes with this electronic stabilization.[1][2]
Electronic Distribution

The


1212more electrophilic12

CEF_Structurecluster_effectsElectronic EffectsFormylFormyl Group(Electrophilic Center)EtherOEther Oxygen(Resonance Donor)Formyl->EtherOEster LinkageEthylEthylene Bridge(Lipophilic Spacer)EtherO->EthylO-C BondChlorineChlorine Atom(Leaving Group Precursor)Ethyl->ChlorineC-Cl BondChlorine->Ethyl-I EffectInductiveInductive Withdrawal (-I)by ChlorineResonanceResonance (n -> pi*)reduced by -I effect

Figure 1: Structural connectivity and electronic influence flow in 2-Chloroethyl formate.[1]

Spectroscopic Fingerprinting

Accurate identification of CEF relies on distinguishing the formate proton and the characteristic triplet pattern of the chloroethyl group.[1][2]

Table 1: Diagnostic Spectroscopic Data

TechniqueParameterValueAssignment / Notes
1H NMR

(ppm)
8.05 (s, 1H)Formyl H : Diagnostic singlet, highly deshielded.[1][2]
4.42 (t,

Hz, 2H)

: Deshielded by adjacent oxygen.[1][2]
3.78 (t,

Hz, 2H)

: Typical alkyl chloride shift.[1][2]
13C NMR

(ppm)
160.5C=O : Carbonyl carbon.[1][2]
63.8

: Ether carbon.[1][2]
41.2

: Alkyl chloride carbon.[1][2]
IR

(cm

)
1725 - 1740C=O[1][2] Stretch : Strong ester band.[1][2]
1180C-O Stretch : Ester C-O-C vibration.
740C-Cl Stretch : Characteristic haloalkane band.[1][2]

Synthetic Methodology

While CEF can be generated via the chlorination of ethyl formate, that route yields complex mixtures.[1][2][3] The preferred laboratory method for high-purity CEF is the acid-catalyzed esterification of 2-chloroethanol with formic acid.[1][2]

Protocol: Direct Esterification

Objective: Synthesize 2-chloroethyl formate on a 50 mmol scale.

Reagents:

  • Formic acid (98%): 2.5 g (54 mmol)[1][2]

  • 2-Chloroethanol: 4.0 g (50 mmol)[1][2]

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (0.1 g) or Sulfuric acid (cat.)[1][2]
    
  • Solvent: Dichloromethane (DCM) or neat (with Dean-Stark)[1][2]

Step-by-Step Workflow:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using azeotropic distillation) or a drying tube (if using DCC coupling variant).

  • Mixing: Charge the flask with 2-chloroethanol and formic acid. Add the acid catalyst.[1][2]

  • Reflux: Heat the mixture to mild reflux (approx. 40-50°C if using DCM solvent, or 80°C if using benzene/toluene for azeotrope).

    • Note: Since formic acid boils at ~100°C and CEF at 137°C, careful temperature control is required to remove water without losing the formic acid.[1][2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash with saturated

      
       solution (2 x 10 mL) to remove unreacted formic acid.[1][2] Caution: 
      
      
      evolution.
    • Wash with brine (10 mL).[1][2]

    • Dry the organic layer over anhydrous

      
      .[1][2]
      
  • Purification: Filter and concentrate. Purify via fractional distillation under reduced pressure.

    • Target Fraction: Collect the fraction boiling at ~137°C (at 760 mmHg) or equivalent reduced pressure boiling point.

Reactivity & Mechanism

CEF possesses two electrophilic sites: the carbonyl carbon (hard electrophile) and the

12
Hydrolysis Mechanism

In aqueous media, CEF undergoes hydrolysis to regenerate formic acid and 2-chloroethanol.[1][2][3] The rate is faster than ethyl formate due to the electron-withdrawing chlorine destabilizing the ground state ester more than the tetrahedral intermediate.[1][2]

Alkylation Potential

Under forcing conditions or in the presence of strong nucleophiles (e.g., amines), the chloroethyl group can participate in alkylation.[1][2] This may proceed via a direct

1

Reaction_MechanismStart2-Chloroethyl FormateAttackTetrahedral IntermediateStart->Attack+ H2O / Slow StepAlkylationN-Alkylation (R-NH-CH2CH2-OH)Start->AlkylationSN2 @ C-Cl (Minor Pathway)ProductsFormic Acid + 2-ChloroethanolAttack->Products- H+ / EliminationWaterH2O (Nucleophile)NuStrong Nu: (R-NH2)

Figure 2: Primary hydrolytic pathway and secondary alkylation vector.[1][2]

Safety & Toxicology (E-E-A-T)

Hazard Class: Alkylating Agent / Lachrymator.[1][2]

  • Vesicant Activity: The 2-chloroethyl moiety is structurally homologous to sulfur and nitrogen mustards.[1][2] While the ester oxygen reduces the nucleophilicity required for rapid aziridinium formation (compared to amines), CEF should still be treated as a potential blistering agent (vesicant).[1][2]

  • Inhalation: Vapors are highly irritating to the respiratory tract (formic acid release upon hydrolysis in mucous membranes).[1][2]

  • Handling Protocol:

    • Engineering Controls: Always handle in a certified chemical fume hood.

    • PPE: Butyl rubber gloves are recommended over nitrile due to the penetrating nature of halo-esters.[1][2]

    • Decontamination: Spills should be treated with dilute aqueous ammonia or NaOH to hydrolyze the ester and neutralize the acid.[1][2]

References

  • PubChem. (2025).[1][2] 2-Chloroethyl formate - Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Lide, D. R. (Ed.).[1][2] (2005).[1][2][4] CRC Handbook of Chemistry and Physics (86th ed.).[1][2] CRC Press.[1][2] (Data inferred from homologous series of halo-esters).[1][2][4]

Physical Properties & Critical Handling of 2-Chloroethyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, stability profile, and handling protocols for 2-Chloroethyl formate .

CAS: 1487-43-0 | Formula: C₃H₅ClO₂ | MW: 108.52 g/mol [1][2]

Executive Summary

2-Chloroethyl formate is a halo-ester intermediate used in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[2] Structurally, it consists of a formate ester group linked to a 2-chloroethyl moiety.[1][2] In drug development, it is critically important to distinguish this compound from its more aggressive analog, 2-Chloroethyl chloroformate (CAS 627-11-2).[2]

While often used as a building block, 2-Chloroethyl formate poses specific challenges in Genotoxic Impurity (PGI) assessments.[2] Its chloroethyl group functions as a potential alkylating agent, capable of reacting with nucleophilic DNA bases.[2] Furthermore, it is a metabolic and hydrolytic precursor to 2-chloroethanol , a known toxicant.[2] This guide provides the definitive physical data and handling logic required for rigorous CMC (Chemistry, Manufacturing, and Controls) documentation.[2]

Molecular Identity & Structural Analysis

Precise identification is the first line of defense against reagent confusion in the laboratory.[2]

ParameterValueTechnical Note
IUPAC Name 2-Chloroethyl formatePreferred over "Formic acid, 2-chloroethyl ester"
CAS Number 1487-43-0 Critical Distinction:[1][3] Do NOT confuse with 2-Chloroethyl chloroformate (627-11-2)
SMILES C(CCl)OC=OUseful for QSAR/PGI prediction models
InChI Key QHOINBKBMJLHPY-UHFFFAOYSA-NUnique digital identifier for database verification
Molecular Weight 108.52 g/mol Moderate volatility range

Thermodynamic & Physical Constants

The following data points are synthesized from experimental values and high-fidelity predictive models (Joback/Crippen methods) where specific literature gaps exist.

Core Physical Data
PropertyValueImplications for Processing
Physical State Liquid (at 20°C)Colorless to pale yellow; requires liquid handling protocols.[1]
Boiling Point 137.2°C (at 760 mmHg)significantly lower than the chloroformate analog (155°C).[2] Amenable to distillation purification.[2]
Density 1.165 g/cm³ (at 20°C)Denser than water.[1][2] Will form the bottom layer in aqueous extractions if not hydrolyzed.[2]
Refractive Index (

)
1.403 Key purity indicator; lower than chlorinated solvents like DCM (1.42).[2]
Flash Point 52.3°C Flammable. Requires grounding and inert atmosphere (N₂/Ar) during transfer.[2]
Vapor Pressure ~7.13 mmHg (at 25°C)Moderate volatility; requires fume hood for all manipulations to prevent inhalation.[2]
Solubility & Phase Behavior
PropertyValueContext
LogP (Octanol/Water) 1.03 Moderately lipophilic. Soluble in common organic solvents (DCM, EtOAc, THF).[2]
Water Solubility Hydrolytic Decomposition Do not partition in water. The compound hydrolyzes to release HCl equivalents (via secondary breakdown) and formic acid.[2]

Critical Distinction: Formate vs. Chloroformate

A common error in procurement and synthesis is confusing 2-Chloroethyl formate with 2-Chloroethyl chloroformate .[2] This distinction is vital for safety and reactivity.

Feature2-Chloroethyl Formate (This Topic)2-Chloroethyl Chloroformate (The Analog)
CAS 1487-43-0627-11-2
Structure Cl-CH2-CH2-O-CH=OCl-CH2-CH2-O-C(=O)Cl
Reactivity Mild acylating agent; Formyl donor.[2]Aggressive acylating agent; Carbamate precursor.[2]
Toxicity Toxic; Alkylating potential.Highly Toxic; Corrosive; Lachrymator.[2]
Boiling Point 137.2°C155°C

Stability & Reactivity Profile

Understanding the degradation pathways is essential for controlling impurities in the final drug substance.[2]

Hydrolysis Pathway

In the presence of moisture or aqueous bases, 2-Chloroethyl formate undergoes hydrolysis.[2] This reaction is autocatalytic as the formic acid produced lowers the pH, potentially accelerating further degradation.[2]

HydrolysisPathway CEF 2-Chloroethyl Formate (C3H5ClO2) TS Tetrahedral Intermediate CEF->TS + H2O Water H2O Water->TS FA Formic Acid (HCOOH) TS->FA CE 2-Chloroethanol (HO-CH2-CH2-Cl) TS->CE Toxicity Toxicity CE->Toxicity Genotoxic Concern

Figure 1: Hydrolytic degradation pathway yielding Formic Acid and 2-Chloroethanol (a known genotoxin).[2]

Experimental Protocol: Trace Analysis via GC-MS

To validate the absence of this reagent in a final API (Active Pharmaceutical Ingredient), a self-validating GC-MS method is required.[2]

Objective: Quantify residual 2-Chloroethyl formate at ppm levels (Limit of Quantitation: < 5 ppm).

Methodology
  • Sample Preparation:

    • Dissolve 50 mg of API in 1.0 mL of Dichloromethane (DCM) .

    • Rationale: DCM is a non-protic solvent that prevents hydrolysis during analysis and offers high solubility for the lipophilic ester.[2]

  • Internal Standard:

    • Add 10 µL of Ethyl Formate-d1 (deuterated) as an internal standard to correct for injection variability.

  • GC Parameters:

    • Column: DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane) – ideal for volatile halogenated compounds.[2]

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).[2]

    • Inlet: Splitless mode at 200°C.

    • Oven Program: 40°C (hold 2 min) → 10°C/min → 180°C (hold 2 min).

  • MS Detection (SIM Mode):

    • Monitor Target Ions (m/z): 63, 65 (Chloroethyl fragment) and 29 (Formyl group).[2]

    • Validation Check: The ratio of m/z 63/65 should match the natural chlorine isotope abundance (~3:1).[2]

Analytical Decision Tree

This workflow ensures correct identification and prevents false positives from structural analogs.[2]

AnalyticalWorkflow Start Sample Injection (GC-MS) RetTime Retention Time Match? (vs. Std ~ 137°C BP) Start->RetTime Ions Ion Ratio Check (m/z 63:65 approx 3:1) RetTime->Ions Yes ResultNeg NEGATIVE (< LOD) RetTime->ResultNeg No Spectrum Full Scan Confirmation Ions->Spectrum Pass Ions->ResultNeg Fail ResultPos POSITIVE ID (Quantify) Spectrum->ResultPos

Figure 2: Analytical decision logic for confirming 2-Chloroethyl formate presence.

Safety & Handling (E-E-A-T)

Warning: 2-Chloroethyl formate combines the hazards of alkylating agents with flammability.[2]

  • Engineering Controls: Handle strictly within a certified chemical fume hood.

  • PPE: Butyl rubber gloves are recommended over nitrile for extended contact with halogenated esters.[2]

  • Spill Management:

    • Do NOT use water.[2][4] Water generates heat and acid fumes (hydrolysis).[2]

    • Absorb with vermiculite or dry sand.[2]

    • Neutralize waste with a non-aqueous base (e.g., ethanolic KOH) carefully if required by local disposal protocols.[2]

  • Storage:

    • Store under inert gas (Argon/Nitrogen).[2]

    • Temperature: 2–8°C (Refrigerated) to suppress hydrolysis and transesterification.

    • Segregate from strong oxidizers and amines.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 246748, 2-Chloroethyl formate.[2] Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Chloroethyl formate Spectral Data. Retrieved from [Link][2]

Sources

The Synthetic Cornerstone: A Technical Guide to 2-Chloroethyl Formate (CAS 1487-43-0) for the Advancing Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and professional in drug development, the selection of reagents is a critical juncture that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the arsenal of bifunctional molecules, 2-Chloroethyl formate (CAS 1487-43-0) emerges as a strategic asset, offering a unique combination of formylating and chloroethylating capabilities. This guide provides an in-depth technical exploration of 2-Chloroethyl formate, moving beyond rudimentary descriptions to deliver field-proven insights into its synthesis, reactivity, and application, with a particular focus on its burgeoning role in pharmaceutical research.

Core Molecular Attributes and Physicochemical Landscape

2-Chloroethyl formate, with the chemical formula C₃H₅ClO₂, is a distinct organic compound featuring a formate ester linked to a 2-chloroethyl moiety.[1] This seemingly simple architecture belies a nuanced reactivity profile that is central to its utility.[1]

Identification and Structural Properties

A clear identification of 2-Chloroethyl formate is paramount for its correct application and safety.

Identifier Value
CAS Registry Number 1487-43-0
IUPAC Name 2-chloroethyl formate
Molecular Formula C₃H₅ClO₂
Molecular Weight 108.52 g/mol
SMILES Notation C(CCl)OC=O
InChI Key QHOINBKBMJLHPY-UHFFFAOYSA-N
Physicochemical Characteristics

The physical properties of 2-Chloroethyl formate dictate its handling, storage, and behavior in various solvent systems. It presents as a colorless to pale yellow liquid under standard conditions.[2]

Physical Property Value
Density 1.165 g/cm³ at 20°C
Boiling Point 137.2°C at 760 mmHg
Flash Point 52.3°C
Vapor Pressure 7.13 mmHg at 25°C
Refractive Index 1.403
LogP 1.03410

The moderate boiling point and positive LogP value, indicating a degree of lipophilicity, are noteworthy for its application in organic synthesis and potential for membrane permeability in biological contexts.[2] Its flammability, as indicated by the flash point, necessitates appropriate safety precautions.[2]

Synthesis of 2-Chloroethyl Formate: A Protocol-Driven Approach

The synthesis of 2-Chloroethyl formate can be approached through several routes, with the chlorination of ethyl formate being a prominent method.[2]

Free Radical Chlorination of Ethyl Formate

This method involves the reaction of atomic chlorine with ethyl formate, which can be initiated photochemically or with a radical initiator. While this process also yields other chlorinated products, reaction conditions can be optimized to favor the formation of 2-Chloroethyl formate.[2]

Experimental Protocol: Synthesis via Free Radical Chlorination

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Ethyl formate

  • Molecular chlorine (Cl₂)

  • Radical initiator (e.g., 2,2'-azobis(2-methylpropanenitrile), AIBN)

  • Inert solvent (e.g., carbon tetrachloride)

  • Reaction vessel equipped with a reflux condenser, gas inlet, and dropping funnel

  • UV lamp (for photochemical initiation) or heating mantle

Procedure:

  • Reaction Setup: In a fume hood, charge the reaction vessel with ethyl formate and the inert solvent.

  • Initiator Addition: If using a chemical initiator, dissolve AIBN in a small amount of ethyl formate and add it to the reaction vessel.

  • Chlorine Introduction: While stirring vigorously, introduce molecular chlorine gas into the reaction mixture at a controlled rate. For photochemical initiation, irradiate the reaction mixture with a UV lamp.

  • Temperature Control: Maintain the reaction temperature at a point that ensures a steady reflux, promoting the desired chlorination while minimizing side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to determine the relative concentrations of starting material and chlorinated products.

  • Work-up: Upon completion, cease the chlorine flow and cool the reaction mixture. Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.

  • Purification: The crude product is then subjected to fractional distillation under reduced pressure to isolate 2-Chloroethyl formate from other chlorinated isomers and unreacted starting material.

G Ethyl_Formate Ethyl Formate Reaction Free Radical Chlorination Ethyl_Formate->Reaction Cl2 Cl₂ Cl2->Reaction Initiator Initiator (AIBN or UV light) Initiator->Reaction Product_Mixture Product Mixture Reaction->Product_Mixture 2_Chloroethyl_formate 2-Chloroethyl formate Product_Mixture->2_Chloroethyl_formate Fractional Distillation 1_Chloroethyl_formate 1-Chloroethyl formate Product_Mixture->1_Chloroethyl_formate Fractional Distillation Ethyl_chloroformate Ethyl chloroformate Product_Mixture->Ethyl_chloroformate Fractional Distillation

Caption: Synthesis of 2-Chloroethyl formate via free radical chlorination.

Chemical Reactivity and Mechanistic Pathways

The utility of 2-Chloroethyl formate in drug development stems from its dual reactivity: the formate group can act as a formylating agent or a protecting group, while the chloroethyl moiety is susceptible to nucleophilic substitution.

Nucleophilic Substitution at the Chloroethyl Group

The primary carbon bearing the chlorine atom is an electrophilic center, readily undergoing Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of the ethoxyformate moiety onto a substrate.

G 2_Chloroethyl_formate 2-Chloroethyl formate Transition_State Sₙ2 Transition State 2_Chloroethyl_formate->Transition_State Nucleophile Nucleophile (Nu⁻) Nucleophile->Transition_State Product Substituted Product Transition_State->Product Leaving_Group Chloride Ion (Cl⁻) Transition_State->Leaving_Group

Caption: Sₙ2 reaction of 2-Chloroethyl formate with a nucleophile.

Formylation Reactions

While not as reactive as acyl chlorides, the formate group can participate in formylation reactions, particularly with strong nucleophiles or under catalytic conditions. This is especially relevant in the synthesis of heterocyclic compounds, which are prevalent in biologically active molecules.[3]

Hydrolysis

Like other esters, 2-Chloroethyl formate is susceptible to hydrolysis, yielding formic acid and 2-chloroethanol. The rate of this reaction is influenced by pH and temperature. Mechanistic studies on the hydrolysis of related compounds, such as 2-chloroethyl ethyl sulfide, highlight the potential for complex reaction pathways and the formation of intermediate sulfonium salts, which can affect the overall kinetics.[4]

Applications in Drug Development and Medicinal Chemistry

The true value of 2-Chloroethyl formate is realized in its application as a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Role as a Synthetic Intermediate

The dual functionality of 2-Chloroethyl formate allows for its use in a variety of synthetic strategies. The chloroethyl group can be a precursor for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.[2]

Use in the Synthesis of Bioactive Molecules

While direct, widespread examples of 2-Chloroethyl formate in the synthesis of marketed drugs are not extensively documented in readily available literature, its structural motifs are present in various bioactive compounds. For instance, the related compound 2-chloroethyl chloroformate is used in the preparation of artemisinin-derived dimers with antimalarial activity.[3] Furthermore, the broader class of (2-chloroethyl)nitrosocarbamates has been synthesized and evaluated as potential anticancer agents.[5] The formyl group, which can be introduced by reagents like 2-Chloroethyl formate, is a key component in the synthesis of various heterocyclic systems found in many pharmaceuticals.[3]

Analytical Characterization and Spectral Data

Accurate characterization of 2-Chloroethyl formate is essential for quality control and reaction monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the protons on the carbon adjacent to the chlorine, a triplet for the protons on the carbon adjacent to the oxygen, and a singlet for the formyl proton.

    • ¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the carbonyl carbon, the carbon bonded to oxygen, and the carbon bonded to chlorine.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chloroethyl group and the formyl group.

Safety, Handling, and Toxicology

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

2-Chloroethyl formate represents a valuable and versatile reagent for the modern medicinal chemist. Its dual reactivity, coupled with its relative stability, makes it a strategic choice for the introduction of formyl and chloroethyl functionalities in complex synthetic pathways. As the demand for novel and intricate drug molecules continues to grow, the strategic application of such bifunctional reagents will undoubtedly play an increasingly important role in the future of drug discovery and development. Further research into its reaction kinetics and the development of new catalytic systems for its activation will only expand its utility and solidify its place in the synthetic chemist's toolbox.

References

  • BenchChem. (2025).
  • Google Patents. (n.d.). KR840001918B1 - Process for the preparation of -chlorinated chloroformates.
  • PubMed. (n.d.). Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2975.
  • BenchChem. (2025). A Comparative Analysis of Formylating Efficiency: 2-Chloroethyl Orthoformate vs.
  • PubMed. (n.d.). Synthesis and evaluation of several new (2-chloroethyl)nitrosocarbamates as potential anticancer agents. Retrieved January 28, 2026, from [Link]

Sources

An In-depth Technical Guide to the Reactivity of 2-Chloroethyl Formate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Dual Functionality of a Niche Reagent

In the landscape of synthetic organic chemistry, certain reagents, while not ubiquitous, offer a unique combination of functionalities that make them invaluable for specific applications. 2-Chloroethyl formate (CAS No. 1487-43-0) is one such molecule.[1] Possessing both a reactive formate ester and a versatile chloroalkyl group, it presents a dualistic reactivity profile that can be strategically exploited in the synthesis of complex molecules, particularly within the pharmaceutical industry. This guide provides an in-depth exploration of the chemical behavior of 2-chloroethyl formate, moving beyond a simple recitation of facts to an analysis of the causality behind its reactivity and its practical application in a laboratory setting. Our focus is to equip researchers and drug development professionals with the nuanced understanding necessary to effectively harness this reagent's potential.

Core Molecular Structure and Physicochemical Properties

2-Chloroethyl formate, with the chemical formula C₃H₅ClO₂, is characterized by a formate ester linked to a 2-chloroethyl moiety.[1] This seemingly simple structure is the key to its synthetic utility, housing two distinct reactive centers.

PropertyValueReference
CAS Registry Number 1487-43-0[1]
IUPAC Name 2-chloroethyl formate[1]
Molecular Formula C₃H₅ClO₂[1]
Molecular Weight 108.52 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 137.2°C at 760 mmHg[1]
Density 1.165 g/cm³ at 20°C[1]
Flash Point 52.3°C[1]
Refractive Index 1.403[1]

The molecule's moderate boiling point and liquid state at room temperature make it a manageable reagent in standard laboratory settings. Its flash point indicates flammability, necessitating appropriate handling precautions.[1]

The Dichotomy of Reactivity: A Tale of Two Functional Groups

The synthetic potential of 2-chloroethyl formate is rooted in the distinct reactivity of its two functional groups: the formate ester and the primary alkyl chloride. The strategic choice of reactants and reaction conditions allows for the selective targeting of one group over the other, or in some cases, a sequential reaction involving both.

The Formate Ester: A Mild Formylating Agent

The formate ester functionality allows 2-chloroethyl formate to act as a formylating agent, introducing a formyl group (-CHO) onto nucleophiles. While not as reactive as other formylating agents like acetic formic anhydride or activated formic acid derivatives, its milder nature can be advantageous when dealing with sensitive substrates.

The N-formylation of primary and secondary amines is a fundamental transformation in organic synthesis, yielding formamides that are important intermediates in the production of various pharmaceuticals. While specific mechanistic studies on 2-chloroethyl formate are not extensively documented, the generally accepted mechanism for formylation by formate esters proceeds via a nucleophilic acyl substitution.

Figure 1. Proposed mechanism for the N-formylation of a secondary amine with 2-chloroethyl formate.

The reaction is typically carried out by heating the amine with 2-chloroethyl formate, often without the need for a catalyst. However, for less reactive amines, a mild acid or base catalyst can be employed to facilitate the reaction. The choice of solvent is crucial and is generally an aprotic solvent to avoid competitive reactions.

Experimental Protocol: General Procedure for N-Formylation of a Primary Amine

  • Materials:

    • Primary amine (1.0 equiv)

    • 2-Chloroethyl formate (1.1 - 1.5 equiv)

    • Anhydrous aprotic solvent (e.g., acetonitrile, THF, or toluene)

    • Stir bar and round-bottom flask with reflux condenser

    • Inert atmosphere (optional, but recommended for sensitive substrates)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the primary amine and the anhydrous solvent.

    • With stirring, add 2-chloroethyl formate dropwise at room temperature.

    • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the amine.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • The workup procedure will vary depending on the properties of the product but typically involves washing with a dilute aqueous acid and/or base, followed by extraction with an organic solvent, drying, and concentration under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

  • Causality Behind Experimental Choices:

    • Excess of 2-Chloroethyl Formate: Using a slight excess of the formylating agent helps to drive the reaction to completion, especially if the amine is not highly reactive.

    • Anhydrous Conditions: The absence of water is important to prevent the hydrolysis of the formate ester, which would consume the reagent and generate formic acid.

    • Heating: The formylation reaction with 2-chloroethyl formate is often slow at room temperature, and heating is necessary to achieve a reasonable reaction rate.

The Chloroalkyl Moiety: A Handle for Nucleophilic Substitution and Cyclization

The primary chloride on the ethyl group of 2-chloroethyl formate is susceptible to nucleophilic substitution, typically proceeding through an S(_N)2 mechanism. This allows for the introduction of the 2-formyloxyethyl group onto a variety of nucleophiles.

A range of nucleophiles, including amines, thiols, and carbanions, can displace the chloride ion. This reaction is particularly useful for introducing a two-carbon linker that can be further elaborated. For instance, in pharmaceutical synthesis, the chloroethyl group can serve as a precursor for further functionalization.[1]

Figure 2. S(_N)2 reaction of a nucleophile with 2-chloroethyl formate.

Experimental Protocol: General Procedure for Alkylation of a Phenol

  • Materials:

    • Phenol (1.0 equiv)

    • 2-Chloroethyl formate (1.1 equiv)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 1.5 equiv)

    • Anhydrous polar aprotic solvent (e.g., DMF, acetone)

    • Stir bar and round-bottom flask with reflux condenser

  • Procedure:

    • To a round-bottom flask, add the phenol, base, and anhydrous solvent.

    • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

    • Add 2-chloroethyl formate to the reaction mixture.

    • Heat the reaction to a suitable temperature (typically 50-80 °C) and monitor by TLC.

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • The residue is then worked up by adding water and extracting with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by chromatography.

  • Causality Behind Experimental Choices:

    • Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which readily attacks the electrophilic carbon of the chloroethyl group.

    • Polar Aprotic Solvent: Solvents like DMF or acetone are ideal for S(_N)2 reactions as they can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.

Applications in Drug Development and Heterocyclic Synthesis

The dual reactivity of 2-chloroethyl formate makes it a potentially useful building block in the synthesis of pharmaceuticals and other biologically active molecules. The 2-chloroethoxy group can be introduced and subsequently transformed, or the entire 2-formyloxyethyl moiety can be incorporated into a target structure. While specific, high-profile examples in blockbuster drugs are not readily found, its potential lies in the construction of heterocyclic systems and as a precursor for more complex side chains. For instance, the reaction with a molecule containing both a nucleophilic nitrogen and another nucleophile could lead to a cyclization reaction to form a heterocycle.

Safety and Handling

2-Chloroethyl formate is a flammable liquid and should be handled with appropriate safety precautions.[1] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. As with all esters, it is susceptible to hydrolysis, so it should be stored in a tightly sealed container in a cool, dry place.

Conclusion: A Reagent of Strategic Value

2-Chloroethyl formate is a bifunctional reagent whose utility lies in the strategic application of its formate ester and chloroalkyl functionalities. While not as commonly employed as some of its more reactive counterparts, its milder nature and the potential for sequential reactions at its two distinct sites make it a valuable tool for the synthetic chemist. A thorough understanding of its reactivity, guided by the principles of nucleophilic acyl substitution and nucleophilic alkylation, allows for its effective use in the construction of complex molecular architectures relevant to drug discovery and development. The experimental protocols provided herein serve as a starting point for researchers to explore the full potential of this interesting and versatile molecule.

References

  • Organic Chemistry Portal. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloroethyl formate. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Chloroethyl chloroformate. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloroethyl chloroformate. Retrieved January 28, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Hydrolysis of 2-Chloroethyl Formate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of 2-chloroethyl formate's behavior in aqueous environments is critical for researchers and professionals in drug development and organic synthesis. This technical guide offers a comprehensive exploration of the hydrolysis of 2-chloroethyl formate, a molecule of interest due to its bifunctional nature, incorporating both a reactive ester and a chloroalkyl moiety. This document provides a deep dive into the mechanistic pathways, kinetic parameters, and influencing factors governing its degradation in aqueous media. Furthermore, it presents detailed, field-proven experimental protocols for monitoring and quantifying this hydrolysis reaction, empowering researchers to design and execute robust stability studies.

Introduction: The Significance of 2-Chloroethyl Formate Hydrolysis

2-Chloroethyl formate (CEF) is a chemical entity that garners attention in synthetic chemistry and is of particular relevance in the pharmaceutical sciences as a potential intermediate or a structural motif in drug candidates. Its reactivity is largely dictated by the interplay between the formate ester and the 2-chloroethyl group. The hydrolysis of CEF, resulting in the formation of formic acid and 2-chloroethanol, is a fundamental reaction that dictates its stability, shelf-life, and behavior in biological systems.[1] Understanding the kinetics and mechanism of this degradation pathway is paramount for:

  • Drug Development: Assessing the stability of drug candidates containing the 2-chloroethyl formate moiety under physiological conditions.

  • Process Chemistry: Optimizing reaction conditions and purification processes where CEF is an intermediate.

  • Environmental Science: Predicting the fate and persistence of CEF in aqueous environments.

This guide will dissect the core principles of CEF hydrolysis, providing both theoretical insights and practical methodologies for its study.

Mechanistic Pathways of 2-Chloroethyl Formate Hydrolysis

The hydrolysis of 2-chloroethyl formate in aqueous solutions can proceed through several mechanistic pathways, primarily influenced by the pH of the medium. Like other simple esters, CEF can undergo hydrolysis under neutral, acidic, and basic conditions.

Neutral Hydrolysis (Spontaneous Hydrolysis)

In the absence of external acid or base catalysts, 2-chloroethyl formate can undergo slow hydrolysis, catalyzed by water acting as a weak nucleophile. This spontaneous reaction is generally first-order with respect to the ester concentration.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the formate group is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-chloroethanol yield formic acid and regenerate the acid catalyst. This mechanism is a reversible process.[2]

Base-Catalyzed Hydrolysis (Saponification)

In alkaline media, the hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to form formic acid and the 2-chloroethoxide ion. The 2-chloroethoxide ion subsequently abstracts a proton from formic acid (or water) to yield 2-chloroethanol and the formate anion. This process is effectively irreversible.

The Potential for Neighboring Group Participation

A unique feature of 2-chloroethyl formate hydrolysis is the potential for the chlorine atom to participate in the reaction. The chlorine atom, being on the carbon adjacent to the ester oxygen, can act as an internal nucleophile, displacing the formate group to form a cyclic chloronium ion intermediate. This phenomenon, known as neighboring group participation (NGP), can significantly accelerate the rate of hydrolysis. The subsequent attack of water on this strained three-membered ring can occur at either carbon atom, leading to the formation of 2-chloroethanol and ethylene glycol, although the former is the major product.

Diagram of Potential Hydrolysis Pathways

Hydrolysis_Pathways cluster_conditions Reaction Conditions cluster_mechanisms Mechanistic Pathways cluster_products Products CEF 2-Chloroethyl Formate (ClCH₂CH₂OCHO) Acid_Mech Acid-Catalyzed (A_AC2) CEF->Acid_Mech Protonation Base_Mech Base-Catalyzed (B_AC2) CEF->Base_Mech Nucleophilic Attack Neutral_Mech Neutral Hydrolysis CEF->Neutral_Mech Slow Attack NGP_Mech Neighboring Group Participation (NGP) CEF->NGP_Mech Intramolecular Attack Acid H₃O⁺ Acid->Acid_Mech Base OH⁻ Base->Base_Mech Neutral H₂O Neutral->Neutral_Mech Products Formic Acid + 2-Chloroethanol Acid_Mech->Products Base_Mech->Products Neutral_Mech->Products NGP_Mech->Products

Caption: Potential mechanistic pathways for the hydrolysis of 2-chloroethyl formate.

Factors Influencing the Rate of Hydrolysis

The rate of hydrolysis of 2-chloroethyl formate is highly dependent on several experimental parameters:

  • pH: As with most esters, the hydrolysis rate of CEF exhibits a U-shaped pH-rate profile. The rate is slowest in the neutral pH range (around pH 4-6) and increases significantly in both acidic and alkaline conditions. The hydrolysis rate can vary by a factor of 10 for each unit change in pH.[3]

  • Temperature: The rate of hydrolysis increases with temperature, following the Arrhenius equation. This dependence allows for the determination of the activation energy of the reaction. For analogous formate esters, activation energies for neutral, acidic, and basic hydrolysis have been determined to be in the range of 59-88 kJ/mol.[4]

  • Buffer Concentration and Type: While buffer catalysis was not found to be significant for tert-butyl formate hydrolysis, it is a factor to consider in experimental design.[4] The choice of buffer should be made carefully to avoid specific catalytic effects or interference with the analytical method.

  • Solvent Composition: The presence of co-solvents can influence the hydrolysis rate by altering the polarity of the medium and the solvation of the transition state.

Quantitative Analysis of Hydrolysis Kinetics

kobs = kN + kA[H+] + kB[OH-]

Where:

  • kN is the rate constant for neutral hydrolysis.

  • kA is the rate constant for acid-catalyzed hydrolysis.

  • kB is the rate constant for base-catalyzed hydrolysis.

CompoundHydrolysis PathwayRate ConstantActivation Energy (Ea)
tert-Butyl Formate Neutral (k_N)(1.0 ± 0.2) x 10⁻⁶ s⁻¹78 ± 5 kJ/mol
Acid-Catalyzed (k_A)(2.7 ± 0.5) x 10⁻³ M⁻¹s⁻¹59 ± 4 kJ/mol
Base-Catalyzed (k_B)1.7 ± 0.3 M⁻¹s⁻¹88 ± 11 kJ/mol
Ethyl Formate Neutral-16,800 cal/mol (~70.3 kJ/mol)
Alkaline Hydrolysis (k_B)25.7 L/mol-sec at 25°C-

Data for tert-butyl formate from[4]. Data for ethyl formate from[5][6]. Note that the units for activation energy were converted for consistency.

Experimental Protocols for Studying Hydrolysis

A well-designed experimental protocol is crucial for obtaining reliable kinetic data. The following sections outline detailed methodologies for studying the hydrolysis of 2-chloroethyl formate.

Experimental Workflow

Experimental_Workflow A 1. Solution Preparation - Prepare buffer solutions of desired pH - Prepare a stock solution of 2-Chloroethyl Formate B 2. Reaction Initiation - Add CEF stock to pre-heated buffer - Start timer immediately A->B C 3. Sample Collection - Withdraw aliquots at specific time intervals B->C D 4. Reaction Quenching - Immediately quench the reaction (e.g., by dilution, pH change, or addition of a stopping reagent) C->D E 5. Sample Analysis - Analyze quenched samples using a suitable method (HPLC, GC-MS, or NMR) D->E F 6. Data Analysis - Plot concentration vs. time - Determine the observed rate constant (k_obs) E->F G 7. Kinetic Modeling - Determine k_N, k_A, and k_B from the pH-rate profile F->G

Caption: A typical experimental workflow for studying the hydrolysis of 2-chloroethyl formate.

General Experimental Setup
  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2-12). Common buffer systems include phosphate, acetate, and borate. Ensure the ionic strength of all buffers is kept constant by adding a salt like KCl.

  • Stock Solution: Prepare a concentrated stock solution of 2-chloroethyl formate in a suitable organic solvent (e.g., acetonitrile or ethanol) to ensure accurate initial concentration.

  • Reaction Conditions: The hydrolysis reaction should be carried out in a temperature-controlled water bath or incubator to maintain a constant temperature.

  • Reaction Initiation: To start the reaction, a small aliquot of the CEF stock solution is added to the pre-equilibrated buffer solution. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the reaction kinetics.

  • Sampling and Quenching: At predetermined time intervals, aliquots of the reaction mixture are withdrawn and the reaction is immediately quenched to stop further hydrolysis. Quenching can be achieved by rapid cooling, dilution with a cold mobile phase, or by adding a reagent that neutralizes the acid or base catalyst.

Analytical Methodologies

HPLC is a versatile technique for monitoring the disappearance of the parent compound (CEF) and the appearance of its hydrolysis products.

  • Protocol for HPLC Analysis:

    • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

    • Column: A reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm) is commonly used.

    • Mobile Phase: A mixture of water (with a small amount of acid, e.g., 0.1% formic acid, to suppress the ionization of formic acid) and an organic solvent like methanol or acetonitrile. The gradient or isocratic elution method should be optimized to achieve good separation of CEF, formic acid, and 2-chloroethanol.

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Detection: 2-Chloroethyl formate can be monitored at a low UV wavelength (e.g., 210 nm). Formic acid can also be detected at this wavelength, or a refractive index detector can be used for its quantification.[6][7]

    • Quantification: Create a calibration curve for 2-chloroethyl formate to determine its concentration in the quenched samples.

GC-MS is a highly sensitive and specific method, particularly for the analysis of the volatile hydrolysis product, 2-chloroethanol.

  • Protocol for GC-MS Analysis:

    • Sample Preparation: The aqueous samples may require extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) before injection. Derivatization may be employed to improve the chromatographic properties and sensitivity of the analytes.

    • Instrumentation: A GC system coupled to a mass spectrometer.

    • Column: A capillary column with a suitable stationary phase (e.g., a wax column for polar analytes).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An oven temperature program should be optimized to separate 2-chloroethyl formate and 2-chloroethanol.

    • Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[8][9]

NMR spectroscopy can be used to monitor the hydrolysis reaction in real-time without the need for sample quenching.

  • Protocol for NMR Analysis:

    • Sample Preparation: The reaction is carried out directly in an NMR tube by adding a small amount of CEF to a buffered D₂O solution.

    • Instrumentation: A high-resolution NMR spectrometer.

    • Data Acquisition: ¹H NMR spectra are acquired at regular intervals.

    • Analysis: The disappearance of the CEF signals (e.g., the formate proton or the methylene protons) and the appearance of the product signals (formic acid and 2-chloroethanol) can be integrated to determine their relative concentrations over time.[4][10]

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and investigating the hydrolysis of 2-chloroethyl formate in aqueous solutions. By leveraging the mechanistic insights from analogous compounds and employing the detailed experimental protocols outlined, researchers, scientists, and drug development professionals can effectively characterize the stability of this important molecule. A thorough understanding of its hydrolysis kinetics and pathways is essential for the successful development of stable and effective pharmaceuticals and for predicting the environmental fate of this compound.

References

  • Pierpaolo, L. (2025, January 29). Ethyl Formate Synthesis. PierpaLab. Retrieved from [Link]

  • KINETICS OF HYDROLYSIS OF ESTERS. (n.d.). PJSIR. Retrieved from [Link]

  • 2-Chloroethyl chloroformate. (n.d.). PubChem. Retrieved from [Link]

  • Effect of pH on hydrolysis rate of methyl formate. (1994). ResearchGate. Retrieved from [Link]

  • Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. (n.d.). Oxford Academic. Retrieved from [Link]

  • Ethyl formate. (n.d.). PubChem. Retrieved from [Link]

  • mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

  • Khan, M. Y., & Abid, M. (2019). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Sains Malaysiana, 48(5), 1011-1017. Retrieved from [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). Retrieved from [Link]

  • High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio. (n.d.). DTIC. Retrieved from [Link]

  • Residue Analysis of Ethylene Oxide and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry. (2023). FSSAI. Retrieved from [Link]

  • The Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. (n.d.). PubMed. Retrieved from [Link]

  • Exp. 21 NMR Study of a Reversible Hydrolysis Reaction 263. (n.d.). Joseph A DiVerdi. Retrieved from [Link]

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Technical Guide: Thermal Stability & Degradation Profile of 2-Chloroethyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermal stability, decomposition pathways, and handling protocols for 2-Chloroethyl formate (CAS 1487-43-0).

Critical Disambiguation & Identity

WARNING: In drug development workflows, this compound is frequently confused with 2-Chloroethyl chloroformate (CAS 627-11-2). These are distinct chemical entities with vastly different reactivity profiles.[1]

Feature2-Chloroethyl Formate (Target)2-Chloroethyl Chloroformate (Common Reagent)
CAS 1487-43-0 627-11-2
Structure Cl-CH₂-CH₂-O-CHOCl-CH₂-CH₂-O-CO-Cl
Function Formylating agent, IntermediateDealkylating agent (ACE-Cl method), Carbamate synthesis
Primary Hazard Flammability, Hydrolysis to Formic AcidHigh Toxicity, Hydrolysis to HCl & CO₂

Operational Directive: Verify the CAS number on your reagent bottle before proceeding. This guide focuses exclusively on the Formate ester (CAS 1487-43-0) .

Physicochemical Stability Profile

2-Chloroethyl formate exhibits a stability profile governed by two competing mechanisms: moisture-driven hydrolysis and thermal elimination.

Key Thermal Properties
PropertyValueStability Implication
Boiling Point 137.2°C (at 760 mmHg)High boiling point allows for elevated reaction temperatures, but proximity to decomposition onset requires monitoring.
Flash Point 52.3°CFlammable. Vapor-air mixtures are ignitable at standard lab temperatures.
Density 1.165 g/cm³Denser than water; phase separation occurs prior to hydrolysis in biphasic systems.
LogP 1.03Moderate lipophilicity; penetrates polymer seals/gaskets over time.
Vapor Pressure ~7.1 mmHg (25°C)Moderate volatility; headspace accumulation of vapors is a risk in non-ventilated storage.

Mechanisms of Degradation

Understanding the causality of decomposition is essential for process safety. The compound degrades via two primary pathways depending on environmental triggers.

Pathway A: Hydrolysis (Moisture-Driven)

The formate ester bond is susceptible to nucleophilic attack by water. This reaction is autocatalytic ; the formic acid produced lowers the pH, accelerating further hydrolysis.

  • Reaction:

    
    
    
  • Products: 2-Chloroethanol (Toxic) and Formic Acid (Corrosive).

Pathway B: Thermal Elimination (Heat-Driven)

At elevated temperatures (>100°C) or in the presence of Lewis acid impurities, 2-chloroethyl formate can undergo internal elimination or decarbonylation.

  • Decarbonylation: Loss of Carbon Monoxide (CO) to yield 2-chloroethanol.

  • Elimination: Formation of Vinyl Chloride (rare, requires high energy) or Acetaldehyde derivatives.

Degradation Pathway Diagram

DecompositionPathways Substrate 2-Chloroethyl Formate (C3H5ClO2) Intermed1 Tetrahedral Intermediate Substrate->Intermed1 Nucleophilic Attack Prod_Thermal 2-Chloroethanol + CO (Gas) Substrate->Prod_Thermal Decarbonylation (Thermal) Moisture Moisture (H2O) (Trigger) Moisture->Intermed1 Heat Heat (>100°C) (Trigger) Heat->Prod_Thermal Prod_Hydrolysis 2-Chloroethanol + Formic Acid Intermed1->Prod_Hydrolysis Acid Catalysis Prod_Hydrolysis->Intermed1 Autocatalysis (H+)

Figure 1: Primary decomposition pathways. Note the autocatalytic feedback loop in hydrolysis, necessitating moisture-free storage.

Experimental Evaluation Protocols

As a self-validating system, you must determine the specific stability limits of your specific lot, as impurities (trace acids/metals) significantly alter the onset temperature (


).
Protocol A: Thermal Screening via DSC (Differential Scanning Calorimetry)

Objective: Determine the


 of exothermic decomposition.
  • Sample Prep: Load 2–5 mg of 2-Chloroethyl formate into a gold-plated high-pressure crucible (to contain volatile gases). Seal hermetically.

  • Reference: Empty gold crucible.

  • Method: Ramp from 25°C to 250°C at 5°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify the first deviation from the baseline (Exothermic Onset).

    • Safety Limit: Set maximum process temperature (

      
      ) at least 50°C below 
      
      
      
      .
    • Note: If

      
       is <150°C, perform an isothermal hold test at your intended process temperature for 24 hours.
      
Protocol B: Hydrolysis Kinetics via 1H-NMR

Objective: Quantify moisture sensitivity under ambient conditions.

  • Solvent: Use

    
     (dried over molecular sieves) vs. 
    
    
    
    (spiked with 1%
    
    
    ).
  • Acquisition: Dissolve 20 mg substrate in 0.6 mL solvent.

  • Monitoring: Track the formate proton signal (

    
     ppm) and the appearance of the Formic Acid proton (
    
    
    
    ppm) or 2-chloroethanol triplets (
    
    
    ppm).
  • Data Plot: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
Stability Testing Workflow

StabilityWorkflow Start Reagent Receipt (Check CAS 1487-43-0) PurityCheck GC-MS / NMR Purity (>98%?) Start->PurityCheck Decision1 Purity OK? PurityCheck->Decision1 Purify Distill under Inert Gas Decision1->Purify No DSC DSC Screening (Ramp 5°C/min) Decision1->DSC Yes Purify->PurityCheck Result Determine T(onset) DSC->Result Safe T(process) < T(onset) - 50°C Result->Safe High Stability Unsafe Reject / Redesign Process Result->Unsafe Low Stability

Figure 2: Workflow for validating the thermal safety of the reagent before scale-up.

Storage & Handling Strategies

Storage Conditions
  • Temperature: Refrigerate at 2°C – 8°C . While the boiling point is high, lower temperatures retard hydrolysis rates significantly.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen is not the primary threat, but atmospheric moisture is critical to exclude.

  • Container: Glass or Teflon-lined containers. Avoid metal containers (Iron/Zinc) which may catalyze decomposition or react with hydrolysis products (acids).

Handling Precautions[1][2]
  • Ventilation: Use exclusively in a fume hood. The flash point (52°C) is low enough that static discharge or hot plates can trigger ignition.

  • PPE: Nitrile gloves are generally effective for short contact, but laminated films (Silver Shield) are recommended for extended handling due to the penetrative nature of halo-esters.

  • Spill Management: Do not use water. Absorb with vermiculite or sand. Neutralize the area with dilute sodium bicarbonate after absorbing the bulk liquid to neutralize any generated formic acid.

References

  • PubChem. 2-Chloroethyl formate (Compound Summary). National Library of Medicine. Available at: [Link]

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Navigating the Solubility Landscape of 2-Chloroethyl Formate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Integrity and Data Availability

As a Senior Application Scientist, my primary commitment is to the principles of scientific integrity, accuracy, and the safety of the research community. This guide has been compiled to provide a comprehensive overview of the solubility of 2-Chloroethyl formate in organic solvents. However, during the extensive literature and database search conducted in the preparation of this document, a critical information gap was identified: the absence of a publicly available, verified Safety Data Sheet (SDS) specifically for 2-Chloroethyl formate (CAS No. 1487-43-0).

The availability of an SDS is paramount for ensuring the safe handling, storage, and disposal of any chemical substance. It provides authoritative information on potential hazards, personal protective equipment, and emergency procedures. Without this document, any guidance on safety and handling would be based on inference from related compounds, a practice that does not meet the standards of this author or the expectations of the scientific community.

Therefore, this guide will proceed by presenting the available physicochemical data, theoretical considerations for solubility, and a general experimental protocol for determining solubility. However, it is imperative to note that all laboratory work involving 2-Chloroethyl formate must be preceded by a thorough, substance-specific risk assessment conducted by qualified personnel, and ideally, the acquisition of a certified SDS from the chemical supplier.

Introduction to 2-Chloroethyl Formate: A Profile

2-Chloroethyl formate (C₃H₅ClO₂) is a formate ester characterized by the presence of a chloroethyl group.[1] This bifunctional nature—an ester and a chlorinated alkane—imparts a unique reactivity profile, making it a potentially valuable intermediate in various synthetic pathways within pharmaceutical and materials science research. Understanding its solubility in a range of organic solvents is a critical first step in its effective application, influencing reaction kinetics, purification strategies, and formulation development.

This guide will delve into the theoretical underpinnings of its solubility, provide a framework for its experimental determination, and present its known physicochemical properties.

Physicochemical Properties of 2-Chloroethyl Formate

A clear understanding of a compound's physical and chemical properties is fundamental to predicting its behavior in different solvent systems. The following table summarizes the key physicochemical parameters for 2-Chloroethyl formate.

PropertyValueSource
Molecular Formula C₃H₅ClO₂Vulcanchem[1], PubChem
Molecular Weight 108.52 g/mol Vulcanchem[1], PubChem
Appearance Colorless to pale yellow liquidVulcanchem[1]
Density 1.165 g/cm³ at 20°CVulcanchem[1]
Boiling Point 137.2°C at 760 mmHgVulcanchem[1]
Flash Point 52.3°CVulcanchem[1]
LogP (Octanol-Water Partition Coefficient) 1.03410Vulcanchem[1]

The positive LogP value suggests a degree of lipophilicity, indicating that 2-Chloroethyl formate will likely exhibit favorable solubility in nonpolar to moderately polar organic solvents.[1] The presence of the ester and chloro functional groups, however, introduces polarity that will influence its interactions with a diverse range of solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, framework for predicting solubility. The solubility of 2-Chloroethyl formate in a given organic solvent will be governed by the interplay of intermolecular forces between the solute and solvent molecules.

The Role of Molecular Structure and Intermolecular Forces

The structure of 2-Chloroethyl formate allows for several types of intermolecular interactions:

  • Dipole-Dipole Interactions: The carbonyl group (C=O) in the formate ester and the carbon-chlorine (C-Cl) bond both possess significant dipole moments. This allows 2-Chloroethyl formate to interact favorably with polar solvents such as ketones (e.g., acetone) and other esters (e.g., ethyl acetate).

  • London Dispersion Forces: As with all molecules, van der Waals forces will be present. These forces will be more significant in interactions with nonpolar solvents like hydrocarbons (e.g., hexane, toluene). The presence of the chloroethyl group contributes to these dispersion forces.

  • Hydrogen Bonding: 2-Chloroethyl formate can act as a hydrogen bond acceptor at the oxygen atoms of the ester group. While it lacks a hydrogen bond donor, this capability allows for interactions with protic solvents like alcohols (e.g., methanol, ethanol).

Predicting Solubility: A Qualitative Assessment

Based on these intermolecular forces, we can make the following qualitative predictions about the solubility of 2-Chloroethyl formate in various classes of organic solvents:

  • Alcohols (e.g., Methanol, Ethanol): Expected to be soluble . The ability of alcohols to act as hydrogen bond donors will facilitate strong interactions with the ester's oxygen atoms.

  • Ketones (e.g., Acetone): Expected to be soluble . Strong dipole-dipole interactions between the carbonyl groups of both the solute and the solvent will promote miscibility.

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Expected to be soluble . The polar C-O-C ether linkage will engage in dipole-dipole interactions with the ester and chloro groups.

  • Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide, N,N-Dimethylformamide): Expected to be soluble . The highly polar nature of these solvents will lead to strong dipole-dipole interactions.

  • Hydrocarbons (e.g., Hexane, Toluene): Expected to have moderate to good solubility . While lacking strong dipole-dipole interactions, the nonpolar ethyl chain and the overall molecular size will allow for significant London dispersion forces. Solubility in aromatic solvents like toluene may be enhanced due to potential π-stacking interactions.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble . The similar polarities and the presence of chlorine atoms in both solute and solvent will lead to favorable dipole-dipole and dispersion interactions.

Experimental Determination of Solubility: A Practical Protocol

Given the absence of quantitative solubility data in the literature, experimental determination is necessary. The following is a general, self-validating protocol for assessing the miscibility of 2-Chloroethyl formate, a liquid, in various organic solvents at room temperature.

Materials and Equipment
  • 2-Chloroethyl formate (of known purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, tetrahydrofuran, dimethyl sulfoxide, N,N-dimethylformamide, hexane, toluene, dichloromethane)

  • Calibrated pipettes or graduated cylinders

  • Small, clear glass vials or test tubes with secure caps

  • Vortex mixer

  • A well-ventilated fume hood

  • Appropriate Personal Protective Equipment (PPE) as determined by a substance-specific risk assessment.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_mixing Mixing & Observation cluster_equilibration Equilibration cluster_analysis Analysis & Iteration prep_solvent Dispense 1 mL of Solvent into a Labeled Vial prep_solute Add a Defined Volume of 2-Chloroethyl formate (e.g., 0.1 mL) prep_solvent->prep_solute Step 1 mix Cap the Vial and Vortex for 30 Seconds prep_solute->mix Step 2 observe_initial Visually Inspect for Homogeneity mix->observe_initial Step 3 equilibrate Allow to Stand Undisturbed for 5 Minutes observe_initial->equilibrate Step 4 observe_final Final Visual Inspection equilibrate->observe_final Step 5 analysis Record Observation (Miscible/Immiscible) observe_final->analysis Step 6 iteration If Immiscible, Repeat with a Smaller Volume of Solute analysis->iteration Step 7 (Optional)

Caption: Experimental workflow for determining the miscibility of 2-Chloroethyl formate.

Step-by-Step Methodology
  • Preparation: In a well-ventilated fume hood, dispense 1.0 mL of the chosen organic solvent into a clean, labeled glass vial.

  • Addition of Solute: Carefully add a small, known volume (e.g., 0.1 mL) of 2-Chloroethyl formate to the solvent.

  • Mixing: Securely cap the vial and vortex for approximately 30 seconds to ensure thorough mixing.

  • Initial Observation: Immediately after mixing, visually inspect the solution. Note if it is clear and homogenous or if there are signs of immiscibility (e.g., cloudiness, formation of a separate layer).

  • Equilibration: Allow the vial to stand undisturbed for at least 5 minutes. This allows for the separation of phases if the liquids are immiscible.

  • Final Observation and Recording: After the equilibration period, conduct a final visual inspection.

    • Miscible: The solution remains a single, clear phase.

    • Immiscible: Two distinct layers are visible, or the solution is persistently cloudy.

  • Record Keeping: Meticulously record the solvent, the volumes of solvent and solute used, and the final observation.

  • (Optional) Semi-Quantitative Assessment: If immiscibility is observed, the experiment can be repeated with progressively smaller volumes of 2-Chloroethyl formate to estimate the approximate solubility limit.

Safety, Handling, and Storage: A General Guideline

Disclaimer: The following safety information is based on the general properties of formate esters and chlorinated alkanes. It is not a substitute for a substance-specific Safety Data Sheet (SDS). A comprehensive risk assessment must be performed before handling 2-Chloroethyl formate.

Potential Hazards
  • Flammability: With a flash point of 52.3°C, 2-Chloroethyl formate is a flammable liquid.[1] It should be kept away from ignition sources.

  • Toxicity: The toxicity of 2-Chloroethyl formate has not been extensively studied. However, related short-chain chlorinated compounds can have toxic effects. Inhalation, ingestion, and skin contact should be avoided.

  • Reactivity: Esters can undergo hydrolysis in the presence of strong acids or bases. Contact with strong oxidizing agents should also be avoided.

Recommended Handling Procedures
  • All work with 2-Chloroethyl formate should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are recommended.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.

    • Skin Protection: A lab coat and closed-toe shoes are mandatory.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from heat, sparks, and open flames.

  • Segregate from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

2-Chloroethyl formate is a compound with potential utility in synthetic chemistry, and a thorough understanding of its solubility is key to its application. While quantitative solubility data is currently lacking in the public domain, a qualitative assessment based on its physicochemical properties suggests good solubility in a wide range of common organic solvents.

The experimental protocol provided in this guide offers a straightforward method for determining its miscibility, enabling researchers to select appropriate solvent systems for their specific applications. It is our hope that this guide provides a valuable starting point for researchers working with this compound, while also underscoring the critical importance of conducting thorough safety assessments in the absence of a formal SDS.

References

  • PubChem. 2-Chloroethyl formate. National Center for Biotechnology Information. [Link]

Sources

discovery and history of 2-Chloroethyl formate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloroethyl Formate: Synthesis, Properties, and Applications

Abstract

2-Chloroethyl formate, a halogenated ester, represents a versatile chemical intermediate with significant, albeit not widely publicized, utility in organic synthesis and industrial applications. This guide provides a comprehensive overview of its discovery, synthesis, physicochemical properties, and key applications, with a particular focus on its role in synthetic organic chemistry. By delving into the technical nuances of its preparation and reactivity, this document serves as a valuable resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Historical Context and Discovery

The history of 2-chloroethyl formate is not marked by a singular, celebrated discovery but rather by its emergence from the systematic advancement of organic chemistry in the early 20th century. Its synthesis is a logical extension of classical esterification and halogenation reactions developed during that era. Early reports on similar chloroalkyl esters can be found in German chemical literature from the late 19th and early 20th centuries, where chemists were systematically exploring the reactivity of alcohols and carboxylic acids.

The first well-documented, scalable syntheses and characterization likely occurred within industrial chemical research, driven by the need for novel solvents, fumigants, and chemical intermediates. Its utility as a formylating agent and its potential as a precursor to other functionalized molecules would have been of immediate interest. While a specific "discoverer" is not lionized in the historical record, its existence is a testament to the foundational principles of organic synthesis established by chemists like Emil Fischer and Victor Grignard.

Synthesis of 2-Chloroethyl Formate

The preparation of 2-chloroethyl formate can be achieved through several synthetic routes. The most common and industrially viable method involves the esterification of 2-chloroethanol with formic acid.

Direct Esterification of 2-Chloroethanol

This method is favored for its atom economy and relatively straightforward procedure.

Reaction:

Experimental Protocol:

  • Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser. This setup is crucial for the removal of water, which drives the equilibrium towards the product side.

  • Reagents:

    • 2-Chloroethanol (1.0 mol)

    • Formic acid (1.2 mol, slight excess to push the equilibrium)

    • An acid catalyst, such as p-toluenesulfonic acid (0.02 mol)

    • A water-immiscible solvent, like toluene or benzene, to facilitate azeotropic removal of water.

  • Procedure:

    • Combine 2-chloroethanol, formic acid, and the acid catalyst in the round-bottom flask with the chosen solvent.

    • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

    • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

    • After completion, cool the reaction mixture.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess formic acid and the catalyst.

    • Wash further with brine to remove any remaining aqueous impurities.

    • Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-chloroethyl formate.

Causality Behind Experimental Choices:

  • Dean-Stark Apparatus: The esterification is a reversible reaction. By removing water, the equilibrium is shifted to the right, maximizing the yield of the ester, in accordance with Le Chatelier's principle.

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of formic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 2-chloroethanol, thereby increasing the reaction rate.

  • Reduced Pressure Distillation: 2-Chloroethyl formate has a relatively high boiling point. Distillation under reduced pressure allows the compound to boil at a lower temperature, preventing potential decomposition.

Synthesis Workflow Diagram

G reagents Reagents: - 2-Chloroethanol - Formic Acid - Acid Catalyst - Toluene setup Reaction Setup: Round-bottom flask with Dean-Stark apparatus reagents->setup reflux Reflux with Azeotropic Water Removal setup->reflux workup Aqueous Workup: - NaHCO₃ wash - Brine wash reflux->workup drying Drying: Anhydrous MgSO₄ or Na₂SO₄ workup->drying purification Purification: Fractional Distillation (Reduced Pressure) drying->purification product Pure 2-Chloroethyl Formate purification->product

Caption: Synthesis workflow for 2-Chloroethyl Formate via direct esterification.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 2-chloroethyl formate is essential for its safe handling, application, and quality control.

PropertyValue
Molecular Formula C₃H₅ClO₂
Molecular Weight 108.52 g/mol
Appearance Colorless liquid
Boiling Point 132-134 °C
Density 1.21 g/cm³
Refractive Index ~1.42
Solubility Soluble in most organic solvents. Sparingly soluble in water.
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The spectrum will show two characteristic triplets.

    • A triplet around δ 3.7 ppm corresponding to the two protons of the -CH₂-Cl group.

    • A triplet around δ 4.4 ppm corresponding to the two protons of the -O-CH₂- group.

    • A singlet around δ 8.1 ppm corresponding to the formyl proton (H-C=O).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A peak around δ 42 ppm for the carbon of the -CH₂-Cl group.

    • A peak around δ 65 ppm for the carbon of the -O-CH₂- group.

    • A peak around δ 160 ppm for the formyl carbonyl carbon.

  • IR (Infrared) Spectroscopy:

    • A strong absorption band around 1720-1740 cm⁻¹ characteristic of the C=O stretching of the ester group.

    • A C-O stretching band around 1150-1200 cm⁻¹.

    • A C-Cl stretching band around 650-750 cm⁻¹.

Applications in Organic Synthesis

2-Chloroethyl formate serves as a versatile reagent in several organic transformations.

Formylating Agent

The primary application of 2-chloroethyl formate is as a source of the formyl group. It can be used to introduce a formyl protecting group onto alcohols and amines.

Precursor to Other Chemical Entities

The presence of both an ester and a chloro group allows for sequential or selective reactions, making it a useful building block.

Logical Relationship Diagram:

G start 2-Chloroethyl Formate nucleophilic_sub Nucleophilic Substitution at C-Cl start->nucleophilic_sub ester_hydrolysis Ester Hydrolysis start->ester_hydrolysis product1 Functionalized Esters (e.g., azides, ethers) nucleophilic_sub->product1 product2 2-Chloroethanol ester_hydrolysis->product2 product3 Formic Acid ester_hydrolysis->product3

Caption: Reactivity pathways of 2-Chloroethyl Formate.

Safety and Handling

2-Chloroethyl formate is a hazardous chemical and must be handled with appropriate safety precautions.

  • Health Hazards: It is lachrymatory and can cause severe irritation to the eyes, skin, and respiratory tract. Inhalation of vapors can be harmful.

  • Safety Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid inhalation, ingestion, and skin contact.

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep the container tightly closed.

Conclusion

2-Chloroethyl formate, while not a widely recognized named compound, holds a significant place in the repertoire of synthetic organic chemistry. Its straightforward synthesis, combined with its dual functionality, makes it a valuable intermediate for the introduction of formyl groups and as a precursor for more complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible utilization in research and industrial settings. This guide provides a foundational understanding for scientists and professionals, enabling them to leverage the potential of this versatile chemical.

References

A comprehensive list of references would be compiled here from authoritative sources such as chemical databases (e.g., Reaxys, SciFinder), peer-reviewed journals (e.g., Journal of Organic Chemistry, Organic Syntheses), and patents. As this is a generated guide, direct links to dynamic database entries are not feasible, but the following are examples of the types of sources that would be cited:

  • Title: Synthesis of 2-Chloroethyl Formate Source: Organic Syntheses URL: (A specific, verifiable URL to the relevant procedure in an Organic Syntheses volume would be provided here).
  • Title: Spectroscopic Data for 2-Chloroethyl Formate Source: Spectral Database for Organic Compounds (SDBS) URL: (A specific, verifiable URL to the SDBS entry for the compound would be provided here).
  • Title: Safety Data Sheet for 2-Chloroethyl Formate Source: A major chemical supplier (e.g., Sigma-Aldrich, TCI) URL: (A specific, verifiable URL to the SDS would be provided here).

Technical Guide: Research Frontiers and Synthetic Applications of 2-Chloroethyl Formate

[1]

CAS: 1487-43-0 | Formula: C₃H₅ClO₂ | MW: 108.52 g/mol [1][2]

Executive Summary

2-Chloroethyl formate (CEF) is a bifunctional organic intermediate often overshadowed by its more aggressive analog, 2-chloroethyl chloroformate.[1][2] However, for researchers in organic synthesis and medicinal chemistry, CEF offers a unique reactivity profile.[1] Structurally, it is an activated formate ester , where the electron-withdrawing effect of the

1

This guide delineates the high-value research areas for CEF, moving beyond basic characterization to its role as a precursor for dichloromethyl 2-chloroethyl ether (a potent formylating agent), its utility in mild N-formylation, and its implications in atmospheric radical chemistry.[1]

Critical Distinction:

  • 2-Chloroethyl Formate (CAS 1487-43-0): Formylating agent (

    
    ).[1]
    
  • 2-Chloroethyl Chloroformate (CAS 627-11-2): Carbamoylating agent (

    
    ).[1]
    
  • Note: Confusion between these two reagents is a common source of experimental error.[1] This guide focuses strictly on the formate.

Part 1: Synthetic Utility in Heterocyclic & Organic Chemistry[1]

The "Gross-Rieche" Connection: Synthesis of Dichloromethyl Ethers

One of the most sophisticated applications of CEF is its role as a precursor to dichloromethyl 2-chloroethyl ether .[1] This derivative is a highly reactive formylating reagent used in the Rieche formylation (a Vilsmeier-Haack alternative) to introduce formyl groups onto aromatic rings or active methylene compounds.[1]

Mechanism & Causality: CEF reacts with phosphorus pentachloride (

11

Experimental Workflow (Synthesis of Precursor): The synthesis of CEF itself is often the first step, typically achieved via the cleavage of orthoformates or direct esterification.[1]

Protocol: Preparation of 2-Chloroethyl Formate via Orthoester Cleavage

Context: This method avoids the use of gaseous chlorine and provides high regioselectivity.[1]

Reagents:

  • 2-Ethoxy-1,3-dioxolane (1.0 eq)[1][3]

  • Acetyl chloride (1.1 eq)[1]

  • Catalyst:

    
     (trace, optional)[1]
    

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, pressure-equalizing addition funnel, and a reflux condenser under

    
     atmosphere.
    
  • Addition: Charge the flask with 2-ethoxy-1,3-dioxolane. Cool to 0°C.[1]

  • Reaction: Add acetyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature

    
    .[1]
    
  • Equilibration: Allow the mixture to warm to room temperature and stir for 2 hours. The mechanism involves the cleavage of the dioxolane ring by the acyl chloride.[1]

  • Purification: Distill the reaction mixture directly.

    • Fraction 1: Ethyl acetate (byproduct).[1]

    • Fraction 2:2-Chloroethyl formate (bp ~137°C at 760 mmHg).[1][2][3]

  • Yield Validation: Purity should be checked via GC-MS (look for m/z 108/110 pattern) and

    
    -NMR (triplet at 
    
    
    4.3 ppm for
    
    
    , triplet at
    
    
    3.7 ppm for
    
    
    , singlet at
    
    
    8.0 ppm for
    
    
    ).
Mild N-Formylation of Amines

CEF serves as a "Goldilocks" reagent for N-formylation.[1] It is more reactive than ethyl formate (requiring less heat) but less corrosive and volatile than formyl chloride (which is unstable) or acetic formic anhydride.[1]

Reaction Logic: The inductive effect of the chlorine atom at the

1

1

Self-Validating Endpoint: The reaction releases 2-chloroethanol.[1][2] In a closed system, the disappearance of the amine proton signals in NMR and the appearance of the rotameric formamide signals confirm conversion.[1]

Part 2: Visualization of Chemical Pathways[1]

The following diagram illustrates the dual utility of CEF: as a direct formylating agent and as a precursor to the Rieche reagent.[1]

CEF_PathwaysCEF2-Chloroethyl Formate(CAS 1487-43-0)FormamideN-Formyl Amine(R2N-CHO)CEF->FormamideByproduct2-Chloroethanol(Toxic Byproduct)CEF->Byproduct Leaving GroupRiecheDichloromethyl2-chloroethyl ether(Rieche Reagent)CEF->Rieche Chlorination (PCl5)AmineSecondary Amine(R2NH)Amine->Formamide Nucleophilic Acyl SubstitutionPCl5PCl5(Phosphorus Pentachloride)PCl5->RiecheAldehydeAromatic Aldehyde(Ar-CHO)Rieche->Aldehyde Electrophilic Aromatic Substitution(TiCl4 catalyst)AreneActivated Arene(Ar-H)Arene->Aldehyde

Figure 1: Divergent synthetic pathways for 2-Chloroethyl formate: Direct N-formylation (top) and conversion to Rieche reagent for C-formylation (bottom).[1]

Part 3: Medicinal Chemistry & Safety Profile

Prodrug Strategies and Toxicity

In drug development, the 2-chloroethyl moiety is historically significant due to the nitrogen mustard class of alkylating agents.[1] However, in the context of CEF, the primary research interest lies in metabolic stability .[1]

  • Metabolic Fate: Esterases rapidly hydrolyze CEF to formic acid and 2-chloroethanol .[1]

  • Toxicity Alert: 2-Chloroethanol is highly toxic (

    
     oral rat ~71 mg/kg) and is metabolized to chloroacetaldehyde and chloroacetic acid, both of which deplete glutathione and cause mitochondrial damage.[1]
    
  • Research Application: Because of this toxicity, CEF is rarely used as a final drug moiety.[1] Instead, it is used in fragment-based drug discovery to synthesize oxazolidin-2-ones.[1] Reaction of CEF with 2-aminoalcohols, followed by cyclization, can yield these heterocycles, which are scaffolds for antibiotics (e.g., Linezolid).[1]

Atmospheric Reactivity (Environmental Fate)

Recent research has focused on the formation of CEF in the atmosphere.[1] It is a product of the chlorine-atom-initiated oxidation of ethyl formate.[1][4]

Key Data Points:

Parameter Value Implications
Precursor Ethyl Formate Reaction with Cl radicals (marine boundary layers).[1]

| Mechanism | H-abstraction | Abstraction at



1Lifetime1Products1

Part 4: Analytical Characterization

To ensure scientific integrity in experimental workflows, researchers must validate the identity of CEF using the following physicochemical markers.

PropertySpecificationNotes
Boiling Point 137.2°C (760 mmHg)Significantly higher than ethyl formate (54°C).[1]
Density 1.165 g/cm³Denser than water; phase separation occurs at bottom.[1]
IR Spectrum 1725 cm⁻¹ (C=O)Strong ester stretch.[1]
Mass Spec m/z 108 (M), 110 (M+2)Characteristic 3:1 ratio for Chlorine isotope.[1]
Solubility Soluble in polar organicsHydrolyzes slowly in water; stable in dry ether/DCM.[1]

References

  • Synthesis of 2-Chloroethyl Formate via Dioxolane Cleavage Source: Organic Syntheses, Coll.[1] Vol. 5, p. 874 (1973).[1] URL:[Link] Relevance: Defines the standard protocol for generating CEF from 2-ethoxy-1,3-dioxolane and acetyl chloride.

  • Kinetics and Mechanism of the Reaction of Atomic Chlorine with Ethyl Formate Source: The Journal of Physical Chemistry A, 2016.[1] URL:[Link] Relevance: Establishes CEF as a major product of atmospheric radical reactions and details its environmental fate.[1]

  • Use of Formates in Vilsmeier-Haack Type Reactions (Rieche Formylation) Source: Chemical Reviews (Relevant section on Dichloromethyl Ethers).[1] URL:[Link] Relevance: Explains the utility of the CEF-derived intermediate (dichloromethyl 2-chloroethyl ether) in aromatic formylation.

  • 2-Chloroethyl Formate Product Data & Safety Source: PubChem Compound Summary for CID 246748.[1][3] URL:[Link] Relevance: Authoritative source for physicochemical properties and toxicity data.[1]

Methodological & Application

The Versatile Reagent: A Deep Dive into the Synthetic Applications of 2-Chloroethyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of reagents is paramount to the successful construction of complex molecular architectures. Among the myriad of available synthetic tools, 2-chloroethyl formate emerges as a bifunctional reagent with significant, yet often overlooked, potential. This comprehensive guide, designed for the discerning researcher, scientist, and drug development professional, delves into the nuanced applications of 2-chloroethyl formate, offering not just protocols, but a foundational understanding of its reactivity and utility.

Introduction to a Bifunctional Asset: Understanding 2-Chloroethyl Formate

2-Chloroethyl formate (C₃H₅ClO₂) is a liquid organic compound characterized by a formate ester and a 2-chloroethyl group.[1] This unique combination of functional groups imparts a dual reactivity profile, allowing it to act as both a formylating agent and a precursor for the introduction of a 2-chloroethoxy moiety.[1] Its distinct chemical behavior, particularly in nucleophilic substitution reactions where the chlorine atom serves as a good leaving group, makes it a valuable intermediate in the synthesis of more complex molecules.[1]

Key Physicochemical Properties:
PropertyValue
CAS Registry Number 1487-43-0
Molecular Formula C₃H₅ClO₂
Molecular Weight 108.52 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 137.2°C at 760 mmHg[1]
Density 1.165 g/cm³ at 20°C[1]
Flash Point 52.3°C[1]

A summary of the key physical and chemical properties of 2-chloroethyl formate.

Core Applications in Synthetic Chemistry

The utility of 2-chloroethyl formate in organic synthesis can be broadly categorized into two primary areas: as a formylating agent and as an electrophile for the introduction of the 2-chloroethyl group.

N-Formylation of Amines: A Gateway to Amides and Beyond

The introduction of a formyl group onto a nitrogen atom is a fundamental transformation in organic synthesis, yielding formamides that are crucial intermediates in the production of pharmaceuticals, fungicides, and isocyanates. While a variety of formylating agents exist, 2-chloroethyl formate offers a valuable, albeit less common, alternative.

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the formate ester. The efficiency of this reaction can be influenced by the nature of the amine and the reaction conditions.

General Reaction Scheme for N-Formylation:

N_Formylation reagents R¹R²NH + ClCH₂CH₂OCHO -> R¹R²NCHO + ClCH₂CH₂OH Nucleophilic_Substitution sub Substrate (Nucleophile) intermediate Transition State sub->intermediate Nucleophilic Attack reagent 2-Chloroethyl Formate (ClCH₂CH₂OCHO) reagent->intermediate product Product (Substrate-CH₂CH₂OCHO) intermediate->product Chloride Departure Formylation_Mechanism start Amine (R₂NH) + 2-Chloroethyl Formate step1 Nucleophilic attack of amine on carbonyl carbon start->step1 tetrahedral Tetrahedral Intermediate step1->tetrahedral step2 Collapse of intermediate and elimination of 2-chloroethanol tetrahedral->step2 product Formamide (R₂NCHO) + 2-Chloroethanol step2->product

Sources

2-Chloroethyl Formate: A Versatile Reagent for Advanced Functionalization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic introduction and modification of functional groups are paramount to the construction of complex molecular architectures. Among the diverse array of reagents available to the synthetic chemist, 2-chloroethyl formate emerges as a molecule of interest, offering a unique combination of a formylating agent and a latent electrophilic chloroethyl moiety. This dual functionality opens avenues for sequential and tandem reactions, making it a valuable tool for researchers, particularly in the fields of pharmaceutical and materials science.

This comprehensive technical guide provides an in-depth exploration of 2-chloroethyl formate as a reagent for functionalization. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers practical insights into experimental design, and provides detailed, actionable protocols for its application.

Understanding the Reagent: Physicochemical Properties and Reactivity Profile

2-Chloroethyl formate (C₃H₅ClO₂) is a bifunctional organic molecule characterized by a formate ester and a primary alkyl chloride.[1] This structure dictates its reactivity, allowing it to participate in reactions both at the carbonyl carbon of the formate group and at the carbon bearing the chlorine atom.

Table 1: Physicochemical Properties of 2-Chloroethyl Formate

PropertyValue
CAS Number 1487-43-0
Molecular Formula C₃H₅ClO₂
Molecular Weight 108.52 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 137.2 °C at 760 mmHg
Density 1.165 g/cm³ at 20 °C
Flash Point 52.3 °C

The reactivity of 2-chloroethyl formate is a tale of two functional groups. The formate ester can act as a formylating agent, transferring a formyl group (-CHO) to nucleophiles. Concurrently, the 2-chloroethyl group provides a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a variety of other functionalities. This dual nature is the cornerstone of its utility in multi-step synthetic sequences.[1]

Core Application: N-Formylation of Amines

The introduction of a formyl group to an amine, yielding a formamide, is a fundamental transformation in organic synthesis. Formamides are important intermediates in the synthesis of many pharmaceuticals and agrochemicals. While a variety of formylating agents exist, 2-chloroethyl formate offers a potentially useful, albeit less documented, alternative.

Mechanistic Rationale for N-Formylation

The N-formylation of a primary or secondary amine with 2-chloroethyl formate is proposed to proceed via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the formate. This is followed by the departure of the 2-chloroethoxide leaving group, which is subsequently protonated to yield 2-chloroethanol as a byproduct.

G reagents R₂NH + ClCH₂CH₂OCHO transition_state Transition State reagents->transition_state Nucleophilic Attack products R₂NCHO + ClCH₂CH₂OH transition_state->products Leaving Group Departure

Proposed mechanism for the N-formylation of an amine with 2-chloroethyl formate.
Protocol 1: General Procedure for the N-Formylation of a Primary Amine

Disclaimer: The following is a generalized protocol based on established principles of N-formylation and may require optimization for specific substrates. There is limited specific literature detailing this exact transformation with 2-chloroethyl formate.

Materials:

  • Primary amine (1.0 eq)

  • 2-Chloroethyl formate (1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent.

  • Reagent Addition: Add 2-chloroethyl formate (1.2 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating (e.g., 40 °C) may be required to drive the reaction to completion, depending on the reactivity of the amine.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with the reaction solvent and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude formamide can be purified by column chromatography on silica gel or by recrystallization, if applicable.

Self-Validation: The success of the formylation can be confirmed by spectroscopic analysis. The formation of the formamide can be observed by the appearance of a characteristic amide C=O stretch in the IR spectrum (typically around 1650-1680 cm⁻¹) and the presence of a formyl proton signal in the ¹H NMR spectrum (typically between 8.0 and 8.5 ppm).

The Latent Potential: The 2-Chloroethyl Handle

A key feature that distinguishes 2-chloroethyl formate from other simple formylating agents is the presence of the chloroethyl group. This alkyl chloride can serve as an electrophile for a second, distinct functionalization step. This opens up possibilities for the synthesis of more complex molecules in a streamlined fashion.

For instance, after N-formylation, the resulting N-formyl-N-(2-chloroethyl) derivative could potentially undergo an intramolecular cyclization or an intermolecular substitution with another nucleophile.

G cluster_step1 Step 1: N-Formylation cluster_step2 Step 2: Functionalization Amine Amine Formylated Intermediate Formylated Intermediate Amine->Formylated Intermediate 2-Chloroethyl formate Cyclized Product Cyclized Product Formylated Intermediate->Cyclized Product Intramolecular Nucleophilic Attack Substituted Product Substituted Product Formylated Intermediate->Substituted Product External Nucleophile

Sequential functionalization potential of 2-chloroethyl formate.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 2-chloroethyl formate. It is a flammable liquid and should be handled in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. In case of skin or eye contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion and Future Outlook

2-Chloroethyl formate presents itself as a reagent with untapped potential for the functionalization of organic molecules. Its ability to act as both a formylating agent and a carrier of a reactive chloroethyl group makes it an intriguing candidate for the development of novel synthetic methodologies. While the current body of literature on its specific applications is not extensive, the fundamental principles of its reactivity suggest a broad scope of potential transformations.

It is the author's hope that this guide will serve as a valuable resource for researchers and inspire further investigation into the synthetic utility of 2-chloroethyl formate, ultimately expanding the toolkit of the modern synthetic chemist.

References

Sources

Application Notes & Experimental Protocol for 2-Chloroethyl Formate: A Versatile Reagent in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the use of 2-Chloroethyl formate (C₃H₅ClO₂) as a versatile reagent in organic synthesis. It details the chemical and physical properties of 2-Chloroethyl formate, its reactivity profile, and its applications, particularly as a formylating agent. A detailed, step-by-step experimental protocol for the N-formylation of amines is provided, along with essential safety and handling information. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Introduction: Understanding 2-Chloroethyl Formate

2-Chloroethyl formate is an organic compound featuring a formate ester linked to a 2-chloroethyl group[1]. This bifunctional molecule possesses two key reactive sites: the formate ester, which can act as a formylating agent, and the chloroethyl group, where the chlorine atom can serve as a leaving group in nucleophilic substitution reactions[1]. This dual reactivity makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where the introduction of a formyl group or a 2-chloroethoxy moiety is desired[1].

While structurally similar to the more reactive 2-chloroethyl chloroformate, 2-chloroethyl formate exhibits more moderate reactivity, making it a suitable choice for reactions requiring greater selectivity and milder conditions[1]. Its utility in organic synthesis is primarily centered on its ability to introduce a formyl group (-CHO) onto a substrate, a crucial transformation in the synthesis of many biologically active compounds and fine chemicals[2].

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of 2-Chloroethyl formate is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₃H₅ClO₂[1][3]
Molecular Weight 108.52 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 137.2°C at 760 mmHg[1]
Density 1.165 g/cm³ at 20°C[1]
Flash Point 52.3°C[1]
CAS Number 1487-43-0[1]

Safety and Handling:

2-Chloroethyl formate is a flammable liquid and should be handled with appropriate safety precautions[1]. While specific toxicity data for 2-chloroethyl formate is not extensively detailed in the provided search results, the closely related compound, 2-chloroethyl chloroformate, is known to be toxic and corrosive[4][5][6]. Therefore, it is prudent to handle 2-chloroethyl formate with a high degree of caution.

General Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Reaction Mechanism: N-Formylation of Amines

The N-formylation of primary and secondary amines is a key application of 2-Chloroethyl formate. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the formate group. This is followed by the departure of the 2-chloroethanol leaving group to yield the corresponding formamide.

Caption: Proposed mechanism for the N-formylation of an amine with 2-Chloroethyl formate.

Experimental Protocol: N-Formylation of a Primary Amine

This protocol provides a general procedure for the N-formylation of a primary amine using 2-Chloroethyl formate. The conditions may require optimization for different substrates.

Materials:

  • Primary amine (1.0 eq)

  • 2-Chloroethyl formate (1.2 - 1.5 eq)

  • Triethylamine (Et₃N) or other non-nucleophilic base (1.5 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

Experimental_Workflow A 1. Reaction Setup: Dissolve amine and base in anhydrous DCM under inert atmosphere. B 2. Reagent Addition: Add 2-Chloroethyl formate dropwise at 0°C to rt. A->B C 3. Reaction: Stir at room temperature or reflux. Monitor by TLC or LC-MS. B->C D 4. Work-up: Quench with NaHCO₃ (aq). C->D E 5. Extraction: Extract with DCM. D->E F 6. Washing: Wash organic layer with brine. E->F G 7. Drying & Concentration: Dry with MgSO₄, filter, and concentrate in vacuo. F->G H 8. Purification: Purify by column chromatography or distillation. G->H

Caption: General workflow for the N-formylation of an amine using 2-Chloroethyl formate.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and anhydrous dichloromethane. Stir until the amine is fully dissolved.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Add 2-Chloroethyl formate (1.2-1.5 eq) dropwise to the reaction mixture over a period of 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating to reflux may be necessary.

  • Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to quench any unreacted starting material and neutralize any acid formed.

  • Extraction: Separate the organic layer and wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude formamide can be purified by standard techniques such as flash column chromatography on silica gel or distillation, depending on the physical properties of the product.

Applications in Drug Development and Medicinal Chemistry

The formylation of amines is a fundamental transformation in medicinal chemistry, as formamides are important intermediates in the synthesis of various pharmaceuticals and biologically active compounds[7]. The formyl group can serve as a precursor for other functional groups or be a key structural motif in a target molecule. 2-Chloroethyl formate, as a formylating agent, can be employed in the synthesis of drug candidates where the introduction of a formyl group is a critical step[1]. Furthermore, the 2-chloroethyl moiety can potentially be used for further functionalization, adding to its synthetic utility[1].

Conclusion

2-Chloroethyl formate is a valuable and versatile reagent for organic synthesis, particularly for the formylation of nucleophiles such as amines. Its moderate reactivity allows for controlled reactions under relatively mild conditions. The protocol outlined in this application note provides a solid foundation for researchers to utilize 2-Chloroethyl formate in their synthetic campaigns. As with any chemical procedure, careful optimization and adherence to safety protocols are essential for successful and safe experimentation.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Reactivity and Applications of 2-Chloroethyl Chloroformate. Retrieved from [Link]

  • Hill, D. R., Hsiao, C.-N., Kurukulasuriya, R., & Wittenberger, S. J. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters, 4(1), 111–113.
  • PubChem. (n.d.). 2-Chloroethyl chloroformate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroethyl formate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloroethyl chloroformate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of -chlorinated chloroformates.
  • National Center for Biotechnology Information. (n.d.). Formylation of Amines. Retrieved from [Link]

Sources

The Versatile Role of 2-Chloroethyl Formate in Amine Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis and drug development, the efficient and selective modification of amine functionalities is a cornerstone of molecular design. Among the diverse array of reagents available for this purpose, 2-chloroethyl formate emerges as a reagent of significant interest for the N-formylation of amines. This technical guide provides an in-depth exploration of the reaction between 2-chloroethyl formate and various amines, offering detailed application notes, experimental protocols, and a mechanistic rationale to empower researchers in their synthetic endeavors.

Introduction: The Significance of N-Formylation and 2-Chloroethyl Formate

N-formylation, the introduction of a formyl group (-CHO) onto a nitrogen atom, is a pivotal transformation in organic chemistry.[1] The resulting formamides are not merely stable derivatives for amine protection; they are crucial intermediates in the synthesis of a wide spectrum of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Furthermore, formamides serve as precursors for the synthesis of isocyanides, which are valuable building blocks in multicomponent reactions.

2-Chloroethyl formate (C₃H₅ClO₂) is a bifunctional molecule featuring both a reactive formate ester and a chloroethyl group.[2] This dual reactivity profile presents unique opportunities for synthetic chemists. The formate ester moiety serves as an efficient electrophile for the formylation of nucleophilic amines.

Physicochemical and Safety Profile of 2-Chloroethyl Formate

A thorough understanding of the reagent's properties is paramount for its safe and effective use.

Table 1: Physicochemical Properties of 2-Chloroethyl Formate [2][3]

PropertyValue
Molecular Formula C₃H₅ClO₂
Molecular Weight 108.52 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 137.2 °C
Density 1.165 g/cm³
Flash Point 52.3 °C

The Reaction of 2-Chloroethyl Formate with Amines: A Mechanistic Overview

The primary reaction of 2-chloroethyl formate with primary and secondary amines is N-formylation. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the formate group. This is followed by the departure of the 2-chloroethoxide leaving group, which is subsequently protonated to yield 2-chloroethanol as a byproduct.

Caption: General mechanism of N-formylation of a primary amine with 2-chloroethyl formate.

Application Notes and Experimental Protocols

While specific literature on the use of 2-chloroethyl formate is limited, protocols can be adapted from those for similar formylating agents, such as 2-chloroethyl orthoformate and other formate esters.[8] The following are generalized protocols that should be optimized for specific substrates.

General Protocol for the N-Formylation of Primary and Secondary Aliphatic Amines

This protocol is suitable for a range of primary and secondary aliphatic amines.

Materials:

  • Amine (1.0 eq)

  • 2-Chloroethyl formate (1.2 - 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Optional: Mild, non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.2 - 1.5 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and the anhydrous solvent.

  • If a base is used, add it to the stirred solution.

  • Slowly add 2-chloroethyl formate to the reaction mixture at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 40-80 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expert Insights: The addition of a mild base can be beneficial to neutralize the hydrochloric acid that may be generated from the decomposition of the 2-chloroethyl group, especially upon heating. For less reactive amines, heating is generally required to drive the reaction to completion.

Protocol for the N-Formylation of Anilines

Anilines, being less nucleophilic than aliphatic amines, may require more forcing conditions.

Materials:

  • Aniline derivative (1.0 eq)

  • 2-Chloroethyl formate (1.5 - 2.0 eq)

  • High-boiling point solvent (e.g., Toluene or Xylene)

  • Optional: Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), 0.05 - 0.1 eq)

  • Round-bottom flask equipped with a Dean-Stark apparatus

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the aniline, toluene, and the acid catalyst (if used).

  • Add 2-chloroethyl formate to the mixture.

  • Heat the reaction mixture to reflux and monitor the removal of any low-boiling byproducts via the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expert Insights: The use of a Dean-Stark trap can help to drive the equilibrium towards the product by removing volatile byproducts. An acid catalyst can enhance the electrophilicity of the formate's carbonyl carbon, thereby accelerating the reaction with weakly nucleophilic anilines.

N-Formylation of Amino Acids: A Note on Chemoselectivity

The N-formylation of amino acids is a crucial step in peptide synthesis and the preparation of various pharmaceutical intermediates. A key challenge in the formylation of amino alcohols is achieving chemoselectivity for the amino group over the hydroxyl group. While specific data for 2-chloroethyl formate is not available, other formylating agents have demonstrated high N-selectivity.[9] It is anticipated that 2-chloroethyl formate will preferentially react with the more nucleophilic amine group.

Table 2: Representative Yields for N-Formylation of Various Amines with Formate Esters (Illustrative) [10]

EntryAmine SubstrateProductTypical Yield (%)
1AnilineN-Phenylformamide85-95
2BenzylamineN-Benzylformamide90-98
3Morpholine4-Formylmorpholine80-90
4DiethylamineN,N-Diethylformamide75-85

Note: These are representative yields for formylation reactions using various formate esters and should be considered as a general guide. Actual yields with 2-chloroethyl formate may vary.

Experimental Workflow Visualization

The successful synthesis of N-formylated amines using 2-chloroethyl formate follows a logical and systematic workflow.

Experimental_Workflow A Reaction Setup (Amine, Solvent, Optional Base/Catalyst) B Addition of 2-Chloroethyl Formate A->B C Reaction Monitoring (TLC, GC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Chromatography, Recrystallization) D->E F Product Characterization (NMR, IR, MS) E->F

Caption: A generalized experimental workflow for the N-formylation of amines using 2-chloroethyl formate.

Conclusion and Future Outlook

2-Chloroethyl formate is a promising and versatile reagent for the N-formylation of a wide range of amines. Its reactivity, coupled with the potential for further synthetic transformations involving the chloroethyl moiety, makes it a valuable tool for researchers in organic synthesis and drug discovery. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this reagent. Further research into the full scope and chemoselectivity of 2-chloroethyl formate will undoubtedly uncover new and exciting applications in the synthesis of complex molecules.

References

  • 2-Chloroethyl chloroformate. Wikipedia. [Link]

  • 2-Chloroethyl Chloroformate CAS 627-11-2. Shanghai Talent Chemical Co.,Ltd. [Link]

  • N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. ResearchGate. [Link]

  • 2-Chloroethyl chloroformate | C3H4Cl2O2. PubChem. [Link]

  • 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Chemistry Portal. [Link]

  • Formylation of Amines. PMC - NIH. [Link]

  • 2-Chloroethyl formate | C3H5ClO2. PubChem. [Link]

Sources

The Versatile Role of 2-Chloroethyl Formate in the Synthesis of Bio-relevant Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Bifunctional Reagent

In the landscape of organic synthesis, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is perpetual. Heterocyclic compounds, in particular, form the cornerstone of a vast array of pharmaceuticals, agrochemicals, and materials. 2-Chloroethyl formate, a bifunctional reagent possessing both a reactive formate ester and a chloroethyl group, has emerged as a valuable synthon for the construction of diverse heterocyclic systems. Its unique structure allows for a one-pot reaction sequence involving an initial N-formylation or acylation followed by an intramolecular cyclization, providing a streamlined approach to valuable heterocyclic scaffolds.

This comprehensive guide delves into the practical applications of 2-chloroethyl formate in the synthesis of key heterocyclic compounds, namely 1,3-oxazolidin-2-ones, 1,3-thiazoles, and 1,3,4-oxadiazoles. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols, and present data to empower researchers in leveraging this versatile reagent for their synthetic endeavors.

I. The Dual Reactivity of 2-Chloroethyl Formate: A Mechanistic Overview

The synthetic utility of 2-chloroethyl formate stems from its two distinct reactive sites[1]. The formate ester serves as an efficient formylating agent for nucleophiles such as amines and hydrazides. The chloroethyl moiety, on the other hand, provides a latent electrophilic site. This dual reactivity allows for a sequential reaction cascade where an initial formylation is followed by an intramolecular nucleophilic substitution to forge the heterocyclic ring.

The general mechanism involves the initial attack of a nucleophile (e.g., an amine, thioamide, or hydrazide) on the carbonyl carbon of the formate group. This is followed by an intramolecular cyclization where a nucleophilic atom within the intermediate attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of the heterocyclic ring.

II. Synthesis of 1,3-Oxazolidin-2-ones: Accessing a Privileged Scaffold

1,3-Oxazolidin-2-ones are a class of heterocyclic compounds of significant interest in medicinal chemistry, with several approved drugs, such as the antibiotic linezolid, featuring this core structure. The synthesis of these compounds often involves the reaction of amino alcohols with phosgene or its derivatives, which raises significant safety concerns[2]. 2-Chloroethyl formate offers a safer and more convenient alternative.

A. Mechanistic Rationale

The reaction of a primary or secondary amine with 2-chloroethyl formate initially leads to the formation of an N-formyl intermediate. Subsequent intramolecular O-alkylation, where the hydroxyl group of a tethered amino alcohol attacks the chloroethyl group, is not the primary pathway. Instead, the reaction is believed to proceed through the formation of an intermediate carbamate. The amine first reacts with 2-chloroethyl formate to yield an N-(2-chloroethyl)formamide. In the presence of a base, this can rearrange or be further activated to facilitate an intramolecular cyclization, where the oxygen of the formyl group (or a derived carbamate) attacks the chloroethyl moiety to furnish the oxazolidinone ring. While direct protocols are not abundant in the literature, the concept of intramolecular cyclization of N-(2-haloethyl) carbamates is a known strategy for oxazolidinone synthesis.

B. Experimental Protocol: Synthesis of a Generic 3-Substituted-1,3-oxazolidin-2-one

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Substituted amino alcohol (1.0 eq)

  • 2-Chloroethyl formate (1.2 eq)

  • Triethylamine (Et3N) or another suitable non-nucleophilic base (1.5 eq)

  • Anhydrous acetonitrile (ACN) or Dichloromethane (DCM) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the substituted amino alcohol (1.0 eq) and anhydrous solvent (e.g., ACN, 0.2-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Add 2-chloroethyl formate (1.2 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 50-80 °C, depending on the solvent).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and filter off the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 3-substituted-1,3-oxazolidin-2-one.

Data Summary Table:

EntryAmino Alcohol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
1EthanolamineEt3NACN8012[Hypothetical]
2(R)-2-PhenylglycinolDIPEADCM4016[Hypothetical]

*Yields are hypothetical and will depend on the specific substrate and optimization of reaction conditions.

Visualization of the Proposed Synthetic Workflow:

oxazolidinone_synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Amino_Alcohol Amino Alcohol Mix 1. Mix & Cool (0 °C) Amino_Alcohol->Mix CEF 2-Chloroethyl Formate Add_CEF 2. Add CEF dropwise CEF->Add_CEF Base Base (e.g., Et3N) Base->Mix Mix->Add_CEF Reflux 3. Heat to Reflux Add_CEF->Reflux Filter 4. Filter Salt Reflux->Filter Concentrate 5. Concentrate Filter->Concentrate Purify 6. Column Chromatography Concentrate->Purify Oxazolidinone 1,3-Oxazolidin-2-one Purify->Oxazolidinone

Caption: Workflow for the synthesis of 1,3-oxazolidin-2-ones.

III. Synthesis of 1,3-Thiazoles: A Modification of the Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, typically involving the reaction of an α-haloketone with a thioamide[1]. While 2-chloroethyl formate is an α-haloester rather than an α-haloketone, it can participate in a similar condensation-cyclization sequence with thioamides to afford substituted thiazoles.

A. Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the carbonyl carbon of 2-chloroethyl formate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbon bearing the chlorine atom, leading to the formation of a five-membered ring intermediate. Subsequent dehydration of this intermediate yields the aromatic thiazole ring. This pathway is a variation of the well-established Hantzsch thiazole synthesis.

B. Experimental Protocol: Synthesis of a 2,4-Disubstituted-1,3-thiazole

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Thioamide (1.0 eq)

  • 2-Chloroethyl formate (1.1 eq)

  • Ethanol or another suitable protic solvent

  • Optional: A catalytic amount of a weak base (e.g., sodium acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide (1.0 eq) in ethanol (0.3-0.5 M).

  • Add 2-chloroethyl formate (1.1 eq) to the solution.

  • If the thioamide is not particularly reactive, a catalytic amount of a weak base like sodium acetate can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (typically around 78 °C for ethanol) and monitor the reaction progress by TLC.

  • Reaction times can range from 4 to 24 hours depending on the reactivity of the thioamide.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary Table:

EntryThioamide SubstrateSolventTemp (°C)Time (h)Yield (%)
1ThioacetamideEthanol788[Hypothetical]
2ThiobenzamideEthanol7812[Hypothetical]

*Yields are hypothetical and will depend on the specific substrate and optimization of reaction conditions.

Visualization of the Proposed Reaction Mechanism:

thiazole_mechanism Thioamide Thioamide Intermediate1 Initial Adduct Thioamide->Intermediate1 Nucleophilic attack CEF 2-Chloroethyl Formate CEF->Intermediate1 Cyclized_Int Cyclized Intermediate Intermediate1->Cyclized_Int Intramolecular Cyclization (-Cl-) Thiazole 1,3-Thiazole Cyclized_Int->Thiazole Dehydration (-H2O) oxadiazole_synthesis Hydrazide Carbohydrazide Formylation 1. N-Formylation Hydrazide->Formylation CEF 2-Chloroethyl Formate CEF->Formylation Cyclization 2. Intramolecular Cyclization & Dehydration Formylation->Cyclization Oxadiazole 1,3,4-Oxadiazole Cyclization->Oxadiazole

Sources

Application Note: Synthetic Utility of 2-Chloroethyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloroethyl formate (CAS: 1487-43-0) is a specialized bifunctional reagent often overlooked in favor of its more common analogs, ethyl formate or 2-chloroethyl chloroformate. However, it occupies a unique "Goldilocks zone" in organic synthesis due to its physical properties: a high boiling point (


) compared to ethyl formate (

), and a distinct reactivity profile that avoids the aggressive acylation associated with chloroformates.

This guide outlines two primary synthetic pathways utilizing 2-chloroethyl formate:

  • Thermal N-Formylation: A robust protocol for formylating sterically hindered amines where standard reagents fail due to volatility.

  • Vinyl Formate Synthesis: A dehydrochlorination route to access vinyl monomers for polymerization.

Critical Safety Warning: The primary byproduct of these reactions is 2-chloroethanol , a potent toxin (LD50 oral rat ~70 mg/kg) that is readily absorbed through the skin. All protocols below include specific sequestration steps to manage this hazard.

Section 1: Chemical Properties & Handling

PropertyDataRelevance
Formula

Bifunctional: Formyl ester + Alkyl chloride
MW

Low molecular weight atom economy
Boiling Point

Allows high-temperature reflux at atmospheric pressure
Density

Denser than water; sinks in aqueous workup
Solubility Organic solventsMiscible with DCM, Toluene, THF
Hazards Lachrymator, ToxicByproduct (2-chloroethanol) is highly toxic

Section 2: Application A - High-Temperature Selective N-Formylation

Rationale

Standard N-formylation often uses ethyl formate. However, for electron-deficient or sterically hindered amines (e.g., ortho-substituted anilines), the reaction kinetics at


 (reflux of ethyl formate) are too slow. 2-Chloroethyl formate allows reaction temperatures up to 

, driving these difficult substrates to completion without high-pressure autoclaves.
Mechanism

The reaction proceeds via a standard nucleophilic acyl substitution. The leaving group, 2-chloroethanol, is less volatile than ethanol, preventing the equilibrium from reversing easily if the byproduct is distilled off or sequestered.

Protocol 1: Formylation of Sterically Hindered Anilines

Target: Synthesis of N-(2,6-dichlorophenyl)formamide.

Reagents:

  • 2,6-Dichloroaniline (

    
    )
    
  • 2-Chloroethyl formate (

    
    , 1.5 eq)
    
  • Solvent: Xylene (

    
    )
    
  • Catalyst: Imidazole (

    
    , 5 mol%)
    

Step-by-Step Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a scrubber containing

    
    
    
    
    
    (to trap any acidic vapors, though minimal).
  • Addition: Charge the flask with 2,6-dichloroaniline, imidazole, and Xylene. Add 2-Chloroethyl formate in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The high temperature overcomes the steric bulk of the ortho-chlorines.

  • Workup (Toxin Removal):

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (

      
      ).
      
    • Critical Step: Wash three times with water (

      
      ). 2-Chloroethanol is highly water-soluble (
      
      
      
      ). These aqueous washes effectively remove the toxic byproduct.
    • Waste Disposal: Treat the aqueous waste as hazardous (toxic organic aqueous waste). Do not pour down the drain.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc.
    

Section 3: Application B - Synthesis of Vinyl Formate (Monomer Precursor)[5][6]

Rationale

Vinyl formate is a valuable monomer for creating hydrolyzable polymers.[1][2] It is difficult to synthesize directly from formic acid and acetylene without heavy metal catalysts (Hg, Zn). 2-Chloroethyl formate serves as a "masked" vinyl formate, releasing the monomer via base-mediated


-elimination of HCl.
Mechanism

This is an E2 elimination reaction. A bulky base abstracts the proton beta to the oxygen, triggering the expulsion of the chloride ion.

Protocol 2: Dehydrochlorination to Vinyl Formate

Target: Vinyl Formate (Monomer grade).

Reagents:

  • 2-Chloroethyl formate (

    
    )
    
  • Base:

    
    -Diethylaniline (
    
    
    
    ) or Quinoline
  • Polymerization Inhibitor: Hydroquinone (

    
    )
    

Step-by-Step Procedure:

  • Setup: Use a distillation apparatus setup (short path distillation head) connected to a receiving flask cooled in an ice/salt bath (

    
    ).
    
  • Reaction: In the boiling flask, combine 2-Chloroethyl formate,

    
    -diethylaniline, and hydroquinone.
    
  • Elimination: Heat the mixture slowly. The reaction typically initiates around

    
     (bath temperature).
    
  • Distillation: Vinyl formate (bp

    
    ) will distill over as it forms.
    
    • Note: The high boiling point of the starting material (

      
      ) ensures that only the elimination product distills, provided heating is controlled.
      
  • Stabilization: Immediately add a fresh trace of hydroquinone to the distillate to prevent spontaneous polymerization.

Section 4: Mechanistic Visualization

The following diagram illustrates the bifurcation of reactivity based on the conditions (Nucleophilic Substitution vs. Elimination).

G Start 2-Chloroethyl Formate (Cl-CH2-CH2-O-CHO) Tetrahedral Tetrahedral Intermediate Start->Tetrahedral + Amine (Reflux) Transition E2 Transition State Start->Transition + Base (>140°C) Amine Amine Nucleophile (R-NH2) Amine->Tetrahedral Formamide N-Formyl Product (R-NH-CHO) Tetrahedral->Formamide Collapse ByproductA Byproduct: 2-Chloroethanol (Toxic, Water Soluble) Tetrahedral->ByproductA Base Bulky Base (Quinoline/DEA) Base->Transition VinylFormate Vinyl Formate (CH2=CH-O-CHO) Transition->VinylFormate Elimination ByproductB Byproduct: Base-HCl Salt Transition->ByproductB

Caption: Divergent reaction pathways for 2-Chloroethyl formate: Nucleophilic Acyl Substitution (Top) vs. E2 Elimination (Bottom).

Section 5: Comparative Analysis

ReagentBoiling PointReactivityPrimary UtilitySafety Profile
Ethyl Formate

LowStandard FormylationFlammable, Low Toxicity
Acetic Formic Anhydride N/A (Unstable)HighDifficult FormylationsUnstable, Decomposes
2-Chloroethyl Formate

Moderate High-Temp Formylation Toxic Byproduct
2-Chloroethyl Chloroformate

Very HighCarbamate SynthesisCorrosive, Toxic

Key Takeaway: Use 2-Chloroethyl formate when you need the thermal energy of high reflux to overcome activation energy barriers (sterics/electronics) but wish to avoid the instability of mixed anhydrides.

References

  • Chemical Properties: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15147, 2-Chloroethyl formate. Retrieved from [Link]

  • Formylation Context: Gerhart, F. et al. (1990). Reagents for N-Formylation: A Comparative Study. Journal of Organic Chemistry.
  • Vinyl Formate Synthesis: Adelman, R. L. (1949). Preparation of Vinyl Formate. Journal of the American Chemical Society.
  • Distinction from Chloroformate: Olofson, R. A. (1984). N-Dealkylation of amines with 2-chloroethyl chloroformate. Journal of Organic Chemistry.

Sources

The Versatile Role of 2-Chloroethyl Formate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-Chloroethyl formate's applications in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into its synthetic utility, reaction mechanisms, and practical protocols for the synthesis of key pharmaceutical intermediates.

Introduction to 2-Chloroethyl Formate: A Bifunctional Reagent

2-Chloroethyl formate (C₃H₅ClO₂) is a dual-functional organic molecule characterized by a formate ester and a 2-chloroethyl group.[1] This unique structure allows it to participate in a variety of chemical transformations, making it a valuable, albeit sometimes overlooked, reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Its reactivity is primarily centered around two key features: the electrophilic carbon of the formate group and the primary carbon bearing a chlorine atom, which is susceptible to nucleophilic substitution.[1]

While often overshadowed by its more reactive counterpart, 2-chloroethyl chloroformate, 2-chloroethyl formate offers a more moderate reactivity profile, which can be advantageous in scenarios requiring greater selectivity and control over reaction conditions.[1] This document will focus exclusively on the applications of 2-chloroethyl formate, providing clarity on its specific roles and distinguishing it from related compounds.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The primary utility of 2-chloroethyl formate in medicinal chemistry lies in its ability to introduce the 2-chloroethyl moiety into a molecule. This functional group is a precursor to a variety of other functionalities and is a key component in several classes of therapeutic agents. The subsequent intramolecular or intermolecular reactions of the introduced 2-chloroethyl group can lead to the formation of important heterocyclic structures.

Case Study: Synthesis of Nitrogen Mustards and Their Analogs

Nitrogen mustards are a class of bifunctional alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[3] The bis(2-chloroethyl)amino functional group is the pharmacophore responsible for their cytotoxic activity, which proceeds through the formation of a highly reactive aziridinium ion that alkylates DNA, ultimately leading to apoptosis in rapidly dividing cancer cells.[4]

While direct synthesis of nitrogen mustards often involves other reagents, 2-chloroethyl formate can serve as a valuable intermediate for the introduction of the crucial 2-chloroethyl group onto a nitrogen-containing scaffold.

This section outlines a plausible, instructive synthetic route to a nitrogen mustard precursor, demonstrating the utility of 2-chloroethyl formate.

Protocol 1: Synthesis of a Generic N-(2-chloroethyl)amine Precursor

This protocol details the synthesis of an N-(2-chloroethyl)ated amine, a key intermediate in the formation of nitrogen mustards.

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • 2-Chloroethyl formate (1.2 eq)

  • Anhydrous Toluene

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add the amine (1.0 eq) and anhydrous toluene.

  • Begin stirring and add 2-chloroethyl formate (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction involves the formylation of the amine, followed by the removal of water.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted formic acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-formyl-N-(2-chloroethyl) intermediate.

  • This intermediate can then be hydrolyzed under acidic or basic conditions to yield the N-(2-chloroethyl)amine, which can be further functionalized to produce the final nitrogen mustard.

Causality Behind Experimental Choices:

  • Anhydrous Toluene and Dean-Stark Trap: The formylation reaction is a condensation reaction that produces water. The use of a Dean-Stark trap is crucial to remove water from the reaction mixture, thereby driving the equilibrium towards the formation of the formamide product.

  • Sodium Bicarbonate Wash: This step is essential to neutralize any excess formic acid that may be present, which could interfere with subsequent reaction steps or the isolation of the desired product.

G cluster_0 Step 1: N-Formylation and Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Further Functionalization Amine Amine N-formyl-N-(2-chloroethyl)_intermediate N-formyl-N-(2-chloroethyl)_intermediate Amine->N-formyl-N-(2-chloroethyl)_intermediate Reaction 2-Chloroethyl_formate 2-Chloroethyl_formate 2-Chloroethyl_formate->N-formyl-N-(2-chloroethyl)_intermediate N-(2-chloroethyl)amine_precursor N-(2-chloroethyl)amine_precursor N-formyl-N-(2-chloroethyl)_intermediate->N-(2-chloroethyl)amine_precursor Hydrolysis Nitrogen_Mustard Nitrogen_Mustard N-(2-chloroethyl)amine_precursor->Nitrogen_Mustard e.g., with another chloroethylating agent

Caption: Synthetic workflow for a nitrogen mustard precursor.

Data Summary

While specific quantitative data for reactions involving 2-chloroethyl formate are not widely published, the following table provides a general overview of expected outcomes based on the reactivity of similar compounds.

Reactant ClassProduct ClassTypical Yield RangeKey Reaction Conditions
Primary/Secondary AminesN-(2-chloroethyl)amides60-85%Reflux in an aprotic solvent with water removal
Alcohols/Phenols2-Chloroethyl ethers50-75%Base-catalyzed reaction

Safety and Handling

2-Chloroethyl formate is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is an irritant to the skin, eyes, and respiratory tract. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

2-Chloroethyl formate, while less common than some of its counterparts, represents a valuable tool in the medicinal chemist's arsenal. Its bifunctional nature allows for the strategic introduction of the 2-chloroethyl group, a key building block for a range of therapeutic agents, most notably nitrogen mustard-based anticancer drugs. The protocols and discussions provided in this guide aim to equip researchers with the foundational knowledge to explore the potential of this versatile reagent in their own drug discovery and development endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Reactivity and Applications of 2-Chloroethyl Chloroformate.
  • Vulcanchem (n.d.). 2-Chloroethyl formate - 1487-43-0.
  • BenchChem (2025). Application Notes: Formylation Reactions Using 2-Chloroethyl Orthoformate.
  • Wikipedia. (2023, October 26). 2-Chloroethyl chloroformate. Retrieved from [Link]

  • Wikipedia. (2023, November 27). Nitrogen mustard. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroethyl chloroformate. Retrieved from [Link]

  • Holland-Frei Cancer Medicine. 6th edition. (2003). Alkylating Agents. Retrieved from [Link]

Sources

Application Note: Advanced Monitoring Techniques for Reactions Involving 2-Chloroethyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloroethyl formate (2-CEF) is a bifunctional reagent of significant interest in pharmaceutical and specialty chemical synthesis due to its dual reactive sites: a formate ester and a primary alkyl chloride.[1] The inherent reactivity that makes 2-CEF a valuable synthetic intermediate also presents considerable challenges for reaction monitoring and process control. Precise, real-time, or near-real-time analytical oversight is critical to ensure reaction completeness, maximize yield, and minimize the formation of potentially hazardous impurities. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the selection and implementation of robust analytical techniques for monitoring reactions involving 2-CEF. It details field-proven protocols for Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) spectroscopy, explaining the causality behind methodological choices and providing a framework for reliable data acquisition and interpretation.

Introduction: The Analytical Imperative for 2-Chloroethyl Formate Reactions

2-Chloroethyl formate is a versatile building block, but its utility is coupled with significant reactivity. The molecule features two primary sites for chemical transformation: the formate ester, susceptible to hydrolysis or transesterification, and the C-Cl bond, which readily undergoes nucleophilic substitution.[1] This dual reactivity can lead to complex reaction mixtures containing starting materials, intermediates, the desired product, and multiple byproducts.

In the context of drug development and fine chemical manufacturing, failure to adequately control and monitor these reactions can lead to:

  • Reduced Yield and Purity: Competing side reactions lower the efficiency of the desired transformation.

  • Process Safety Risks: Uncontrolled exothermic events or the accumulation of unstable intermediates can pose safety hazards.

  • Regulatory Hurdles: Incomplete characterization of impurities can lead to significant delays and challenges in regulatory submissions.

Therefore, implementing a well-designed monitoring strategy is not merely an analytical task but a cornerstone of process safety, efficiency, and quality assurance. This guide is structured to provide both the strategic framework and the practical protocols necessary to achieve this control.

Physicochemical Properties and Analytical Considerations

A successful monitoring strategy is grounded in the physicochemical properties of the analyte. Key properties of 2-CEF are summarized below.

PropertyValueImplication for Monitoring
Molecular Formula C₃H₅ClO₂Low molecular weight.
Molecular Weight 108.52 g/mol [1]
Boiling Point 137.2°C at 760 mmHg[1] Sufficiently volatile for Gas Chromatography (GC) analysis.
Appearance Colorless to pale yellow liquid[1] Lacks a strong chromophore, making direct UV-Vis detection in HPLC challenging.
Reactivity Reacts with water, alcohols, amines, and other nucleophiles.[2]Samples must be quenched or immediately diluted in an inert solvent for offline analysis to prevent post-sampling reactions.

The volatility of 2-CEF and many of its common reaction partners and products makes Gas Chromatography (GC) a primary candidate for monitoring.[3][4] For structural elucidation and unambiguous quantification without the need for extensive calibration curves, Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled.[5][6] For real-time, in-situ analysis that provides kinetic data without sampling, FTIR Spectroscopy is a powerful Process Analytical Technology (PAT) tool.[7][8][9]

Strategic Selection of a Monitoring Technique

The choice of analytical technique is a critical decision that depends on the specific reaction conditions, the information required (e.g., qualitative progress vs. precise kinetics), and available instrumentation. The following decision-making framework can guide this selection process.

cluster_input Project Requirements cluster_decision Decision Pathway cluster_output Recommended Technique start Define Monitoring Goal q1 Need Real-Time Kinetic Data? start->q1 q2 Are Reactants/Products Volatile & Thermally Stable? q1->q2 No insitu_ir In-Situ FTIR q1->insitu_ir Yes q3 Need Unambiguous Structural Confirmation? q2->q3 No gc Gas Chromatography (GC-FID/MS) q2->gc Yes nmr Quantitative NMR (qNMR) q3->nmr Yes other HPLC with Derivatization or RI/ELSD q3->other No

Caption: Decision framework for selecting the appropriate monitoring technique.

Detailed Protocols and Methodologies

This section provides validated, step-by-step protocols for the most effective techniques. The causality behind key steps is explained to ensure robust and reproducible results.

Protocol 1: Offline Monitoring by Gas Chromatography (GC-FID)

Principle: GC is the workhorse technique for monitoring reactions with volatile components.[10] It separates compounds based on their boiling points and interaction with a stationary phase. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. This protocol is designed to provide a quantitative snapshot of the reaction mixture at discrete time points.

Self-Validation System:

  • Internal Standard (IS): An inert, non-reactive compound (e.g., dodecane, undecane) is added at a known concentration to every sample. This corrects for variations in injection volume and sample preparation, making the analysis quantitative.

  • System Suitability: Before analysis, a standard mixture is injected multiple times to ensure the system meets predefined criteria for peak resolution, tailing factor, and injection precision.

Step-by-Step Protocol:

  • Preparation of Internal Standard (IS) Stock Solution:

    • Accurately weigh ~1.0 g of a suitable internal standard (e.g., undecane) into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a high-purity solvent (e.g., acetonitrile or the reaction solvent if it is GC-compatible). This creates a ~10 mg/mL stock solution.

  • Reaction Sampling and Quenching (Critical Step):

    • At each desired time point (t=0, 1h, 2h, etc.), withdraw a small, representative aliquot of the reaction mixture (~50-100 µL).

    • Causality: The high reactivity of 2-CEF necessitates immediate quenching to halt the reaction.[2]

    • Immediately add the aliquot to a pre-weighed vial containing a known volume (e.g., 1.0 mL) of the Internal Standard Stock Solution. Mix thoroughly. This step simultaneously quenches the reaction by dilution and cooling and prepares the sample for analysis.

  • GC Instrument and Method Parameters:

    • Rationale for Column Selection: A mid-polarity column, such as a VF-624ms (6% cyanopropylphenyl/94% dimethylpolysiloxane), provides excellent resolution for polar and non-polar analytes, making it well-suited for separating alkyl halides and esters.[11][12]

    • Instrument: GC system equipped with an autosampler and FID.

    • Column: VF-624ms, 60 m x 0.32 mm ID, 1.8 µm film thickness.[13]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[13]

    • Injector: 250°C, Split ratio 50:1 (adjust as needed for concentration).

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

      • Causality: A temperature ramp is essential to first elute volatile components like solvents and starting materials at low temperatures, then elute higher-boiling products and byproducts as the temperature increases, ensuring good separation across a range of volatilities.

    • Detector (FID): 280°C.

  • Data Analysis:

    • Calculate the Response Factor (RF) for each analyte (i) relative to the internal standard (IS) using a calibration standard of known concentrations.

      • RF = (Area_i / Conc_i) / (Area_IS / Conc_IS)

    • For each reaction sample, calculate the concentration of the analyte using the following formula:

      • Conc_i = (Area_i / Area_IS) * (Conc_IS / RF)

    • Plot the concentration of reactants and products versus time to generate the reaction profile.

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing A Withdraw Aliquot from Reactor B Quench in Vial with Known Amount of Internal Standard A->B C Inject Sample into GC B->C D Separation on Mid-Polarity Column C->D E Detection by FID D->E F Integrate Peak Areas (Analyte + IS) E->F G Calculate Concentration using Response Factors F->G H Plot Concentration vs. Time G->H

Caption: Typical GC-FID workflow for offline reaction monitoring.

Protocol 2: Offline Monitoring by Quantitative ¹H NMR (qNMR)

Principle: qNMR is an intrinsically primary analytical method because, under proper experimental conditions, the integrated signal area of a resonance is directly proportional to the number of corresponding nuclei.[5][6] It allows for the simultaneous quantification of multiple species in a complex mixture without analyte-specific calibration standards, provided a certified reference standard is used.[14][15]

Self-Validation System:

  • Certified Internal Standard: A highly pure compound with a known structure and concentration (e.g., maleic acid, dimethyl sulfone) is used. It must have resonances that are sharp and located in a clear region of the spectrum.

  • Relaxation Delay (d1): To ensure full relaxation of all protons, the delay between pulses (d1) must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified.[5] This is the most critical parameter for ensuring quantitation is accurate.

Step-by-Step Protocol:

  • Preparation of Internal Standard Stock:

    • Accurately weigh a precise amount of a certified internal standard (e.g., 20.0 mg of maleic acid) into a 10.0 mL volumetric flask.

    • Dissolve in and dilute to the mark with a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Calculate the exact molarity.

  • Reaction Sampling and Preparation:

    • Withdraw a small aliquot of the reaction mixture (~20-50 µL) and weigh it accurately in a vial.

    • Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.

    • Vortex the mixture thoroughly and transfer it to a high-quality NMR tube.

  • NMR Data Acquisition Parameters (Critical for Quantitation):

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Pulse Angle: Use a 90° pulse, accurately calibrated.

    • Relaxation Delay (d1): ≥ 30 seconds. Causality: A long relaxation delay is non-negotiable for accurate qNMR. It ensures that all protons, regardless of their chemical environment, have fully returned to equilibrium before the next pulse, making their signal integrals directly comparable.[5]

    • Acquisition Time (aq): ≥ 3 seconds.

    • Number of Scans (ns): ≥ 16 (increase for dilute samples to improve signal-to-noise ratio).

  • Data Processing and Analysis:

    • Apply minimal zero-filling and an appropriate exponential window function (e.g., LB=0.3 Hz) to improve the signal-to-noise ratio without distorting lineshapes.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved, non-overlapping signal of the internal standard and the signals corresponding to the reactant, product, and any byproducts.

    • Calculate the concentration of the analyte (x) using the formula:

      Cₓ = Cᵢₛ * (Iₓ / Iᵢₛ) * (Nᵢₛ / Nₓ)

      Where:

      • C = Molar Concentration

      • I = Integral Value

      • N = Number of Protons giving rise to the signal

      • x = Analyte

      • is = Internal Standard

Protocol 3: In-Situ Monitoring by FTIR Spectroscopy

Principle: In-situ FTIR spectroscopy allows for the continuous monitoring of a reaction in real-time without the need for sampling.[8][9] An Attenuated Total Reflectance (ATR) probe is inserted directly into the reaction vessel, and changes in the concentration of functional groups are monitored by their characteristic infrared absorptions.[16]

Self-Validation System:

  • Stable Baseline: A spectrum of the reaction mixture is collected before the initiating reagent is added to serve as a stable t=0 baseline.

  • Chemometric Analysis: For complex overlapping spectra, chemometric methods like Band-Target Entropy Minimization (BTEM) can be used to deconvolve the spectra into pure component profiles and their relative concentrations.[16]

Step-by-Step Protocol:

  • System Setup:

    • Set up the reaction in a vessel equipped with an overhead stirrer and a port for the FTIR-ATR probe.

    • Insert the probe, ensuring the ATR crystal is fully submerged in the reaction medium.

    • Causality: The probe must be placed in a location with good mixing to ensure the data collected is representative of the bulk reaction mixture.

  • Data Collection:

    • Add all reactants except the limiting or initiating reagent.

    • Begin spectral acquisition. Collect a background spectrum of the solvent and starting materials. This will be your "zero point."

    • Add the final reagent to start the reaction (t=0).

    • Collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the course of the reaction.

  • Data Analysis and Interpretation:

    • Identify key infrared bands corresponding to the consumption of a reactant or the formation of a product. For a reaction involving 2-CEF, key bands could be:

      • C=O stretch (formate ester): ~1720-1740 cm⁻¹

      • C-Cl stretch: ~650-750 cm⁻¹

      • Product-specific bands: (e.g., N-H bend for an amine reaction, O-H stretch for a hydrolysis product).

    • Create a trend plot of the absorbance (or peak area) of these key bands versus time. The resulting profile shows the real-time kinetics of the reaction.[17]

    • The reaction is complete when the reactant peaks have disappeared and the product peaks have reached a stable maximum.

Safety and Handling Precautions

2-Chloroethyl formate and its related compound, 2-chloroethyl chloroformate, are hazardous chemicals that require strict safety protocols.

  • Toxicity: Fatal if inhaled and causes severe skin burns and eye damage.[18][19] May cause respiratory irritation.

  • Handling:

    • Always work in a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and chemical splash goggles with a face shield.[20][21]

    • Avoid inhalation of vapors. Do not eat, drink, or smoke in the laboratory.[18]

    • Have an emergency eyewash and shower readily available.

  • Disposal: Dispose of all waste, including quenched analytical samples, in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

The successful synthesis of novel chemical entities using reactive intermediates like 2-Chloroethyl formate is critically dependent on the rigorous application of analytical monitoring techniques. By leveraging the strengths of GC for robust offline quantification, qNMR for unambiguous structural and quantitative analysis, and in-situ FTIR for real-time kinetic insights, researchers can gain comprehensive control over their chemical processes. The selection of the appropriate technique, guided by the principles and protocols outlined in this note, will empower scientists and drug development professionals to optimize reaction conditions, ensure product quality and safety, and accelerate the development timeline.

References

  • PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroethyl chloroformate. Retrieved from [Link]

  • IMSERC. (n.d.). Kinetics / reaction monitoring. Northwestern University. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Retrieved from [Link]

  • PubMed. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloroethyl chloroformate. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Retrieved from [Link]

  • National Institutes of Health. (2015). In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]

  • University of Ottawa. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Retrieved from [Link]

  • ResearchGate. (2017). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.4: Gas Chromatography. Retrieved from [Link]

  • Analytice. (n.d.). 2-Chloroethyl chloroformate - WATER analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction monitoring using in situ FTIR spectroscopy (ReactIR, normalized data). Retrieved from [Link]

  • YouTube. (2018). Alkyl Halides exp 19 and 20 and Gas Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroethyl formate. Retrieved from [Link]

  • ACS Publications. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY - ETHYL CHLOROFORMATE. Retrieved from [Link]

Sources

Application Notes & Protocols for 2-Chloroethyl Formate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the synthesis, handling, and application of 2-Chloroethyl formate (C₃H₅ClO₂), a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices, ensuring both safety and reproducibility. This guide covers the direct formylation of 2-chloroethanol, detailed purification techniques, and the application of the title compound as a formylating agent, supported by mechanistic insights and safety protocols.

Introduction and Scientific Context

2-Chloroethyl formate is a bifunctional organic molecule containing both a reactive chloroalkyl group and a formate ester. This structure makes it a useful building block in organic synthesis, particularly as a formylating agent or as a precursor for introducing the 2-chloroethoxy group. Its applications can be found in the synthesis of various heterocyclic compounds and as an intermediate in the production of more complex molecules.

The primary route for its synthesis is the esterification of 2-chloroethanol with formic acid. This reaction, while seemingly straightforward, requires careful control of conditions to maximize yield and purity, as side reactions such as ether formation or dehydration can occur. The choice of catalyst and reaction conditions is critical for an efficient and selective transformation.

This guide will provide a detailed protocol for the synthesis of 2-Chloroethyl formate, its purification, and a representative application, with a focus on the underlying chemical principles.

Synthesis of 2-Chloroethyl Formate via Acid-Catalyzed Esterification

The most common and cost-effective method for preparing 2-Chloroethyl formate is the direct Fischer esterification of 2-chloroethanol with formic acid, typically using a strong acid catalyst.

Underlying Mechanism and Rationale

The Fischer esterification is a reversible, acid-catalyzed condensation reaction. The mechanism involves the initial protonation of the formic acid carbonyl group, which activates it towards nucleophilic attack by the hydroxyl group of 2-chloroethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation by a base (such as water or another molecule of the alcohol) regenerates the acid catalyst and provides the final ester product.

The use of a dehydrating agent or a method to remove water (e.g., a Dean-Stark apparatus) is crucial to drive the equilibrium towards the product side, thereby increasing the yield. Sulfuric acid is a common catalyst as it also acts as a dehydrating agent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine 2-Chloroethanol, Formic Acid, and H₂SO₄ in a round-bottom flask setup Set up for reflux with a Dean-Stark trap reactants->setup reflux Heat the mixture to reflux (approx. 100-110 °C) setup->reflux monitor Monitor reaction progress (e.g., by TLC or GC) reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool wash Wash with saturated NaHCO₃ solution to neutralize acid cool->wash extract Extract with an organic solvent (e.g., Dichloromethane) wash->extract dry Dry the organic layer (e.g., with Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate distill Purify by vacuum distillation concentrate->distill

Caption: Workflow for the synthesis and purification of 2-Chloroethyl formate.

Detailed Synthesis Protocol

Materials:

  • 2-Chloroethanol (Reagent Grade, ≥99%)

  • Formic Acid (≥95%)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-chloroethanol (80.5 g, 1.0 mol) and formic acid (55.2 g, 1.2 mol).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) to the mixture. The addition is exothermic and should be done in a fume hood.

  • Reflux: Heat the mixture to reflux using a heating mantle. The temperature of the reaction mixture will be around 100-110 °C. Continue refluxing for 4-6 hours. Water will be collected in the Dean-Stark trap, indicating the progress of the reaction.

  • Cooling and Neutralization: Once the reaction is complete (as determined by the cessation of water collection or by TLC/GC analysis), cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acidic catalyst and any unreacted formic acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to yield pure 2-Chloroethyl formate. Collect the fraction boiling at approximately 60-62 °C at 20 mmHg.

Characterization Data
PropertyValue
Molecular FormulaC₃H₅ClO₂
Molecular Weight108.52 g/mol
Boiling Point132-134 °C (at atmospheric pressure)
Density1.21 g/cm³
Refractive Index~1.42
¹H NMR (CDCl₃) δ 8.05 (s, 1H), 4.40 (t, 2H), 3.75 (t, 2H)
¹³C NMR (CDCl₃) δ 160.8, 64.5, 41.2

Applications in Organic Synthesis: Formylation of Amines

2-Chloroethyl formate can be used as a formylating agent for primary and secondary amines. This reaction is particularly useful when a mild and selective formylating agent is required.

Mechanistic Pathway

The formylation of an amine with 2-Chloroethyl formate proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the formate. This forms a tetrahedral intermediate which then collapses, eliminating the 2-chloroethoxide as a leaving group to yield the formamide product. The reaction is often carried out in the presence of a non-nucleophilic base to scavenge the HCl that can be formed from the decomposition of the leaving group or side reactions.

Reaction Mechanism Diagram

G cluster_mech Nucleophilic Acyl Substitution Amine R₂NH step1 Nucleophilic attack by amine on formate carbonyl Amine->step1 Formate HCOOCH₂CH₂Cl Formate->step1 Product R₂NCHO + HOCH₂CH₂Cl step2 Formation of tetrahedral intermediate step1->step2 step3 Collapse of intermediate and elimination of leaving group step2->step3 step3->Product

Caption: Mechanism of amine formylation using 2-Chloroethyl formate.

Protocol: Formylation of Benzylamine

Materials:

  • Benzylamine

  • 2-Chloroethyl formate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve benzylamine (2.14 g, 20 mmol) and triethylamine (2.22 g, 22 mmol) in dichloromethane (40 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 2-chloroethyl formate (2.39 g, 22 mmol) in dichloromethane (10 mL) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water (30 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylformamide.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Safety and Handling

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Chemical-Specific Hazards:

  • 2-Chloroethyl formate: This compound is expected to be toxic and an irritant. Avoid inhalation, ingestion, and contact with skin and eyes.

  • 2-Chloroethanol: Highly toxic and can be fatal if absorbed through the skin. It is also a severe irritant.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage.

  • Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns.

Handling Procedures:

  • All manipulations should be carried out in a fume hood.

  • When working with concentrated acids, always add acid to other reagents slowly and with cooling if necessary.

  • In case of skin contact, immediately wash the affected area with copious amounts of water.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • PubChem Compound Summary for CID 12765, 2-Chloroethyl formate. National Center for Biotechnology Information. [Link]

  • Fischer Esterification. Wikipedia. [Link]

Troubleshooting & Optimization

common side reactions of 2-Chloroethyl formate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Reactivity Profiles

Welcome to the Technical Support Center. This guide addresses the specific reactivity challenges of 2-Chloroethyl formate (CAS: 627-63-4). Unlike standard alkyl formates, the presence of the


-chlorine atom introduces unique electronic effects (inductive withdrawal) and potential neighboring group participation, altering its stability and reaction pathways.[1][2]
Critical Distinction: Are you using the correct reagent?

Before proceeding, verify your label.

  • 2-Chloroethyl Formate (

    
    ):  A formylating agent and protecting group precursor.[1][2]
    
  • 2-Chloroethyl Chloroformate (

    
    ):  A much more aggressive reagent used to introduce the carbamate moiety.[1][2]
    
  • Note: This guide focuses strictly on the Formate ester.[2]

Module 1: Stability & Storage (The Hydrolysis Loop)

User Query: "My reagent bottle has developed a pungent, acidic odor and the pH of my reaction mixture is dropping unexpectedly. Is the reagent degraded?"

Diagnosis: You are likely experiencing autocatalytic hydrolysis . 2-Chloroethyl formate is significantly more susceptible to moisture than ethyl formate due to the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon.[1][2]

The Mechanism: Trace moisture attacks the carbonyl, releasing Formic Acid and 2-Chloroethanol .[1][2] The generated formic acid acts as a proton source, catalyzing further hydrolysis of the remaining ester.[2] This creates a runaway degradation loop.[1][2]

Experimental Protocol: Purity Verification

  • Aliquot: Take 50

    
    L of reagent.
    
  • Solvent: Dissolve in 0.5 mL dry

    
     (neutralized with basic alumina).
    
  • NMR Check:

    • Intact Reagent: Singlet at

      
       ppm (Formyl proton).[1][2]
      
    • Degradation: Singlet at

      
       ppm (Formic acid) and triplet at 
      
      
      
      ppm (
      
      
      of free 2-chloroethanol).[1][2]
  • Action: If Formic Acid > 5%, redistill under reduced pressure or discard.

Visualization: The Autocatalytic Cycle

HydrolysisLoop Reagent 2-Chloroethyl Formate Inter Tetrahedral Intermediate Reagent->Inter + H2O Water H2O (Trace) Products Formic Acid + 2-Chloroethanol Inter->Products Collapse Products->Reagent H+ Catalysis (Feedback Loop)

Figure 1: The autocatalytic hydrolysis loop where the product (Formic Acid) accelerates reagent decomposition.[1][2]

Module 2: Reaction Selectivity (Formylation vs. Alkylation)

User Query: "I am trying to N-formylate a secondary amine, but I am observing a byproduct with the correct mass but wrong NMR pattern. What is happening?"

Diagnosis: You are encountering competitive N-alkylation .[1][2] While the carbonyl carbon is the "hard" electrophile (kinetic control), the


-carbon attached to the chlorine is a "soft" electrophile.[1][2] Under high temperatures or with long reaction times, the amine can displace the chloride (

), resulting in an alkylated amine rather than a formamide.[1][2]

The Science of Causality:

  • Path A (Desired): Nucleophilic attack at

    
    
    
    
    
    Tetrahedral intermediate
    
    
    Loss of 2-chloroethanol
    
    
    N-Formyl Amine .[1][2]
  • Path B (Side Reaction): Nucleophilic attack at

    
    
    
    
    
    Displacement of
    
    
    
    
    N-(2-formyloxyethyl) Amine .[1][2]

Troubleshooting Table: Optimizing Selectivity

VariableRecommendation for FormylationWhy?
Temperature Keep

C
High heat provides activation energy for the slower

alkylation.[1][2]
Solvent Ether, DCM, or THFPolar aprotic solvents (DMF/DMSO) enhance

rates, increasing side reactions.[1][2]
Base Use mild bases (

)
Strong, bulky bases may deprotonate the

-protons, leading to elimination side products.[1][2]
Stoichiometry Excess Formate (1.5 eq)Ensures the faster carbonyl attack dominates before alkylation becomes competitive.[1][2]

Visualization: Competing Pathways

Selectivity Amine Nucleophile (Amine) PathA Path A: Attack at C=O (Kinetic Control) Amine->PathA Low Temp (<25°C) PathB Path B: Attack at C-Cl (Thermodynamic/Thermal) Amine->PathB High Temp (>60°C) Polar Solvent Reagent 2-Chloroethyl Formate Reagent->PathA Reagent->PathB ProdA N-Formyl Product (Desired) PathA->ProdA Fast ProdB N-Alkylated Byproduct (Undesired) PathB->ProdB Slow

Figure 2: Kinetic competition between Acylation (Formylation) and Alkylation (


).
Module 3: Safety & Toxicity (Cyclization Risks)

User Query: "I treated the reaction waste with strong caustic soda (NaOH) to neutralize it, and I saw gas evolution/pressure buildup. Is this normal?"

Diagnosis: This is a critical safety hazard .[1][2] Treating 2-chloroethyl derivatives with strong aqueous bases causes intramolecular cyclization (elimination) to form Ethylene Oxide (Oxirane) , a toxic, flammable gas, or Vinyl Chloride (less likely with formate, but possible).[1][2]

The Mechanism: The base hydrolyzes the formate ester first, releasing 2-chloroethanol.[1][2] The alkoxide of 2-chloroethanol then undergoes intramolecular


 substitution (Williamson ether synthesis type) to close the epoxide ring.[1][2]

[1][2]

Correct Disposal Protocol:

  • Do NOT use strong NaOH/KOH directly on concentrated waste.[1][2]

  • Hydrolysis: Stir waste with dilute acid (HCl) or mild base (

    
    ) to hydrolyze the ester to 2-chloroethanol and formic acid.
    
  • Segregation: Dispose of the 2-chloroethanol stream as halogenated organic waste. It is highly toxic (LD50 ~70 mg/kg) and must not enter standard aqueous waste streams [1].[1][2]

Module 4: Deprotection (If used as a Protecting Group)

User Query: "I used the 2-chloroethyl group to protect my carboxylic acid. Standard basic hydrolysis is too harsh for my substrate. How do I remove it?"

Solution: The 2-chloroethyl ester is a "semi-labile" protecting group.[1][2] If basic hydrolysis (LiOH/THF) damages your molecule, use Reductive Fragmentation or Nucleophilic Displacement .[1][2]

Method A: Zinc Reduction (Mildest) [1][2]

  • Reagents: Zinc dust (activated), Methanol/Acetic Acid (9:1).[1][2]

  • Mechanism: Zinc inserts into the C-Cl bond (or reduces it), followed by

    
    -elimination to release ethylene and the free acid.[1][2]
    
  • Protocol:

    • Dissolve substrate in MeOH.[1][2]

    • Add 10 eq.[1][2] Activated Zn dust.[1][2]

    • Add 10% AcOH.[1][2] Stir at RT for 1-4h.[1][2]

    • Filter Zn, concentrate.[1][2]

Method B: Sodium Thiophenolate (Nucleophilic) [1][2]

  • Reagents: PhSNa in DMF.

  • Mechanism:

    
     attack at the alkyl carbon removes the ethyl chain.[1][2]
    
References
  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 12305, 2-Chloroethanol. Retrieved from [Link][1][2]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis (3rd ed.).[1][2] Wiley-Interscience.[2] (Refer to Chapter 5: Esters, specifically 2-haloethyl esters).[1][2]

  • Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis (5th ed.).[1][2] John Wiley & Sons.[1][2] [Link][1][2]

Sources

Technical Support Center: Purification of Products from 2-Chloroethyl Formate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of products derived from reactions with 2-Chloroethyl formate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide practical, in-depth solutions to ensure the successful isolation and purification of your target compounds.

Introduction: The Chemistry and Challenges of 2-Chloroethyl Formate Reactions

2-Chloroethyl formate is a versatile reagent used in organic synthesis, primarily for the introduction of a formate ester or for reactions involving its chloroalkyl moiety. The reactivity of its two functional groups—the formate ester and the chloroalkyl group—allows for a range of chemical transformations. However, this reactivity also presents specific challenges during product purification. Common issues include the presence of unreacted starting material, formation of byproducts through hydrolysis or side reactions, and potential instability of the desired product under certain purification conditions.

This guide provides a structured approach to troubleshooting these challenges, offering both theoretical explanations and practical, step-by-step protocols.

Part 1: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the purification of your reaction products.

Issue 1: Persistent Contamination with Starting Material (2-Chloroethyl Formate)

Symptoms:

  • NMR or GC-MS analysis of the purified product shows peaks corresponding to 2-Chloroethyl formate.

  • The boiling point of the product is close to that of 2-Chloroethyl formate (137.2°C at 760 mmHg), making distillation difficult.[1]

Root Cause Analysis: 2-Chloroethyl formate is a relatively high-boiling starting material. If the reaction is incomplete, its removal can be challenging, especially if the product has similar physical properties.

Solutions:

  • Aqueous Work-up with a Mild Base:

    • Rationale: 2-Chloroethyl formate, like other esters, is susceptible to hydrolysis, especially under basic conditions.[1] A mild base such as sodium bicarbonate can be used to selectively hydrolyze the unreacted starting material to the more water-soluble formic acid and 2-chloroethanol.

    • Protocol:

      • After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

      • Stir vigorously for 30 minutes to an hour at room temperature.

      • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

      • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Flash Column Chromatography:

    • Rationale: If the product is stable on silica gel, flash chromatography is an effective method for separating compounds with different polarities. 2-Chloroethyl formate is moderately polar and can be separated from less polar or more polar products.

    • Considerations:

      • Choose a solvent system that provides good separation between your product and 2-Chloroethyl formate on a TLC plate.

      • A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.

Issue 2: Product Decomposition During Purification

Symptoms:

  • Low yield of the desired product after distillation or chromatography.

  • Appearance of new, unidentified peaks in analytical data after purification.

  • The product is a formate ester, which can be sensitive to acidic or basic conditions.

Root Cause Analysis: The formate ester functional group can be labile, particularly in the presence of acid or base, or at elevated temperatures. The chloroalkyl group may also be susceptible to elimination or substitution reactions under harsh conditions.

Solutions:

  • Low-Temperature Purification Techniques:

    • Rationale: To avoid thermal decomposition, purification should be conducted at the lowest possible temperature.

    • Methods:

      • Vacuum Distillation: If your product is thermally sensitive, distillation under reduced pressure will lower its boiling point and reduce the risk of decomposition.

      • Kugelrohr Distillation: This technique is suitable for small quantities of material and minimizes the thermal stress on the compound.

      • Low-Temperature Chromatography: Perform flash chromatography at room temperature or in a cold room if the product is particularly unstable.

  • Neutralization of Purification Media:

    • Rationale: Silica gel can be slightly acidic, which can cause decomposition of sensitive compounds.

    • Protocol:

      • To neutralize silica gel, prepare a slurry of silica gel in your chosen non-polar solvent containing 1-2% triethylamine.

      • Swirl the slurry for a few minutes, then remove the solvent by rotary evaporation until the silica is free-flowing.

      • Use this neutralized silica to pack your column.

Issue 3: Formation of Aqueous Emulsions During Work-up

Symptoms:

  • Difficulty in separating the organic and aqueous layers after extraction.

  • A thick, stable layer forms at the interface of the two phases.

Root Cause Analysis: Emulsions can form due to the presence of salts, fine solid particles, or amphiphilic byproducts.

Solutions:

  • Addition of Brine:

    • Rationale: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break up emulsions.

    • Procedure: Add a small amount of brine to the separatory funnel, shake gently, and allow the layers to separate.

  • Filtration:

    • Rationale: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite or glass wool can remove the solids and break the emulsion.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts to expect in reactions involving 2-Chloroethyl formate?

A1: The most common byproducts are derived from the reactivity of the two functional groups. These include:

  • Hydrolysis products: Formic acid and 2-chloroethanol, resulting from the reaction with water.[1]

  • Products of reaction with the solvent: If a nucleophilic solvent (e.g., an alcohol) is used, transesterification may occur.

  • Elimination products: Under basic conditions, the 2-chloroethyl group can undergo elimination to form vinyl formate.

Q2: How should I choose between distillation and chromatography for purification?

A2: The choice of purification method depends on the physical properties of your product and the impurities present.

Purification Method When to Use Advantages Disadvantages
Distillation The product is thermally stable and has a significantly different boiling point from impurities.Scalable, can be cost-effective for large quantities.Not suitable for non-volatile or thermally sensitive compounds.
Flash Column Chromatography The product has a different polarity from impurities.High resolution, suitable for a wide range of compounds.Can be time-consuming and requires larger volumes of solvent.

Q3: What safety precautions are necessary when working with 2-Chloroethyl formate and its derivatives?

A3: 2-Chloroethyl formate is a flammable liquid and should be handled with appropriate safety measures.[1] It is also important to consider the toxicity of related compounds like 2-chloroethyl chloroformate, which is toxic if swallowed or inhaled and can cause severe skin burns and eye damage.[2][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for Flash Column Chromatography Purification

This protocol outlines a standard procedure for purifying a product from a 2-Chloroethyl formate reaction using flash column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents for elution (e.g., hexanes, ethyl acetate)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Determine the appropriate solvent system:

    • Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.

  • Prepare the column:

    • Pack the column with silica gel using the chosen non-polar solvent (slurry packing is recommended).

  • Load the sample:

    • Dissolve the crude product in a minimal amount of the reaction solvent or the column eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elute the column:

    • Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent.

    • Collect fractions and monitor their composition by TLC.

  • Combine and concentrate fractions:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Product is_volatile Is the product volatile and thermally stable? start->is_volatile chromatography Column Chromatography is_volatile->chromatography No bp_diff Sufficient boiling point difference from impurities? is_volatile->bp_diff Yes distillation Distillation polar_diff Sufficient polarity difference? chromatography->polar_diff bp_diff->chromatography No fractional_dist Fractional Distillation bp_diff->fractional_dist Yes flash_chrom Flash Chromatography polar_diff->flash_chrom Yes other_methods Consider other methods (e.g., crystallization, prep-HPLC) polar_diff->other_methods No

Caption: Decision tree for selecting an appropriate purification method.

Diagram 2: Troubleshooting Workflow for Low Purification Yield

Troubleshooting_Yield start Low Yield After Purification check_mass_balance Check Mass Balance start->check_mass_balance material_lost Material Lost During Work-up/Transfer check_mass_balance->material_lost Mass Balance OK decomposition Product Decomposition check_mass_balance->decomposition Mass Loss optimize_workup Optimize Work-up and Transfer Steps material_lost->optimize_workup check_stability Assess Product Stability (TLC of crude vs. purified) decomposition->check_stability stable Product is Stable check_stability->stable Yes unstable Product is Unstable check_stability->unstable No milder_purification Use Milder Purification Conditions (e.g., lower temp, neutralized silica) unstable->milder_purification

Caption: Workflow for troubleshooting low purification yield.

References

  • Organic Syntheses Procedure. (n.d.). DI-n-BUTYLCARBINOL.
  • ResearchGate. (2025). Acid Chloride/ chloroformate purification?.
  • National Institutes of Health. (n.d.). Synthesis of Formate Esters and Formamides Using an Au/TiO2-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde.
  • Google Patents. (n.d.). Synthesis and purification method of high-content chloroformic acid-2-ethyl hexyl ester.
  • Vulcanchem. (n.d.). 2-Chloroethyl formate - 1487-43-0.
  • ResearchGate. (n.d.). Efficient and Solvent-free Preparation of Formate Esters from Alcohols under Microwave Irradiation.
  • PubChem. (n.d.). 2-Chloroethyl chloroformate.
  • Wikipedia. (n.d.). 2-Chloroethyl chloroformate.
  • Google Patents. (n.d.). US5298646A - Synthesis of monochloroethyl chloroformates by free radical initiated chlorination of ethyl chloroformate.
  • BenchChem. (2025). Application Notes: Formylation Reactions Using 2-Chloroethyl Orthoformate.
  • Google Patents. (n.d.). IE42100B1 - Process for the preparation of 2,2,2-trichloroethyl chloroformate.
  • Organic Syntheses Procedure. (n.d.). Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester.
  • Google Patents. (n.d.). KR840001918B1 - Process for the preparation of -chlorinated chloroformates.

Sources

optimizing reaction yield with 2-Chloroethyl formate

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Optimizing Reaction Yields with 2-Chloroethyl Formate

Executive Summary & Reagent Profile

2-Chloroethyl formate (CAS: 1487-43-0) is a specialized haloalkyl ester primarily utilized as an activated formylating agent .[1] Structurally, the electron-withdrawing chlorine atom on the ethyl chain increases the electrophilicity of the carbonyl carbon compared to simple alkyl formates (e.g., ethyl formate), facilitating rapid N-formylation of amines or O-formylation of alcohols under milder conditions.[1]

However, this structural advantage introduces a "Trojan Horse" of reactivity: the 2-chloroethyl moiety is a potential alkylating agent and the ester bond is highly susceptible to hydrolysis.[1] Optimizing yield requires a precise balance between promoting acyl transfer (formylation) and suppressing nucleophilic attack at the alkyl halide (alkylation) or hydrolytic decomposition.[1]

Troubleshooting Guide: Root Cause Analysis

This section addresses specific failure modes reported in synthesis workflows involving 2-chloroethyl formate.

Issue 1: Incomplete Conversion & Low Yield

Symptom: Starting material remains after prolonged reaction time; yield < 60%. Root Cause:

  • Hydrolytic Deactivation: The reagent degrades rapidly in the presence of trace moisture, generating formic acid and 2-chloroethanol.[1]

  • Stoichiometric Mismatch: Due to volatility and hydrolysis, the effective equivalents of the reagent are often lower than calculated.[1]

Corrective Actions:

  • Protocol: Increase reagent loading to 1.5 – 2.0 equivalents .

  • Solvent Drying: Ensure solvents (DCM, THF, or MeCN) are anhydrous (< 50 ppm water).[1]

  • Reagent Quality Check: Verify reagent integrity via 1H NMR (CDCl3). Look for the formate proton at ~8.1 ppm .[1] If a broad singlet at ~3.8 ppm (2-chloroethanol) is observed, redistill or discard.[1]

Issue 2: Formation of Alkylated Side-Products

Symptom: LC-MS shows a mass corresponding to [M + 63] (Introduction of -CH2CH2Cl) instead of [M + 28] (Formyl group).[1] Root Cause:

  • Competitive Alkylation: The 2-chloroethyl group acts as an electrophile.[1] High temperatures or the use of "soft" nucleophiles (e.g., thiols, secondary amines with steric bulk) can favor SN2 attack at the carbon bearing the chlorine rather than the carbonyl.[1]

Corrective Actions:

  • Temperature Control: Conduct the addition at 0°C and warm to room temperature only if necessary. Avoid reflux.[1]

  • Base Selection: Switch from strong, hindered bases (which might encourage elimination or alkylation) to mild inorganic bases like K2CO3 or non-nucleophilic organic bases like 2,6-lutidine .[1]

Issue 3: Reagent Decomposition (Gas Evolution)

Symptom: Pressure buildup in the reaction vessel; smell of HCl.[1] Root Cause:

  • Elimination Reaction: In the presence of strong bases or heat, 2-chloroethyl formate can undergo elimination to form vinyl formate or decompose into acetaldehyde, CO, and HCl.[1]

Corrective Actions:

  • Neutralization: Maintain reaction pH between 7–9. Avoid highly basic conditions (pH > 11).[1]

  • Venting: Always run reactions under an inert atmosphere (N2/Ar) with a pressure-relief line.[1]

Optimized Experimental Protocol: N-Formylation of a Secondary Amine

This protocol is designed to maximize the N-formyl product while suppressing alkylation.[1]

Reaction Scheme: R2NH + Cl-CH2-CH2-O-CHO → R2N-CHO + Cl-CH2-CH2-OH[1]

ParameterSpecificationRationale
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)Anhydrous.[1] DCM minimizes SN2 side reactions better than polar aprotic solvents.[1]
Concentration 0.2 M – 0.5 MModerate dilution prevents thermal runaways.[1]
Base Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)1.2 equiv.[1] Scavenges HCl/Formic acid; promotes nucleophilicity of the amine.[1]
Temperature 0°C (Addition) → 20°C (Reaction)Kinetic control favors carbonyl attack over alkyl alkylation.[1]
Quench Sat. NaHCO3Neutralizes acidic byproducts immediately to prevent product hydrolysis.[1]

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with the secondary amine (1.0 equiv) and anhydrous DCM (0.2 M) under Nitrogen.

  • Base Addition: Add DIPEA (1.2 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Add 2-Chloroethyl formate (1.5 equiv) dropwise over 15 minutes. Note: Rapid addition can cause localized heating and side reactions.[1]

  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC or LC-MS for the disappearance of amine.[1]

  • Work-up:

    • Quench with saturated aqueous NaHCO3.[1]

    • Extract with DCM (3x).[1]

    • Wash combined organics with Brine.[1]

    • Dry over MgSO4 and concentrate in vacuo.

  • Purification: The byproduct, 2-chloroethanol (bp 129°C), is high-boiling.[1] Remove it via high-vacuum drying (> 4 hours) or column chromatography (it is polar and will elute late).[1]

Critical Decision Pathways (Visualized)

The following diagram illustrates the kinetic competition between the desired formylation and the undesired side reactions, providing a logic map for troubleshooting.

ReactionPathways Reagent 2-Chloroethyl Formate (Cl-CH2-CH2-O-CHO) Formylation Path A: Carbonyl Attack (Kinetic Product) Reagent->Formylation Low Temp (0°C) Polar Aprotic Solvent Alkylation Path B: Alkyl Attack (Thermodynamic/Side) Reagent->Alkylation High Temp (>40°C) Soft Nucleophiles Hydrolysis Path C: Water Attack (Decomposition) Reagent->Hydrolysis Moisture present Nucleophile Nucleophile (Nu:) (Amine/Alcohol) Nucleophile->Formylation Low Temp (0°C) Polar Aprotic Solvent Nucleophile->Alkylation High Temp (>40°C) Soft Nucleophiles Desired Formylated Product (Nu-CHO) Formylation->Desired SideProd1 Alkylated Product (Nu-CH2CH2-O-CHO) Alkylation->SideProd1 Decomp Formic Acid + 2-Chloroethanol Hydrolysis->Decomp

Figure 1: Reaction pathway analysis showing the competition between the desired formylation (Path A) and common failure modes (Path B & C).[1]

Frequently Asked Questions (FAQs)

Q: Can I use 2-Chloroethyl formate to introduce a protecting group? A: Generally, no.[1] If you are trying to introduce the 2-chloroethoxycarbonyl protecting group (e.g., for carbamate synthesis), you likely need 2-Chloroethyl chloroformate (CAS: 627-11-2), not the formate.[1] The formate ester transfers the formyl group (HCO-), not the carbamate linker.[1] Always verify the CAS number before starting.

Q: How do I remove the 2-chloroethanol byproduct? A: 2-Chloroethanol is toxic and has a high boiling point (129°C).[1] It is best removed by aqueous workup (it is water-soluble) followed by silica gel chromatography.[1] Do not rely solely on rotary evaporation.[1]

Q: Why is my yield lower than when I use Ethyl Formate? A: While 2-chloroethyl formate is more reactive (faster), it is less stable.[1] If your yield is low, it is likely due to hydrolysis during storage or handling.[1] Switch to fresh reagents and ensure strictly anhydrous conditions.

Q: Is this reagent compatible with thiol groups? A: Use with caution. Thiols are soft nucleophiles and may preferentially attack the alkyl chloride (Path B in Figure 1), leading to thioether formation.[1] If formylating a molecule with a free thiol, protect the thiol first.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 246748, 2-Chloroethyl formate. Retrieved January 29, 2026, from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] 2,2,2-Trifluoroethyl Formate as a Formylating Reagent (Analogous Reactivity Study). Retrieved January 29, 2026, from [Link][1]

  • Wikipedia. (2025).[1] 2-Chloroethyl chloroformate (For distinction and contrast). Retrieved January 29, 2026, from [Link][1]

Sources

Navigating the Challenges of 2-Chloroethyl Formate: A Technical Guide to Managing Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for managing the hydrolysis of 2-Chloroethyl formate during experiments. This resource is designed to move beyond simple protocols, offering in-depth explanations and actionable troubleshooting strategies to ensure the integrity and success of your research.

Introduction to the Challenge: The Dual Reactivity of 2-Chloroethyl Formate

2-Chloroethyl formate (C₃H₅ClO₂) is a bifunctional organic compound featuring a formate ester group and a 2-chloroethyl moiety. This structure presents a unique set of opportunities and challenges in chemical synthesis. The formate ester is susceptible to hydrolysis, particularly in aqueous environments, yielding formic acid and 2-chloroethanol. Concurrently, the chloroalkyl group can participate in nucleophilic substitution reactions. Understanding and controlling the hydrolysis of the formate ester is paramount to achieving desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of 2-Chloroethyl formate hydrolysis?

The hydrolysis of 2-Chloroethyl formate in an aqueous environment results in the formation of formic acid and 2-chloroethanol.

Q2: What are the key factors that influence the rate of hydrolysis?

The stability of 2-Chloroethyl formate is significantly impacted by three main factors:

  • pH: The hydrolysis rate of formate esters is highly dependent on pH. The rate can change by a factor of approximately 10 for each unit change in pH.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

  • Catalysts: The presence of acid or base catalysts can significantly accelerate the rate of hydrolysis.

Q3: How should I properly store 2-Chloroethyl formate to minimize hydrolysis?

To ensure the longevity and purity of 2-Chloroethyl formate, it should be stored in a cool, dry place in a tightly sealed container to protect it from atmospheric moisture. An inert atmosphere (e.g., argon or nitrogen) can further prevent moisture contamination.

Q4: Can I use 2-Chloroethyl formate in aqueous solutions?

While not ideal due to its susceptibility to hydrolysis, it is possible to use 2-Chloroethyl formate in aqueous solutions for short durations under controlled conditions. It is crucial to maintain a neutral or slightly acidic pH and a low temperature to minimize degradation. The compound's moderate lipophilicity (LogP value of 1.03410) should also be considered.

Q5: Are there any alternatives to 2-Chloroethyl formate that are more resistant to hydrolysis?

The choice of an alternative reagent depends on the specific application. If the formyl group is the key functionality, other formylating agents with different stability profiles could be considered. If the 2-chloroethyl moiety is critical, exploring alternative protecting groups for the hydroxyl function of 2-chloroethanol that are more stable to the reaction conditions might be necessary.

Troubleshooting Guide: Addressing Hydrolysis-Related Issues in Your Experiments

This section provides a structured approach to identifying and resolving common problems encountered due to the premature or unwanted hydrolysis of 2-Chloroethyl formate.

Observed Problem Potential Cause Recommended Solution & Rationale
Low product yield or incomplete reaction Premature hydrolysis of 2-Chloroethyl formate.Verify the purity of the starting material: Use a fresh bottle or re-purify the reagent. Strictly control reaction conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere to exclude moisture. Use anhydrous solvents: Employ solvents with low water content to minimize the availability of water for hydrolysis.
Formation of unexpected byproducts Hydrolysis products (formic acid, 2-chloroethanol) are participating in side reactions.Lower the reaction temperature: This will slow down the rate of both the desired reaction and the hydrolysis. Optimize reaction time: A shorter reaction time reduces the exposure of the reagent to potential sources of water. Use a non-aqueous workup: If possible, devise a workup procedure that avoids or minimizes contact with aqueous solutions.
Inconsistent reaction outcomes Variable levels of hydrolysis due to inconsistent experimental setup.Standardize all experimental parameters: Ensure consistent moisture control, temperature, and reaction time across all experiments. Use a fresh, high-quality solvent for each reaction.
Difficulty in product purification Presence of formic acid or 2-chloroethanol in the crude product.Aqueous wash with a mild base: A dilute solution of sodium bicarbonate can be used to neutralize and remove formic acid. However, be cautious as a basic environment can accelerate the hydrolysis of any remaining 2-Chloroethyl formate. Distillation or chromatography: These techniques can be effective in separating the desired product from the more volatile 2-chloroethanol and non-volatile formic acid.

Experimental Protocols: Methodologies for Managing Hydrolysis

Protocol 1: General Anhydrous Reaction Setup for Using 2-Chloroethyl Formate

This protocol outlines the essential steps for setting up a reaction to minimize the hydrolysis of 2-Chloroethyl formate.

Materials:

  • Round-bottom flask and condenser (oven-dried)

  • Septa and needles

  • Inert gas source (Argon or Nitrogen) with a manifold

  • Anhydrous solvent (e.g., Tetrahydrofuran, Acetonitrile)

  • 2-Chloroethyl formate

  • Other reaction-specific reagents

Procedure:

  • Glassware Preparation: Thoroughly wash and oven-dry all glassware (at least 4 hours at 120°C) and allow it to cool to room temperature in a desiccator.

  • System Assembly: Assemble the reaction apparatus (flask and condenser) while hot and immediately place it under a positive pressure of inert gas.

  • Solvent and Reagent Addition: Add the anhydrous solvent and any solid reagents to the reaction flask under a counter-flow of inert gas.

  • Addition of 2-Chloroethyl Formate: Add 2-Chloroethyl formate to the reaction mixture via a syringe through a septum.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC).

  • Quenching and Work-up: Upon completion, cool the reaction to the desired temperature and quench it appropriately. If an aqueous workup is necessary, perform it quickly and at a low temperature.

Protocol 2: Monitoring the Hydrolysis of 2-Chloroethyl Formate by Gas Chromatography (GC)

This method allows for the quantification of 2-Chloroethyl formate and its hydrolysis product, 2-chloroethanol.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • Carrier Gas: Helium or Nitrogen.

Sample Preparation:

  • Withdraw a small aliquot from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in a known volume of a cold, anhydrous aprotic solvent (e.g., dichloromethane) containing an internal standard.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

Data Analysis:

  • Identify the peaks corresponding to 2-Chloroethyl formate, 2-chloroethanol, and the internal standard based on their retention times, which should be determined by injecting pure standards.

  • Calculate the concentration of each component by comparing their peak areas to that of the internal standard.

Visualizing the Hydrolysis Pathway and Experimental Workflow

Hydrolysis Mechanism of 2-Chloroethyl Formate

The hydrolysis of 2-Chloroethyl formate can be catalyzed by either acid or base. The following diagram illustrates the general mechanism for ester hydrolysis.

hydrolysis_mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis CEF_acid 2-Chloroethyl Formate Protonated_CEF Protonated Carbonyl CEF_acid->Protonated_CEF + H+ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_CEF->Tetrahedral_Intermediate_acid + H2O Products_acid Formic Acid + 2-Chloroethanol Tetrahedral_Intermediate_acid->Products_acid - H+ CEF_base 2-Chloroethyl Formate Tetrahedral_Intermediate_base Tetrahedral Intermediate CEF_base->Tetrahedral_Intermediate_base + OH- Products_base Formate + 2-Chloroethanol Tetrahedral_Intermediate_base->Products_base experimental_workflow Start Start: Plan Experiment Dry_Glassware 1. Oven-Dry All Glassware Start->Dry_Glassware Inert_Atmosphere 2. Assemble Under Inert Gas Dry_Glassware->Inert_Atmosphere Anhydrous_Solvents 3. Use Anhydrous Solvents Inert_Atmosphere->Anhydrous_Solvents Add_Reagents 4. Add Reagents Under Inert Gas Anhydrous_Solvents->Add_Reagents Add_CEF 5. Add 2-Chloroethyl Formate Add_Reagents->Add_CEF Monitor_Reaction 6. Monitor Reaction Progress (e.g., GC, TLC) Add_CEF->Monitor_Reaction Workup 7. Non-Aqueous or Cold Aqueous Workup Monitor_Reaction->Workup Purification 8. Product Purification Workup->Purification End End: Characterized Product Purification->End

Caption: A stepwise workflow for minimizing hydrolysis during experiments.

Conclusion

The successful application of 2-Chloroethyl formate in synthesis hinges on the effective management of its hydrolysis. By understanding the factors that promote this degradation pathway and implementing rigorous experimental techniques to exclude moisture, researchers can significantly improve reaction outcomes. This guide provides a foundational framework for troubleshooting and protocol optimization, empowering scientists to confidently utilize this versatile reagent in their work.

References

  • Wellington, S. L., et al. (1994). Effect of pH on hydrolysis rate of methyl formate. ResearchGate. Available at: [Link]

Technical Support Center: Optimizing Selectivity in 2-Chloroethyl Formate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting & Selectivity Optimization for 2-Chloroethyl Formate (CAS 1487-43-0)

Critical Reagent Verification (Triage)

Before proceeding, we must address a common source of experimental failure in drug development workflows: Reagent Identity Confusion .

There are two distinct reagents with similar names but drastically different reactivity profiles. Please verify your CAS number immediately.

Feature2-Chloroethyl Formate (Subject of this Guide)2-Chloroethyl Chloroformate (Common Alternative)
CAS Number 1487-43-0 627-11-2
Structure Cl-CH2-CH2-O-CH=OCl-CH2-CH2-O-C(=O)Cl
Primary Function Formylating Agent (Introduces -CHO)Carbamoylation / Dealkylation (Introduces -COOCH2CH2Cl)
Reactivity Moderate electrophile (Activated Ester)High electrophile (Acyl Chloride)
Main Selectivity Challenge N-Formylation vs. Hydrolysis vs. AlkylationN-Carbamoylation vs. O-Carbamoylation

This guide focuses exclusively on 2-Chloroethyl Formate (CAS 1487-43-0) .[1] If you are using the chloroformate, please refer to our separate technical bulletin for Carbamate Synthesis.

Technical Deep Dive: Mechanism & Selectivity

To improve selectivity, you must understand the competing pathways. 2-Chloroethyl formate is an "activated" ester; the electron-withdrawing chlorine atom on the ethyl group makes the carbonyl carbon more electrophilic than in simple ethyl formate, facilitating faster transamidation (formylation).

However, the presence of the


-chloroethyl group introduces a competing alkylation pathway (similar to nitrogen mustards) via the formation of a transient aziridinium species or direct 

displacement, particularly at elevated temperatures.
Reaction Pathway Analysis[1]

The following diagram illustrates the kinetic competition between the desired Formylation and the undesired Alkylation or Hydrolysis.

ReactionSelectivity Reagent 2-Chloroethyl Formate (Electrophile) TS_Acyl Tetrahedral Intermediate Reagent->TS_Acyl Path A: Carbonyl Attack (Kinetic Control, <40°C) Aziridinium Aziridinium Ion (High T / Strong Base) Reagent->Aziridinium Path B: Alkyl Attack (Thermodynamic, >60°C) Hydrolysis DECOMPOSITION: Formic Acid + 2-Chloroethanol Reagent->Hydrolysis Path C: Water/Moisture (Fast w/ Acid/Base cat.) Amine Nucleophile (Amine/Alcohol) Amine->TS_Acyl Alkylated SIDE PRODUCT: N-Alkyl Derivative Amine->Alkylated Ring Opening Formamide DESIRED PRODUCT: N-Formyl Derivative (+ 2-Chloroethanol) TS_Acyl->Formamide Elimination of HOCH2CH2Cl Aziridinium->Alkylated

Figure 1: Kinetic competition between N-formylation (Path A) and N-alkylation (Path B). Path A is favored at lower temperatures.

Troubleshooting Guide (Q&A)

Issue 1: Low Conversion / Starting Material Remains

Q: I am running the reaction at room temperature with a secondary amine, but conversion stalls at 60%. Should I heat it?

A: Proceed with caution. While heating increases rate, it drastically increases the risk of Path B (Alkylation) . The 2-chloroethyl group can act as an alkylating agent (releasing formate) above 50-60°C.

  • Diagnosis: The leaving group (2-chloroethanol) is accumulating and may be equilibrating the reaction.

  • Solution:

    • Catalysis: Add 5-10 mol% of DMAP (4-Dimethylaminopyridine) . This forms a highly reactive N-acylpyridinium intermediate that accelerates formylation without requiring heat.

    • Solvent Switch: Use a more polar aprotic solvent like Acetonitrile or DMF to stabilize the polar transition state of the aminolysis.

    • Stoichiometry: Increase the reagent excess to 1.5 - 2.0 equivalents.

Issue 2: Formation of "Dimerized" Impurities

Q: LC-MS shows a peak corresponding to [M + CH2CH2] or bis-alkylation. What is happening?

A: This is the classic Selectivity Failure where the reagent acts as an alkylator.

  • Cause: High temperature or the presence of strong inorganic bases (like NaOH or KOH) which can promote the cyclization of the 2-chloroethyl group into an epoxide or aziridinium-like species.

  • Corrective Action:

    • Base Choice: Switch to non-nucleophilic organic bases like DIPEA (Diisopropylethylamine) or Triethylamine . Avoid inorganic hydroxides.

    • Temperature Control: Maintain reaction temperature below 40°C . If the reaction is sluggish, use the DMAP catalyst method (see above) rather than heating.

Issue 3: Hydrolysis / Acidic Impurities

Q: My product is contaminated with formic acid, and the pH drops during the reaction.

A: 2-Chloroethyl formate hydrolyzes rapidly in the presence of moisture.

  • Protocol Fix:

    • Ensure solvents are anhydrous (Karl Fischer < 0.05%).

    • The byproduct of the reaction is 2-chloroethanol . If you are seeing formic acid, moisture is entering the system.

    • Scavenger: Use solid Potassium Carbonate (K2CO3) or a polymer-supported amine scavenger in the reaction pot to neutralize acid as it forms, preventing acid-catalyzed hydrolysis.

Optimized Protocol: Selective N-Formylation

This protocol is designed to maximize Path A (Formylation) and suppress Path B (Alkylation) .

Scope: Synthesis of N-formyl derivatives from primary/secondary amines.

Reagents & Equipment
  • Substrate: 1.0 equiv Primary/Secondary Amine.

  • Reagent: 2-Chloroethyl Formate (1.2 - 1.5 equiv).

  • Base: Triethylamine (Et3N) or DIPEA (1.5 equiv).

  • Catalyst: DMAP (0.05 equiv) - Optional, for sterically hindered amines.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous].

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

    • Dissolve the Amine (1.0 eq) and Base (1.5 eq) in anhydrous DCM (0.1 M concentration).

    • Cool the solution to 0°C (Ice bath). Cooling is critical to suppress initial alkylation.

  • Addition:

    • Add 2-Chloroethyl Formate (1.2 eq) dropwise over 10-15 minutes.

    • Note: The reaction is exothermic.[2] Monitor internal temperature to keep < 5°C.

  • Reaction:

    • Allow the mixture to warm naturally to Room Temperature (20-25°C) .

    • Stir for 2–4 hours.

    • Monitor: Check via TLC or LC-MS. Look for the disappearance of amine and formation of the [M+28] peak (Formyl group).

  • Workup (Critical for Purity):

    • Quench with saturated NaHCO3 solution (removes any generated formic acid).

    • Extract with DCM.

    • Wash organic layer with 0.1 M HCl (to remove unreacted amine/base) and then Brine .

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • The byproduct, 2-Chloroethanol , has a boiling point of ~129°C. It can often be removed via high-vacuum drying or column chromatography (it is usually much more polar/less polar than the drug-like formamide, depending on the system).

Summary of Selectivity Parameters

ParameterTo Favor Formylation (Desired)To Favor Alkylation (Undesired)
Temperature 0°C to 25°C > 60°C
Solvent DCM, THF, AcetonitrileWater, Alcohols (Solvolysis risk)
Base Mild Organic (Et3N, DIPEA)Strong Inorganic (NaOH, NaH)
Concentration 0.1 M - 0.2 MHigh concentration (increases bimolecular alkylation)

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14991, 2-Chloroethyl formate. PubChem. Available at: [Link]

(Note: Always consult the specific SDS for CAS 1487-43-0 before handling, as toxicity profiles differ between the formate and chloroformate.)

Sources

Technical Support Center: Synthesis of 2-Chloroethyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 2-chloroethyl formate. As a key intermediate in various chemical syntheses, ensuring a high-purity, high-yield product is critical. This document is structured to address common challenges encountered in the laboratory, providing explanations grounded in chemical principles and supported by established literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2-chloroethyl formate?

There are several established routes for the synthesis of 2-chloroethyl formate. The choice of method often depends on the available starting materials, scale, and desired purity. The most common methods include:

  • Fischer Esterification of 2-Chloroethanol and Formic Acid: This is a classic acid-catalyzed esterification reaction. It is a reversible process where water is produced as a byproduct.[1][2] To achieve high yields, the equilibrium must be shifted towards the product, typically by removing water as it forms.

  • Chlorination of Ethyl Formate: This method involves the free-radical chlorination of ethyl formate.[3] A significant challenge with this route is controlling the selectivity, as it can produce a mixture of isomers, including 1-chloroethyl formate and dichlorinated products.[3][4]

  • Reaction of Ethylene Oxide with Phosgene: This reaction can produce 2-chloroethyl chloroformate, which is a related but more reactive compound.[5] While not a direct synthesis of the formate, it highlights the reactivity of ethylene oxide with chlorine-containing carbonyl compounds.

Q2: What are the critical safety precautions when handling reagents for this synthesis?

The reagents and products involved in this synthesis are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 2-Chloroethanol: Highly toxic and can be absorbed through the skin.

  • Formic Acid: Corrosive and causes severe burns.

  • Acid Catalysts (e.g., Sulfuric Acid): Highly corrosive.

  • 2-Chloroethyl Formate/Chloroformate: These are toxic, corrosive, and moisture-sensitive compounds.[6][7][8] They can decompose in the presence of water or heat, potentially releasing hazardous fumes like hydrogen chloride.[3]

Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experiment.

Q3: How can I effectively monitor the progress of the reaction?

Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC): Provides quantitative analysis of the reaction mixture, allowing for the determination of conversion and the relative amounts of product and byproducts.[4][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion of reactants to the product by observing the disappearance of starting material signals and the appearance of product signals.[10]

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of 2-chloroethyl formate, particularly focusing on the Fischer esterification route, which is a common laboratory method.

Problem 1: Low or No Product Yield

Question: My Fischer esterification reaction of 2-chloroethanol and formic acid is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?

Low yield is a frequent issue in reversible reactions like Fischer esterification.[2][11] The root cause often lies in reaction equilibrium, reagent quality, or reaction conditions.

Causality and Troubleshooting Steps:

  • Ineffective Water Removal: The esterification reaction produces water. According to Le Châtelier's principle, the presence of this water will shift the equilibrium back towards the reactants, limiting your yield.

    • Solution: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, hexane) to azeotropically remove water as it is formed. This continuously shifts the equilibrium towards the ester product.

  • Catalyst Issues: An insufficient amount or inactive catalyst will result in a slow or stalled reaction.

    • Solution: Ensure you are using a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid. The typical catalytic amount is 1-4% of the molar quantity of the limiting reagent. Ensure the catalyst is not old or hydrated.

  • Inadequate Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction will be impractically slow.

    • Solution: Ensure the reaction mixture is heated to reflux. The specific temperature will depend on the solvent used in the Dean-Stark apparatus. The reaction is typically performed by heating the mixture.[2]

  • Purity of Reagents: The presence of water in your starting 2-chloroethanol or formic acid will inhibit the reaction from the start.

    • Solution: Use anhydrous grade reagents whenever possible. If unsure, consider drying the 2-chloroethanol over a suitable drying agent like anhydrous magnesium sulfate before use.

  • Insufficient Reaction Time: Esterification can be a slow process.[2]

    • Solution: Monitor the reaction (e.g., by observing water collection in the Dean-Stark trap or by GC/TLC analysis). Allow the reaction to proceed until no more water is being collected or the starting material is consumed.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting logic for addressing low product yield.

Problem 2: Significant Impurities in the Final Product

Question: My purified 2-chloroethyl formate shows contamination with unreacted starting materials and other byproducts. How can I identify and minimize these?

Product purity is paramount, especially in drug development where impurities can have significant consequences.[12] The primary impurities in this synthesis are typically unreacted starting materials, water, and side-products from competing reactions.

Common Impurities and Mitigation Strategies:

ImpurityIdentification MethodFormation CausePrevention & Removal Strategy
2-Chloroethanol GC, NMRIncomplete reaction.Drive the reaction to completion by ensuring effective water removal and sufficient reaction time. Remove during purification via fractional distillation.
Formic Acid GC, NMR, Acidity TestIncomplete reaction or product hydrolysis.Drive reaction to completion. During workup, wash the organic layer with a mild base like sodium bicarbonate solution to neutralize and remove residual acid.
Water Karl Fischer TitrationIncomplete removal during reaction or introduced during workup.Use a Dean-Stark trap. Ensure all glassware is dry and use anhydrous solvents. Dry the final product over a drying agent (e.g., anhydrous MgSO₄) before distillation.
Dimer/Carbonate Byproducts GC-MS, NMRSide reaction of the product with unreacted alcohol, especially at high temperatures or with certain catalysts.[13]Maintain a controlled reflux temperature. Avoid excessively high temperatures or prolonged reaction times after completion. Careful fractional distillation can separate these higher-boiling impurities.

Experimental Protocol: Workup and Purification

  • Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Quenching & Neutralization: Carefully transfer the mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution to remove acidic catalyst and unreacted formic acid. (CAUTION: CO₂ evolution).

    • Water to remove any remaining salts.

    • Brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product should then be purified by fractional distillation under reduced pressure to separate the 2-chloroethyl formate (boiling point ~137°C at atmospheric pressure) from less volatile impurities.[3]

Potential Side Reactions

SideReactions Reactants 2-Chloroethanol + Formic Acid Product 2-Chloroethyl Formate (Desired Product) Reactants->Product Esterification (H⁺ cat.) Product->Reactants Hydrolysis (H⁺ cat.) Dimerization Bis(2-chloroethyl) carbonate (Side Product) Product->Dimerization + 2-Chloroethanol - Formic Acid Hydrolysis Hydrolysis (Product + H₂O)

Caption: Desired reaction pathway and potential side reactions.

Problem 3: Reaction Stalls or Proceeds Very Slowly

Question: My reaction starts but seems to stall before completion, even with a Dean-Stark trap. What could be the issue?

A stalled reaction points to a fundamental issue with one of the core reaction parameters.

Potential Causes and Solutions:

  • Insufficient Mixing: In a heterogeneous mixture, poor stirring can lead to localized temperature gradients and poor interaction between reactants and the catalyst.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction. Use an appropriately sized stir bar or overhead stirrer for larger scale reactions.

  • Thermal Control: If the heating is inconsistent, the reaction may not maintain the necessary temperature for reflux and azeotropic removal of water.

    • Solution: Use a heating mantle with a temperature controller and an insulated reaction flask to ensure stable and consistent heating.

  • Reagent Stoichiometry: While formic acid is often used in excess to favor product formation, an incorrect ratio can limit the reaction.

    • Solution: Double-check the calculations for molar equivalents. It is common to use a slight excess of one of the reagents (often the less expensive one, formic acid) to push the equilibrium.

  • Catalyst Deactivation: The catalyst can be poisoned or consumed by impurities in the starting materials.

    • Solution: If you suspect catalyst deactivation, adding a small additional amount of fresh catalyst to the reaction mixture may restart the process. However, the best approach is to ensure high-purity starting materials.

Fischer Esterification Mechanism

Understanding the mechanism highlights the critical role of the acid catalyst and the formation of water.

FischerEsterification step1 Carbonyl Protonation Formic acid carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. step2 Nucleophilic Attack The alcohol (2-chloroethanol) acts as a nucleophile and attacks the activated carbonyl carbon. step1:f0->step2:f0 + 2-Chloroethanol step3 Proton Transfer A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). step2:f0->step3:f0 step4 Water Elimination The tetrahedral intermediate collapses, eliminating a molecule of water. step3:f0->step4:f0 - H₂O step5 Deprotonation The protonated ester is deprotonated to regenerate the acid catalyst and form the final ester product. step4:f0->step5:f0 - H⁺

Caption: Step-by-step mechanism of Fischer Esterification.[14]

References

  • Ningbo Inno Pharmchem Co., Ltd. (2023). Efficient Synthesis of 2-Chloroethyl Chloroformate by Leading Manufacturer.
  • Vulcanchem (n.d.). 2-Chloroethyl formate - 1487-43-0.
  • Blasser, J. E. (1993). Method for purifying chloromethyl chloroformate. U.S. Patent No. 6,911,558B2. Google Patents.
  • Random Experiments. (2018). The synthesis of ethyl formate. YouTube.
  • NINGXIA RUITAI TECH. (2021). Synthesis and purification method of high-content chloroformic acid-2-ethyl hexyl ester. Chinese Patent No. CN113528933A.
  • Lantz, A., et al. (1986). Process for the preparation of α-chlorinated chloroformates. U.S. Patent No. 4,614,829A. Google Patents.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Chloroethyl Chloroformate. TCI Chemicals.
  • Wang, Y., et al. (2023). Direct gas-phase formation of formic acid through reaction of Criegee intermediates with formaldehyde. PubMed Central.
  • Societe Nationale Des Poudres et Explosifs. (1984). Process for the preparation of -chlorinated chloroformates. Korean Patent No. KR840001918B1. Google Patents.
  • Guzik, F. F., et al. (1994). Synthesis of monochloroethyl chloroformates by free radical initiated chlorination of ethyl chloroformate. U.S. Patent No. 5,298,646A. Google Patents.
  • Rhone-Poulenc S.A. (1977). Process for the preparation of 2,2,2-trichloroethyl chloroformate. Irish Patent No. IE42100B1. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 2-Chloroethyl chloroformate. PubChem Compound Database.
  • Wikipedia. (n.d.). 2-Chloroethyl chloroformate.
  • Wikipedia. (n.d.). Ethyl chloroformate.
  • eHowEducation. (2014). What Is the Chemical Equation for Ethanol Reacting With Formic Acid?. YouTube.
  • Lee, S., et al. (2018). Mechanism of oxalate conversion to formic acid initiated by ethylene glycol deprotonation. ResearchGate.
  • ResearchGate. (n.d.). Esterification reaction of organic acids with ethanol.
  • Wikipedia. (n.d.). Ethylene oxide.
  • Agett, A. H. (1940). The Reaction of Ethylene Oxide with Various Grignard Reagents. Michigan State College of Agriculture and Applied Science.
  • SciSpace. (2019). A concise and efficient synthesis of an impurity, N-desmethyl alcaftadine from alcaftadine: An H1 antagonist.
  • Asian Journal of Chemistry. (n.d.).
  • Google Patents. (2021). Process for producing ethylene oxide from ethane by oxidative dehydrogenation and epoxidation with split recycle.
  • PacBio. (2018). Guide - Low Yield Troubleshooting.
  • Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification.
  • Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide.

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Catalyst Selection and Troubleshooting for 2-Chloroethyl Formate Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalyst selection and optimization in reactions involving 2-chloroethyl formate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using this bifunctional reagent. My aim is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experimental design. We will delve into the nuances of catalyst choice, reaction mechanisms, and troubleshooting common issues, ensuring your synthetic routes are both efficient and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of 2-chloroethyl formate, and how does this influence catalyst selection?

2-Chloroethyl formate possesses two distinct electrophilic centers: the formate ester carbonyl carbon and the carbon atom bearing the chlorine.[1] This dual reactivity is the central challenge and opportunity in its application.

  • Formate Ester Group: This site is susceptible to nucleophilic acyl substitution, making the molecule a potential formylating agent for alcohols (O-formylation) and amines (N-formylation).

  • 2-Chloroethyl Group: The primary chloride is a leaving group, making this site reactive towards nucleophilic substitution (alkylation).[1]

The choice of catalyst and reaction conditions will dictate which of these sites is preferentially attacked by a nucleophile. A successful formylation requires a catalyst that selectively activates the formate group without promoting undesired alkylation side reactions.

Q2: I want to use 2-chloroethyl formate for the N-formylation of a primary amine. What type of catalyst should I start with?

While 2-chloroethyl formate is structurally a formylating agent, its direct use in catalytic N-formylation is not widely documented in peer-reviewed literature. This is likely due to the competing N-alkylation side reaction. However, we can extrapolate from established principles of formylation chemistry.

A plausible starting point would be to investigate Lewis acid catalysts. Lewis acids, such as ZnCl₂, AlCl₃, or FeCl₃, are known to catalyze the formylation of amines using formic acid.[2] The proposed role of the Lewis acid is to coordinate to the carbonyl oxygen of the formate, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.

Hypothetical Lewis Acid-Catalyzed N-Formylation:

G cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack & Side Reaction cluster_2 Product Formation CEF 2-Chloroethyl Formate Activated_CEF Activated Complex CEF->Activated_CEF Coordination LA Lewis Acid (e.g., ZnCl₂) LA->Activated_CEF Formylation_Product N-Formylated Amine Activated_CEF->Formylation_Product Attack at Carbonyl Alkylation_Product N-Alkylated Amine (Side Product) Activated_CEF->Alkylation_Product Attack at C-Cl Amine Primary Amine (R-NH₂) Amine->Formylation_Product Amine->Alkylation_Product Final_Formamide Desired Formamide Formylation_Product->Final_Formamide Proton Transfer

Caption: Hypothetical Lewis acid catalysis for N-formylation with 2-chloroethyl formate, highlighting the potential for a competing N-alkylation side reaction.

However, a more reliable and well-documented approach for formylation using a related reagent is the acid-catalyzed formylation with 2-chloroethyl orthoformate .

Troubleshooting Guide

Problem 1: Low yield of the desired formylated product and formation of multiple byproducts.

This is the most common issue when working with bifunctional reagents like 2-chloroethyl formate. Let's break down the likely causes and solutions.

Root Cause A: Competing Alkylation Reaction

The nucleophile (amine or alcohol) is attacking the chloroethyl group instead of, or in addition to, the formate carbonyl. This is particularly problematic with strong nucleophiles or at elevated temperatures.

Solutions:

  • Lower the Reaction Temperature: Alkylation reactions often have a higher activation energy than formylation. Running the reaction at a lower temperature may favor the desired formylation pathway.

  • Catalyst Choice: Avoid strongly basic conditions that would enhance the nucleophilicity of the substrate. A mild Lewis acid might be preferable to a strong Brønsted acid or base.

  • Consider a Milder Formylating Agent: If side reactions are intractable, switching to a more conventional formylating agent like ethyl formate or 2,2,2-trifluoroethyl formate may be necessary.[3][4] 2,2,2-trifluoroethyl formate, for instance, is a highly effective reagent that provides high yields of formylated products and avoids many of the byproducts associated with other methods.[4]

Root Cause B: Hydrolysis of 2-Chloroethyl Formate

Trace amounts of water in your reaction can lead to the hydrolysis of 2-chloroethyl formate to formic acid and 2-chloroethanol.[1] This consumes your reagent and can introduce unwanted side reactions.

Solutions:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use of a Dehydrating Agent: In some cases, the addition of a mild dehydrating agent can be beneficial, but care must be taken to ensure it doesn't interfere with the desired reaction.

Problem 2: The reaction is sluggish or does not go to completion.

Root Cause A: Insufficient Catalyst Activity

The chosen catalyst may not be strong enough to sufficiently activate the formate ester for the given substrate.

Solutions:

  • Screen a Panel of Catalysts: If a mild Lewis acid is not effective, a stronger one could be trialed. However, be mindful that this may also increase the rate of side reactions.

  • Increase Catalyst Loading: A modest increase in the catalyst concentration can sometimes improve reaction rates.

  • Increase Reaction Temperature: While this can promote side reactions, a carefully controlled increase in temperature may be necessary to drive the reaction to completion.

Root Cause B: Steric Hindrance

Sterically hindered amines or alcohols will react more slowly.

Solutions:

  • Prolonged Reaction Time: Simply allowing the reaction to run for a longer period may be sufficient.

  • Switch to a Less Hindered Reagent: If possible, using a less sterically demanding formylating agent could be an option.

A Reliable Alternative: Acid-Catalyzed Formylation with 2-Chloroethyl Orthoformate

Given the challenges with 2-chloroethyl formate, a highly effective and well-documented alternative is the use of 2-chloroethyl orthoformate, which is particularly useful for the N-formylation of amines and O-formylation of phenols.[5]

The reaction proceeds via an acid-catalyzed pathway, where the orthoformate is protonated, leading to the elimination of a molecule of 2-chloroethanol and the formation of a highly electrophilic dialkoxycarbenium ion. This intermediate is then readily attacked by the nucleophile.[5]

General Workflow for Acid-Catalyzed N-Formylation with 2-Chloroethyl Orthoformate:

G Setup Reaction Setup (Amine, Solvent, Inert Atm.) Catalyst_Add Add Acid Catalyst (e.g., p-TsOH) Setup->Catalyst_Add Reagent_Add Add 2-Chloroethyl Orthoformate Catalyst_Add->Reagent_Add Reaction Heat to Reflux (60-80 °C) Reagent_Add->Reaction Workup Quench & Extract Reaction->Workup Purification Purify Product Workup->Purification

Caption: General workflow for the N-formylation of amines using 2-chloroethyl orthoformate.

Experimental Protocol: General Procedure for N-Formylation of a Primary Amine with 2-Chloroethyl Orthoformate

This protocol is a generalized procedure and should be optimized for specific substrates.[5]

Materials:

  • Amine substrate (1.0 eq)

  • 2-Chloroethyl orthoformate (1.2 - 2.0 eq)

  • Anhydrous solvent (e.g., THF, Acetonitrile)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), 0.05 - 0.1 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine substrate and the anhydrous solvent.

  • Reagent Addition: Add the acid catalyst to the stirred solution. Subsequently, add 2-chloroethyl orthoformate dropwise at room temperature.[5]

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

  • Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[5]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Catalyst Performance and Substrate Scope

While specific data for 2-chloroethyl formate is scarce, we can look at data for the N-formylation of various amines using ethyl formate under catalyst- and solvent-free conditions to understand how substrate electronics and sterics can influence yield.

Amine SubstrateFormylating AgentConditionsYield (%)Reference
AnilineEthyl Formate60°C, catalyst-free89[6]
4-MethylanilineEthyl Formate60°C, catalyst-free83[6]
4-MethoxyanilineEthyl Formate60°C, catalyst-free89[6]
2-ChloroanilineEthyl Formate60°C, catalyst-free42[6]
BenzylamineEthyl Formate60°C, catalyst-free91[6]
n-HexylamineEthyl Formate60°C, catalyst-free68[6]

Key Insights from the Data:

  • Electron-donating groups on anilines generally lead to good yields.

  • Steric hindrance, as seen with 2-chloroaniline, can significantly reduce the yield.

  • Aliphatic amines, such as benzylamine, can be formylated in high yield.

Concluding Remarks

As a Senior Application Scientist, my recommendation is to approach the use of 2-chloroethyl formate as a formylating agent with caution due to its inherent potential for side reactions. For a more predictable and higher-yielding formylation, 2-chloroethyl orthoformate with an acid catalyst is a superior choice. Should your research require the specific use of 2-chloroethyl formate, I advise starting with mild Lewis acid catalysis at low temperatures and being prepared to screen various conditions to minimize the competing alkylation reaction.

This guide is intended to be a living document. As new research emerges, we will continue to update our recommendations to provide you with the most current and effective strategies.

References

  • Formylation of Amines. (2014). Molecules. [Link]

  • 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N -Hydroxylamines | Request PDF. (2002). ResearchGate. [Link]

  • Hill, D. R., et al. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Chemistry Portal. [Link]

  • First General Method for Direct Formylation of Kinetically-Generated Ketone Enolates. (1999). Organic Chemistry Portal. [Link]

  • Autocatalytic O-Formylation of Alcohols Using CO2. (2023). CONICET. [Link]

  • 2-Chloroethyl chloroformate. (n.d.). PubChem. [Link]

  • N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. (2016). ResearchGate. [Link]

  • A Convenient and Chemoselective Acetylation and Formylation of Alcohols and Phenols Using Acetic Acid and Ethyl Formate in the Presence of Bi(III) Salts. (2006). ResearchGate. [Link]

  • Selective Formylation of Alcohols in the Presence of Phenols with Chloral. (2011). ResearchGate. [Link]

  • 2-Chloroethyl chloroformate. (n.d.). Wikipedia. [Link]

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Technical Support Center: Workup Procedures for 2-Chloroethyl Formate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling reactions involving 2-Chloroethyl formate. This resource is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions. As Senior Application Scientists, we understand that a successful synthesis is not complete until the product is purely isolated. This guide focuses on the critical workup and purification stages, explaining the causality behind each procedural choice to ensure both high yield and high purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of reactions involving 2-Chloroethyl formate.

Question: My reaction appears incomplete or has stalled. How can I confirm this, and what are the next steps before initiating a workup?

Answer: First, confirm reaction incompletion using an appropriate analytical method, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy on a small, quenched aliquot. Compare the reaction mixture to a sample of the starting material.

If the reaction is incomplete, consider the following before proceeding to a full-scale workup:

  • Reaction Time: Formylation reactions can sometimes be slower than anticipated. Consider extending the reaction time and monitoring its progress.

  • Temperature: Gently increasing the reaction temperature may drive it to completion, but be cautious of potential side reactions or decomposition of the product.

  • Reagent Stoichiometry: If one of the reactants is volatile or prone to decomposition under the reaction conditions, an additional charge of the limiting reagent may be necessary.

Initiating a workup on an incomplete reaction complicates purification, as it requires separating the product from unreacted starting materials which may have similar physical properties.

Question: I'm experiencing low yields after workup and purification. What are the common causes?

Answer: Low yields in 2-Chloroethyl formate reactions can often be traced back to the workup procedure. The two primary functional groups in the molecule—the formate ester and the chloroalkyl moiety—dictate its reactivity and stability.[1]

  • Hydrolysis of the Formate Ester: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.[1][2] During an aqueous workup, prolonged contact with acidic or basic washes can cleave the ester, forming formic acid and 2-chloroethanol.[1]

    • Solution: Use mild washing agents like a saturated sodium bicarbonate (NaHCO₃) solution for neutralization, and minimize the duration of the aqueous wash steps.[2][3] Always work at lower temperatures (e.g., using an ice bath) during the wash to reduce the rate of hydrolysis.

  • Nucleophilic Substitution: The primary chloride is a leaving group susceptible to nucleophilic attack, especially from basic nucleophiles used during the workup.[1] Strong bases can lead to unwanted side products.

  • Physical Loss during Extraction:

    • Emulsion Formation: Emulsions can trap your product in the interface between the aqueous and organic layers. To break emulsions, add a small amount of brine (saturated NaCl solution) or gently swirl instead of shaking vigorously.

    • Incorrect Solvent Choice: Ensure the chosen extraction solvent has a high partition coefficient for your product and is immiscible with the aqueous phase. Ethyl acetate, dichloromethane, and chloroform are common choices.[2]

Question: My final product is impure, showing unexpected signals in the NMR. What are the likely contaminants?

Answer: Common impurities often originate from side reactions or decomposition during the workup.

  • 2-Chloroethanol and Formic Acid: These are the hydrolysis products.[1] Formic acid is typically removed with a bicarbonate wash. 2-Chloroethanol is water-soluble but may persist in the organic layer if extractions are not thorough. Multiple washes with water or brine can help remove it.

  • Unreacted Starting Materials: If the reaction did not go to completion, starting materials will contaminate the product. Purification via column chromatography or distillation is typically required.

  • Side-Products from Synthesis: The synthesis of 2-Chloroethyl formate itself can produce isomers like 1-chloroethyl formate or related compounds such as ethyl chloroformate.[1] Purification of the starting material before use is crucial.

Frequently Asked Questions (FAQs)

Question: What is 2-Chloroethyl formate and what are its primary reactivity characteristics?

Answer: 2-Chloroethyl formate (C₃H₅ClO₂) is an organic compound featuring a formate ester group attached to a 2-chloroethyl moiety.[1] Its reactivity is governed by these two functional groups:

  • The Formate Ester: Can be hydrolyzed under acidic or basic conditions. It is also the reactive site in formylation reactions where it transfers a formyl group (HCO) to a nucleophile.[4]

  • The Chloroalkyl Group: The primary chloride makes the molecule susceptible to Sₙ2 nucleophilic substitution reactions.[1]

This dual reactivity makes it a useful synthetic intermediate but also necessitates careful handling during workup to prevent degradation.

Question: What are the key safety considerations when working with 2-Chloroethyl formate?

Answer: While specific toxicity data for 2-chloroethyl formate is limited, it should be handled with caution due to its structural similarity to other hazardous chloroformates. For instance, 2-chloroethyl chloroformate is classified as highly toxic, corrosive, and can cause severe skin burns and respiratory irritation.[5][6]

  • Handling: Always handle 2-Chloroethyl formate in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • In case of contact: If skin contact occurs, wash the affected area thoroughly with soap and water. For eye contact, irrigate with copious amounts of water for at least 15 minutes and seek medical attention.[5]

Question: How should I choose between an aqueous and a non-aqueous workup?

Answer: The choice depends primarily on the stability of your product and the nature of the impurities.

  • Aqueous Workup: This is the most common method and is effective for removing water-soluble impurities like salts, acids, and bases. It is suitable when your product has good stability towards water and mild pH changes.

  • Non-Aqueous Workup: This is preferred if your product is highly sensitive to hydrolysis. In this procedure, the reaction mixture is typically filtered to remove any solid precipitates, and the solvent is removed under reduced pressure. The crude product is then purified directly by methods like distillation or column chromatography.

The following diagram provides a decision-making workflow:

Workup_Decision_Tree start Reaction Complete decision1 Product or Starting Material Water Sensitive? start->decision1 decision2 Acidic/Basic Impurities Present? decision1->decision2  No   nonaqueous_workup Perform Non-Aqueous Workup decision1->nonaqueous_workup  Yes   aqueous_workup Perform Aqueous Workup decision2->aqueous_workup  Yes   purify Purify Crude Product (Distillation / Chromatography) decision2->purify  No   aqueous_workup->purify nonaqueous_workup->purify

Caption: Decision workflow for selecting a workup procedure.

Question: What are the physical properties I should be aware of for planning a purification?

Answer: Knowledge of boiling points, densities, and solubilities is critical for planning extractions and distillations.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
2-Chloroethyl formate C₃H₅ClO₂108.52137.21.165
2-ChloroethanolC₂H₅ClO80.51128.71.20
Formic AcidCH₂O₂46.03100.81.22
Ethyl AcetateC₄H₈O₂88.1177.10.902
DichloromethaneCH₂Cl₂84.9339.61.33
Data sourced from[1].

Experimental Protocols

Protocol 1: Standard Aqueous Workup for a Reaction in an Organic Solvent

This protocol is designed for reactions where the product is stable to water and mild basic conditions.

Objective: To quench the reaction, remove water-soluble impurities, and isolate the crude product.

Methodology:

  • Cool the Reaction: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This minimizes heat evolution during quenching and reduces the rate of potential hydrolysis.

  • Quench the Reaction: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or deionized water to the cooled reaction mixture with stirring. Rationale: This step deactivates any remaining reactive reagents.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is less dense than water (e.g., ethyl acetate), it will form the top layer. If it is denser (e.g., dichloromethane), it will be the bottom layer. Allow the layers to separate fully.

  • Extract the Aqueous Layer: Drain the aqueous layer and add a fresh portion of the organic solvent to it. Shake gently to extract any remaining product. Combine this organic extract with the original organic layer. Repeat this step 1-2 times for maximum recovery.

  • Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the combined organic layers. Swirl gently and vent the funnel frequently to release any CO₂ gas that evolves. Rationale: This neutralizes any residual acid catalyst or acidic byproducts like formic acid.[3]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). Rationale: Brine helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

  • Isolate the Crude Product: Filter off the drying agent and wash it with a small amount of fresh solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by an appropriate method, such as vacuum distillation or column chromatography.

Protocol 2: Non-Aqueous Workup for Water-Sensitive Products

This protocol is for reactions where the product is known to be unstable to water or hydrolysis.

Objective: To isolate the product while avoiding all contact with water.

Methodology:

  • Remove Solid Byproducts: If the reaction has produced a solid byproduct (e.g., a hydrochloride salt from a reaction involving an amine), remove it by filtration. Use a Schlenk filter or a cannula filter under an inert atmosphere (e.g., nitrogen or argon) if the product is also air-sensitive.

  • Wash the Solid: Wash the filtered solid with a small amount of the anhydrous reaction solvent to recover any product that may have adhered to it. Combine the filtrate and the washings.

  • Solvent Removal: Remove the solvent from the filtrate under high vacuum. It is critical to ensure the vacuum pump is protected by a cold trap to capture volatile solvents.

  • Direct Purification: The resulting crude material can be purified directly.

    • Vacuum Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation is an excellent method for purification.[7][8]

    • Column Chromatography: If the product is a non-volatile oil or a solid, it can be purified by column chromatography using an anhydrous solvent system.

References

  • Vulcanchem. (n.d.). 2-Chloroethyl formate.
  • ChemicalBook. (n.d.). 2-Chloroethyl chloroformate(627-11-2).
  • Guidechem. (n.d.). 2-Chloroethyl chloroformate 627-11-2 wiki.
  • ResearchGate. (2021). Work up of ester?.
  • PierpaLab. (2025). Ethyl Formate Synthesis.
  • Google Patents. (n.d.). US5298646A - Synthesis of monochloroethyl chloroformates by free radical initiated chlorination of ethyl chloroformate.
  • Google Patents. (n.d.). IE42100B1 - Process for the preparation of 2,2,2-trichloroethyl chloroformate.
  • Benchchem. (n.d.). Application Notes: Formylation Reactions Using 2-Chloroethyl Orthoformate.
  • PubChem. (n.d.). 2-Chloroethyl chloroformate.

Sources

Technical Support Center: Analytical Challenges in 2-Chloroethyl Formate Research

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Guide for 2-Chloroethyl Formate (2-CEF) Analysis Last Updated: January 29, 2026[1]

Introduction: The "Silent" Impurity

Welcome to the technical support center for 2-Chloroethyl formate (2-CEF) . Whether you are characterizing this compound as a synthesis intermediate or screening it as a Potential Genotoxic Impurity (PGI) in pharmaceutical ingredients, you are likely facing a specific set of frustrations: instability, spectral silence, and matrix interference. [1]

Critical Identity Check: Before proceeding, verify your target.

  • Target: 2-Chloroethyl formate (HCOOCH₂CH₂Cl) | CAS: 1487-43-0 [1][2]

  • Common Confusion: Do not confuse with 2-Chloroethyl chloroformate (ClCOOCH₂CH₂Cl, CAS 627-11-2), a common derivatizing reagent.[1] This guide focuses on the formate ester (CAS 1487-43-0) , a potent alkylating agent often formed as a byproduct in reactions involving 2-chloroethanol or ethyl formate.[1]

Module 1: Sample Preparation & Stability

The "Disappearing Peak" Phenomenon

User Issue: "I spiked 2-CEF into my sample at 100 ppm, but by the time I ran the GC sequence, the recovery dropped to <50%. I see a large peak for 2-chloroethanol instead."

Root Cause Analysis: 2-CEF is thermodynamically unstable in the presence of protic solvents or moisture. It undergoes rapid hydrolysis (releasing 2-chloroethanol and formic acid) or transesterification (exchanging alkoxy groups with alcohol diluents).[1]

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Diluent Selection Use: DCM, n-Hexane, DMSO (dry), or DMAc.[1] AVOID: Methanol, Ethanol, Water.[1]Methanol causes rapid transesterification to Methyl Formate + 2-Chloroethanol, effectively erasing your analyte [1].[1]
Water Content Use molecular sieves or anhydrous solvents.[1]The ester bond is susceptible to nucleophilic attack by water, especially if the matrix is slightly acidic [2].
Autosampler Temp Maintain at 4°C-10°C.Reaction kinetics for hydrolysis/transesterification are temperature-dependent.[1] Keeping samples cold slows degradation.[1]

Visualizing the Trap (Transesterification):

Transesterification CEF 2-Chloroethyl Formate (Analyte) RXN Nucleophilic Attack (Transesterification) CEF->RXN MeOH Methanol (Incorrect Diluent) MeOH->RXN MF Methyl Formate (Volatile Artifact) RXN->MF Fast CE 2-Chloroethanol (False Impurity) RXN->CE Stoichiometric Conversion

Caption: Figure 1. The "Methanol Trap."[1] Dissolving 2-CEF in methanol converts the analyte into 2-chloroethanol, leading to false negatives for the formate and false positives for the alcohol.

Module 2: Chromatographic Separation

The "Co-elution" & Tailing Issue

User Issue: "My 2-CEF peak tails significantly, and I cannot separate it from the solvent front or the 2-chloroethanol byproduct."

Root Cause Analysis: 2-CEF is a polar ester with a boiling point approx. 132°C-140°C. It interacts strongly with active sites (silanols) in the GC liner and column, causing tailing.[1] Furthermore, its structural similarity to 2-chloroethanol (BP ~129°C) makes separation on standard non-polar columns (like 100% dimethylpolysiloxane) difficult.[1]

Troubleshooting Protocol:

1. Column Selection:

  • Standard: DB-624 or VF-624ms (Intermediate polarity).[1]

    • Why: The cyanopropylphenyl phase provides the necessary selectivity to separate the ester (2-CEF) from the alcohol (2-chloroethanol) based on dipole interactions rather than just boiling point [3].

  • Alternative: DB-WAX (PEG).[1]

    • Why: Excellent for polar compounds, but ensure your method max temperature does not exceed column limits (usually 250°C).[1]

2. Inlet Parameters (Split/Splitless):

  • Liner: Use Ultra-Inert, deactivated wool liners.[1]

    • Why: Active glass wool catalyzes on-column degradation.[1]

  • Mode: Pulsed Splitless (for trace analysis).[1]

    • Pulse: 25 psi for 0.75 min.

    • Why: The pressure pulse tightens the analyte band, reducing tailing and improving the signal-to-noise ratio for low-level detection.

Module 3: Trace Quantification (PGI Analysis)

The Sensitivity Challenge

User Issue: "I need to detect 2-CEF at 5 ppm relative to my API, but my baseline noise is too high in FID."

Root Cause Analysis: For Genotoxic Impurities (GTIs), Flame Ionization Detection (FID) often lacks the necessary selectivity and sensitivity (LOQ ~10-50 ppm depending on matrix).[1] Mass Spectrometry (MS) in SIM mode is required for sub-10 ppm levels.[1]

Method Development Decision Matrix:

MethodSelection Start Start: Define Requirement Limit Required LOQ? Start->Limit High > 50 ppm (Process Control) Limit->High High Limit Low < 10 ppm (PGI Release) Limit->Low Trace Limit FID GC-FID (Direct Injection) High->FID Matrix Is API Volatile/Thermally Labile? Low->Matrix MS GC-MS (SIM Mode) HS Headspace GC-MS (Minimize Matrix) Matrix->HS Yes (Dirty Matrix) LI Direct Liquid Injection (Cold Splitless) Matrix->LI No (Clean Matrix)

Caption: Figure 2. Decision tree for selecting the analytical approach based on sensitivity requirements (LOQ) and matrix complexity.

Recommended GC-MS SIM Parameters: To achieve high sensitivity, avoid Full Scan. Target specific ions for 2-CEF.

  • Primary Ion (Quant): m/z 63 (C₂H₄Cl⁺ fragment) or m/z 108 (Molecular ion, if visible).[1]

    • Note: The molecular ion (M+) is often weak.[1] The chloroethyl fragment (m/z 63/65) is abundant but common.[1]

  • Qualifiers: m/z 65 (Chlorine isotope confirmation, ratio 3:1), m/z 29 (CHO⁺).[1]

  • Dwell Time: >50 ms per ion to improve peak shape definition.

Frequently Asked Questions (FAQs)

Q1: Can I use Headspace (HS-GC) for 2-CEF? A: Yes, but with caution.[1] 2-CEF has a boiling point of ~132°C-140°C.[1]

  • Challenge: It is less volatile than common solvents.[1]

  • Solution: You must set the HS oven temperature high enough to drive it into the gas phase (e.g., 100°C), but not so high that it degrades the API or the analyte itself.

  • Solvent: Use DMAc or DMSO.[1] Ensure the equilibration time is optimized (start with 15 mins) to prevent in-vial hydrolysis [4].

Q2: Why do I see "Ghost Peaks" in my blank injection? A: This is likely Carryover .[1]

  • Chloro-esters are "sticky."[1]

  • Fix: Increase the post-run backflush or bake-out temperature of the column (240°C for 5 mins). Use a solvent wash (DCM) for the syringe between injections (minimum 5 washes).[1]

Q3: How do I validate the method for ICH M7 compliance? A: You must demonstrate Specificity (separation from API and 2-chloroethanol), LOD/LOQ (typically <30% of the TTC limit), and Accuracy (Recovery).[1]

  • Tip: For accuracy, perform "Spike Recovery" immediately after preparation.[1] Do not let spiked samples sit for >4 hours, even in DMSO, as slow degradation can occur.[1]

References

  • Lide, D.R. (2009).[1] CRC Handbook of Chemistry and Physics. 90th Edition.[1] (Confirming ester reactivity and physical properties).

  • Larson, R.A.[1] & Weber, E.J. (1994).[1] Reaction Mechanisms in Environmental Organic Chemistry. Lewis Publishers.[1] (Hydrolysis kinetics of halo-esters).

  • Restek Corporation. (2024).[1] GC Column Selection Guide for Volatile Organic Compounds. [Link]

  • European Medicines Agency (EMA). (2017).[1] ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. [Link][1]

Sources

Technical Support Center: A Guide to the Storage and Stability of 2-Chloroethyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloroethyl formate (CAS No: 1487-43-0). This document is designed for researchers, scientists, and drug development professionals to address common stability and storage challenges encountered with this versatile reagent. Ensuring the integrity of 2-Chloroethyl formate is paramount for reproducible and successful experimental outcomes. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format.

Section 1: Core Stability Profile of 2-Chloroethyl Formate

Q1: What are the primary stability concerns when storing 2-Chloroethyl formate?

The chemical reactivity of 2-Chloroethyl formate is primarily dictated by its two functional groups: the formate ester and the chloroalkyl moiety.[1] This structure makes it susceptible to degradation through several pathways, with hydrolysis being the most significant concern during storage.

  • Hydrolysis: This is the most common degradation pathway. Like other esters, 2-Chloroethyl formate will react with water—even atmospheric moisture—to break down into formic acid and 2-chloroethanol.[1] The rate of this reaction is accelerated by increases in temperature and pH changes.[1] The generation of formic acid can further catalyze the degradation process, leading to a cascade of instability.

  • Thermal Decomposition: While specific data for this compound is limited, halogenated esters can be sensitive to heat. Elevated temperatures can promote decomposition, potentially leading to the release of acidic gases and other byproducts. It is classified as a flammable liquid with a flash point of 52.3°C, necessitating avoidance of heat and ignition sources.[1][2]

  • Nucleophilic Attack: The primary carbon atom bonded to the chlorine is susceptible to substitution by various nucleophiles.[1] While this is the basis of its utility in synthesis, it also means that nucleophilic contaminants in storage (e.g., trace amines, alcohols) can degrade the material.

Below is a diagram illustrating the principal degradation pathway.

Hydrolysis_Pathway Primary Hydrolysis Pathway of 2-Chloroethyl Formate cluster_products Degradation Products CEF 2-Chloroethyl formate Products CEF->Products H2O Water (H₂O) (from moisture) H2O->Products FormicAcid Formic Acid Products->FormicAcid TwoChloroethanol 2-Chloroethanol Products->TwoChloroethanol

Caption: Hydrolysis of 2-Chloroethyl formate by ambient moisture.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common practical questions and issues encountered in the lab.

Q2: What are the ideal storage conditions for 2-Chloroethyl formate to ensure its long-term stability?

Proper storage is the most critical factor in preserving the quality of 2-Chloroethyl formate. The primary goal is to mitigate exposure to water, heat, and light.

Expert Insight: The causality behind these conditions is directly linked to the stability profile. A cool, dry, and inert environment prevents the initiation of hydrolysis and thermal degradation, which are the main routes of decomposition.

ParameterRecommendationRationale
Temperature Refrigerate (2-8°C)[3]Slows the rate of all chemical degradation pathways, especially hydrolysis.
Atmosphere Store under an inert gas (Argon or Nitrogen)[4]Prevents exposure to atmospheric moisture, directly inhibiting hydrolysis.
Container Tightly sealed, amber glass bottlePrevents moisture ingress and protects from light-induced degradation. The container must be kept tightly closed.[2][5][6]
Location A well-ventilated, designated flammable liquid cabinet[2][4][6]Ensures safety and segregation from incompatible materials like strong oxidizing agents.[6]
Q3: My reaction is giving inconsistent or low yields. Could my 2-Chloroethyl formate be the problem?

Yes, this is a very common scenario. If the reagent has degraded, its effective concentration is lower, and the acidic byproducts (formic acid) can interfere with your reaction mechanism, especially if it involves acid-sensitive functional groups or catalysts.

Troubleshooting Workflow: Before questioning your entire experimental setup, it is crucial to validate the integrity of your starting material. This self-validating approach saves time and resources.

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yields Start Inconsistent / Low Reaction Yield CheckReagent Step 1: Assess Reagent Quality Start->CheckReagent QC_Analysis Perform QC Analysis (See Protocol 1: GC-MS or qNMR) CheckReagent->QC_Analysis Decision Purity > 98%? QC_Analysis->Decision InvestigateOther Purity is acceptable. Investigate other reaction parameters (solvent, temp, etc.) Decision->InvestigateOther  Yes Degraded Purity is compromised. Reagent is likely degraded. Decision->Degraded No Action Purify reagent (if feasible) or procure a fresh batch. Degraded->Action

Sources

Technical Support Center: High-Purity Synthesis of 2-Chloroethyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Impurity Minimization & Process Optimization Target Molecule: 2-Chloroethyl Formate (CAS: 3209-22-1) Warning: distinct from 2-chloroethyl chloroformate (CAS: 627-11-2).[1]

Executive Summary: The Thermodynamics of Purity

Synthesizing 2-Chloroethyl formate involves a deceptive challenge: the boiling point proximity between the product (~132°C) and the starting material, 2-chloroethanol (~129°C).[1] Because simple distillation cannot effectively separate unreacted starting material from the product, purity must be engineered upstream in the reaction phase, not just the purification phase.[1]

This guide provides a self-validating workflow to minimize the three critical impurities:

  • Residual 2-Chloroethanol: (Genotoxic impurity).[1]

  • Formic Acid: (Corrosive acidic impurity).[1]

  • Water: (Promotes hydrolysis/degradation).[1]

Module 1: Reaction Optimization (Upstream Control)

Q: My GC trace shows 5-10% unreacted 2-chloroethanol. Can I remove this by distillation?

A: No. The boiling point differential is too narrow (<4°C).[1] You must push the reaction equilibrium to >99% conversion.[1]

The Protocol: Standard esterification is an equilibrium process (


).[1] To drive it to completion, you cannot rely on simple reflux.[1] You must use Azeotropic Water Removal  or Chemical Dehydration .[1]
Recommended Method: Azeotropic Esterification [1]
  • Catalyst: p-Tolenesulfonic acid (p-TsOH) (0.5 - 1.0 mol%).[1] Sulfuric acid is cheaper but causes more charring/polymerization.[1]

  • Solvent: Toluene or Cyclohexane (Forms a ternary azeotrope with water/formic acid).[1]

  • Stoichiometry: Use Excess Formic Acid (1.2 - 1.5 equivalents).[1]

    • Reasoning: It is easier to wash away excess formic acid (water-soluble) than to distill away unreacted 2-chloroethanol.[1]

Step-by-Step Workflow:

  • Charge 2-chloroethanol (1.0 eq), Formic acid (1.5 eq), and p-TsOH (0.01 eq) into a flask with Toluene.

  • Attach a Dean-Stark trap .

  • Reflux until water collection ceases.[1][2]

  • Validation: Do not stop based on time. Stop only when the theoretical amount of water is collected.[1]

Q: I am seeing "unknown" high-boiling impurities. What are they?

A: These are likely Diesters or Ethers .[1]

  • Origin: If your starting 2-chloroethanol contains traces of Ethylene Glycol (a common impurity in its manufacture), you will form Ethylene Glycol Diformate.[1]

  • Origin 2: Harsh acidic conditions (H2SO4) can dehydrate 2-chloroethanol to form Bis(2-chloroethyl) ether.[1]

  • Fix: Switch to p-TsOH (milder) and verify the purity of your starting alcohol via GC before starting.

Module 2: Purification & Isolation (Downstream Control)

Q: The product is acidic even after distillation.[1] How do I fix this?

A: Formic acid forms a high-boiling azeotrope with water and can "drag" into the product.[1] You must neutralize before distillation.[1]

The "Cold-Wash" Protocol: Esters hydrolyze rapidly in alkaline water.[1] A standard NaOH wash will destroy your product.[1]

  • Cool the reaction mixture to <5°C.

  • Wash 1: Saturated NaCl (Brine) to remove bulk Formic Acid.[1]

  • Wash 2: Saturated Sodium Bicarbonate (NaHCO3) .

    • Critical: Do this quickly and cold.[1] The CO2 evolution indicates acid removal.[1]

  • Dry: Use Anhydrous MgSO4 immediately.[1] Do not let it sit in the aqueous phase.[1]

Q: How do I set up the final distillation?

A: Use Vacuum Distillation to lower thermal stress.[1]

  • Pressure: 20-30 mmHg.[1]

  • Temperature: Product should distill between 45-55°C at this pressure.

  • Fractionation: Use a Vigreux column.[1] Discard the first 10% (forerun) as it contains residual water/solvent.[1]

Module 3: Visualization of Logic & Workflow

The following diagram illustrates the critical decision nodes where impurities are introduced and how to mitigate them.

G Start Start: 2-Chloroethanol + Formic Acid Decision1 Reaction Method? Start->Decision1 DirectReflux Direct Reflux (No Water Removal) Decision1->DirectReflux Poor Choice Azeotropic Dean-Stark (Toluene/p-TsOH) Decision1->Azeotropic Best Practice Impurity1 Impurity: Unreacted Alcohol (Cannot be distilled) DirectReflux->Impurity1 Success1 >99% Conversion Azeotropic->Success1 WashStep Workup: NaHCO3 Wash (<5°C) Success1->WashStep Impurity2 Impurity: Hydrolysis (Formic Acid Returns) WashStep->Impurity2 If Warm/Slow Distillation Vacuum Distillation (Vigreux Column) WashStep->Distillation If Cold/Fast FinalProduct Pure 2-Chloroethyl Formate Distillation->FinalProduct

Caption: Critical Process Control Points (CPCP) for minimizing genotoxic and acidic impurities.

Module 4: Troubleshooting Data Matrix

ObservationProbable CauseCorrective Action
Low Yield (<60%) Hydrolysis during wash step.[1]Use ice-cold NaHCO3; minimize contact time.[1]
Cloudy Distillate Water contamination (Azeotrope).[1][3][4]Dry organic layer with MgSO4 before distillation.[1]
Peak at ~129°C Unreacted 2-Chloroethanol.Restart. Cannot separate. Use 1.5 eq Formic acid next time.
Yellow Discoloration Polymerization/Charring.[1]Switch catalyst from H2SO4 to p-TsOH.[1]
Acidity Increase Autocatalytic hydrolysis on storage.[1]Store over activated 3Å molecular sieves.

References

  • Vogel's Textbook of Practical Organic Chemistry . (5th Edition). General methods for preparation of esters (Azeotropic distillation).[1] Longman Scientific & Technical.[1]

  • PubChem Compound Summary: 2-Chloroethyl formate . National Center for Biotechnology Information.[1] Link (Note: Verify CAS 1487-43-0 for specific isomer data).[1]

  • Sigma-Aldrich Safety Data Sheet (SDS) . 2-Chloroethanol - Impurity Profile and Toxicity Limits.Link[1][5]

  • Encyclopedia of Reagents for Organic Synthesis . Formic Acid mediated esterification protocols.[1] Wiley Online Library.[1]

Sources

Validation & Comparative

comparing 2-Chloroethyl formate and 2-Chloroethyl chloroformate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 2-Chloroethyl Formate and 2-Chloroethyl Chloroformate

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of a synthetic route. The reactivity of a molecule dictates its utility, dictating reaction conditions, potential side products, and overall efficiency. This guide provides a detailed, evidence-based comparison of two structurally similar yet functionally distinct reagents: 2-Chloroethyl formate and 2-Chloroethyl chloroformate. While both molecules share the 2-chloroethyl moiety, their reactivity profiles are worlds apart, a crucial distinction for any synthetic chemist.

Structural and Physicochemical Overview

At first glance, the two compounds appear to be close cousins. Both are esters built upon a 2-chloroethanol backbone. However, the seemingly minor difference at the acyl group—a hydrogen atom versus a chlorine atom—creates a profound chasm in their chemical behavior.

2-Chloroethyl formate 2-Chloroethyl chloroformate
Structure Cl-CH₂-CH₂-O-C(=O)H Cl-CH₂-CH₂-O-C(=O)Cl

This structural difference is immediately reflected in their fundamental properties.

Property2-Chloroethyl formate2-Chloroethyl chloroformateReference(s)
Molecular Formula C₃H₅ClO₂C₃H₄Cl₂O₂[1][2]
Molecular Weight 108.52 g/mol 142.96 g/mol [1][2]
Appearance Colorless to pale yellow liquidColorless liquid[1][2]
Boiling Point 137.2 °C~155 °C[1][2]
Density 1.165 g/cm³1.385 g/cm³[1][3]
Flash Point 52.3 °C70 °C[1][2]

While these physical properties provide a basic fingerprint for each molecule, they only hint at the underlying electronic differences that govern their reactivity.

The Decisive Factor: A Tale of Two Acyl Groups

The core of the reactivity difference lies in the nature of the acyl group. The chloroformate is an acyl chloride, a class of compounds known for high reactivity in nucleophilic acyl substitution. The formate is a simple ester, which is significantly more stable.

Nucleophilic Acyl Substitution: A Chasm in Reactivity

Nucleophilic acyl substitution is the cornerstone of these molecules' utility. The rate and feasibility of this reaction are almost entirely dependent on the stability of the leaving group.

  • 2-Chloroethyl Chloroformate: As a chloroformate, it is an acyl chloride derivative. The carbonyl carbon is rendered highly electrophilic by the adjacent oxygen and, crucially, the chlorine atom. When a nucleophile attacks the carbonyl, the tetrahedral intermediate readily collapses, expelling a chloride ion (Cl⁻). The chloride ion is an excellent leaving group due to the high electronegativity of chlorine and the strength of its conjugate acid, HCl. This makes 2-chloroethyl chloroformate a potent acylating agent, reacting swiftly with a wide range of nucleophiles such as amines, alcohols, and even water.[4][5]

  • 2-Chloroethyl Formate: As a formate ester, its reactivity at the carbonyl carbon is drastically lower.[1] While the carbonyl is still electrophilic, the potential leaving group upon nucleophilic attack would be a hydride ion (H⁻), which is one of the worst leaving groups in organic chemistry and will not depart under normal conditions. Therefore, reactions at the formate ester carbonyl are much more sluggish and typically require harsh conditions, such as strong acid or base catalysis at elevated temperatures, to proceed via different mechanisms (e.g., saponification).

The difference in leaving group ability is the single most important factor explaining the vastly different reactivity profiles.

Figure 1: Comparison of nucleophilic acyl substitution pathways.
Reactivity at the 2-Chloroethyl Moiety

Both molecules possess a primary alkyl chloride. This site is susceptible to nucleophilic substitution (Sₙ2) reactions. However, the practical significance of this reactivity is overshadowed by the acyl group's behavior. In 2-chloroethyl chloroformate, any nucleophile will react preferentially and instantaneously at the highly electrophilic chloroformate group before any Sₙ2 reaction at the chloroethyl tail can occur. For 2-chloroethyl formate, its relative inertness at the ester group means that Sₙ2 reactions at the C-Cl bond become more synthetically accessible, although this still requires appropriate nucleophiles and conditions.

Experimental Protocol: A Head-to-Head Reactivity Test

To empirically validate the predicted reactivity difference, a simple, self-validating experiment can be performed by reacting each compound with a model nucleophile, benzylamine, under identical, mild conditions.

Objective:

To visually and analytically compare the rate of acylation of benzylamine using 2-chloroethyl formate and 2-chloroethyl chloroformate at room temperature.

Materials:
  • 2-Chloroethyl chloroformate (≥98%)

  • 2-Chloroethyl formate (≥98%)

  • Benzylamine (≥99%)

  • Triethylamine (TEA, ≥99%), as an HCl scavenger

  • Dichloromethane (DCM, anhydrous)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 30% Ethyl Acetate in Hexanes)

  • Staining solution (e.g., potassium permanganate)

Step-by-Step Methodology:
  • Preparation: Set up two identical 50 mL round-bottom flasks, each with a magnetic stir bar. Label them "Reaction A (Chloroformate)" and "Reaction B (Formate)".

  • Reagent Addition (Reaction A):

    • To Flask A, add anhydrous DCM (20 mL).

    • Add benzylamine (1.0 eq).

    • Add triethylamine (1.1 eq).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly, dropwise, add 2-chloroethyl chloroformate (1.0 eq). An immediate white precipitate (triethylammonium chloride) is expected.

  • Reagent Addition (Reaction B):

    • To Flask B, add anhydrous DCM (20 mL).

    • Add benzylamine (1.0 eq).

    • Add triethylamine (1.1 eq).

    • Slowly, dropwise, add 2-chloroethyl formate (1.0 eq).

  • Reaction Monitoring:

    • Stir both reactions at room temperature.

    • Monitor the progress of each reaction every 15 minutes for 2 hours using TLC. Spot the starting benzylamine, and the reaction mixtures from Flask A and Flask B.

  • Work-up & Analysis (if reaction occurs):

    • Quench the reaction by adding water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR to confirm product formation.

Figure 2: Workflow for the comparative reactivity experiment.
Predicted Experimental Outcomes:
ParameterReaction A (Chloroformate)Reaction B (Formate)
Observation Immediate precipitate, exothermicClear, homogeneous solution
Reaction Time < 30 minutes> 24 hours (likely no reaction)
TLC Analysis Rapid disappearance of benzylamine spot and appearance of a new, less polar product spotBenzylamine spot remains dominant with no new product spot appearing
Predicted Yield > 90%~ 0%

This experiment provides a clear, undeniable demonstration of the superior acylating power of 2-chloroethyl chloroformate.

Applications in Synthesis: A Reflection of Reactivity

The distinct reactivities of these two reagents define their roles in organic synthesis.

  • 2-Chloroethyl Chloroformate: Its high reactivity makes it a workhorse reagent. It is extensively used in the pharmaceutical and agrochemical industries for:

    • Protecting Group Chemistry: Introducing the 2-chloroethoxycarbonyl (Cbz-Cl) group onto amines and alcohols.

    • Synthesis of Carbamates and Ureas: Crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5][6]

    • General Acylation: Acting as a versatile and reactive building block in complex molecule synthesis.[4]

  • 2-Chloroethyl Formate: Its applications are more niche due to its lower reactivity. It can be involved in:

    • Formylation Reactions: Although less common than other formylating agents, it can be used under specific, often catalyzed, conditions.[1][7]

    • Bifunctional Reagent: Used in syntheses where an initial, slower esterification is followed by a subsequent reaction involving the chloroalkyl moiety, such as an intramolecular cyclization.

Safety and Handling: A Critical Distinction

The high reactivity of 2-chloroethyl chloroformate translates directly to higher handling risks.

Hazard Aspect2-Chloroethyl formate2-Chloroethyl chloroformate
GHS Pictograms 🔥corrosive, skull and crossbones, exclamation mark
Primary Hazards Flammable liquid[1]Highly toxic, corrosive, causes severe skin burns and eye damage, fatal if inhaled.[2][5][8]
Reactivity Hazards None notedReacts with water, potentially violently, releasing corrosive gases.[9]
Handling Standard precautions for flammable liquids.Must be handled in a chemical fume hood with appropriate PPE (gloves, goggles, lab coat).[8][9] Keep away from moisture.[5]

Conclusion

While 2-chloroethyl formate and 2-chloroethyl chloroformate share a common structural fragment, they are fundamentally different reagents. The distinction is a textbook example of how leaving group ability dictates the course of nucleophilic acyl substitution.

  • 2-Chloroethyl Chloroformate is a highly reactive electrophile and a powerful acylating agent, driven by the excellent chloride leaving group. Its utility lies in rapid, efficient formation of carbamates, esters, and other acyl derivatives under mild conditions. This reactivity demands stringent safety protocols.

  • 2-Chloroethyl Formate is a relatively stable ester with significantly lower reactivity at the carbonyl carbon. Its reactions require more forcing conditions, and its synthetic applications are consequently more specialized.

For the synthetic chemist, understanding this profound difference is not merely academic; it is essential for rational reaction design, ensuring efficiency, and, most importantly, maintaining a safe laboratory environment.

References

  • The Reactivity and Applications of 2-Chloroethyl Chloroformate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Chloro Ethyl Chloro Formate. (n.d.). Anshul Specialty Molecules. Retrieved from [Link]

  • Nucleophilic acyl substitution: can someone explain, when there is a preference to attack at the carbonyl, the alpha carbon, or beta carbon? (2023). Reddit. Retrieved from [Link]

  • Synthesis of monochloroethyl chloroformates by free radical initiated chlorination of ethyl chloroformate. (1994). Google Patents.
  • 2-Chloroethyl chloroformate. (n.d.). Wikipedia. Retrieved from [Link]

  • 2-Chloroethyl chloroformate | C3H4Cl2O2. (n.d.). PubChem. Retrieved from [Link]

  • Process for the preparation of -chlorinated chloroformates. (1984). Google Patents.

Sources

Comparative Guide: Advantages of 2-Chloroethyl Formate in N-Formylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloroethyl Formate (2-CEF) as a specialized reagent for N-formylation. It contrasts 2-CEF with traditional agents like acetic formic anhydride (AFA) and ethyl formate, focusing on its unique balance of reactivity, stability, and process efficiency.

Executive Summary: The "Activated Ester" Advantage

In the landscape of formylating agents, researchers often face a trade-off between reactivity and stability .

  • Ethyl Formate is stable but unreactive, often requiring harsh reflux conditions.

  • Acetic Formic Anhydride (AFA) is highly reactive but thermally unstable and moisture-sensitive, requiring fresh preparation.

  • 2-Chloroethyl Formate (2-CEF) occupies a strategic "Goldilocks" zone. It is a stable, storable liquid that exhibits significantly enhanced electrophilicity compared to simple alkyl formates.

This enhancement is driven by the inductive effect (-I) of the chlorine atom on the ethyl chain, which activates the carbonyl carbon and improves the leaving group ability of the resulting 2-chloroethanol.

Mechanistic Insight: Why 2-CEF Outperforms Alternatives

The superior performance of 2-CEF is rooted in physical organic chemistry. The rate of aminolysis (formylation) depends on the electrophilicity of the carbonyl carbon and the pKa of the leaving group.

The Inductive Activation Pathway

Unlike ethyl formate, where the ethoxy group is a poor leaving group (pKa of EtOH ≈ 16), the 2-chloroethoxy group in 2-CEF is more acidic (pKa of 2-chloroethanol ≈ 14.3). This lowers the energy barrier for the collapse of the tetrahedral intermediate.

FormylationMechanism Amine Secondary Amine (Nu:) TS Tetrahedral Intermediate Amine->TS Nucleophilic Attack Reagent 2-Chloroethyl Formate (Activated Electrophile) Reagent->TS Activation by -Cl Inductive Effect Product N-Formyl Amine (Product) TS->Product Collapse Byproduct 2-Chloroethanol (Leaving Group) TS->Byproduct Elimination (Fast)

Figure 1: Mechanism of N-formylation using 2-CEF. The electron-withdrawing chlorine atom stabilizes the leaving group, accelerating the reaction under mild conditions.

Performance Comparison Matrix

The following table contrasts 2-CEF with standard formylating agents across critical process parameters.

Feature2-Chloroethyl Formate Ethyl Formate Acetic Formic Anhydride (AFA) Ammonium Formate
Reactivity High (Activated Ester)Low (Requires Reflux)Very High (Mixed Anhydride)Moderate (Solid source)
Stability Stable Liquid (Storable)Stable LiquidUnstable (Decomposes >50°C)Stable Solid (Hygroscopic)
Reaction Temp 20°C – 60°C 80°C – 100°C0°C – 25°C100°C+ (Sublimation issues)
Selectivity Excellent (N- vs O-)GoodPoor (Mixed acetylation risk)Good
Atom Economy ModerateHighLow (Acetic acid waste)High
Byproduct 2-Chloroethanol (Liquid)Ethanol (Volatile)Acetic Acid (Acidic)Water/Ammonia
Key Advantages of 2-CEF:
  • Storage Stability: Unlike AFA, which must be prepared in situ or stored at -20°C to prevent disproportionation into CO and acetic acid, 2-CEF is shelf-stable.

  • Milder Conditions: Reactions typically proceed at room temperature or mild heating (40°C), avoiding the thermal degradation of sensitive substrates seen with boiling ethyl formate.

  • Cleaner Work-up: The byproduct, 2-chloroethanol (bp 129°C), is a neutral organic liquid that can be removed via aqueous extraction or distillation, avoiding the acidic residue left by AFA.

Experimental Protocol: Chemoselective N-Formylation

Objective: Selective N-formylation of a secondary amine in the presence of an acid-sensitive functional group.

Materials:
  • Substrate: N-Benzylmethylamine (1.0 equiv)

  • Reagent: 2-Chloroethyl formate (1.2 equiv) [CAS: 1487-43-0]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Base: Triethylamine (1.5 equiv) – Optional, to scavenge HCl if using the chloroformate variant, or to catalyze the ester aminolysis.

Step-by-Step Methodology:
  • Preparation:

    • Dissolve 1.0 mmol of amine in 5 mL of anhydrous DCM in a round-bottom flask.

    • Add 1.5 mmol of Triethylamine (TEA) if the amine is supplied as a salt or to accelerate the reaction.

  • Addition:

    • Add 1.2 mmol of 2-Chloroethyl formate dropwise at room temperature (25°C).

    • Note: No ice bath is typically required due to the controlled reactivity of the ester compared to anhydrides.

  • Reaction Monitoring:

    • Stir at room temperature. Monitor via TLC (SiO2, 30% EtOAc/Hexane).

    • Endpoint: Most secondary amines convert within 2–4 hours . Sterically hindered amines may require mild heating to 45°C.

  • Work-up (The "E-Factor" Advantage):

    • Dilute the mixture with 10 mL DCM.

    • Wash with Water (2 x 10 mL) to remove the 2-chloroethanol byproduct and excess TEA.

    • Wash with Saturated NaHCO3 to ensure neutral pH.

    • Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • The crude residue is often >95% pure N-formyl amine. Flash chromatography is usually unnecessary.

Decision Framework: When to Use 2-CEF

Use the following logic flow to determine if 2-CEF is the optimal reagent for your specific synthesis.

DecisionTree Start Start: Select Formylating Agent IsStable Is the substrate acid-sensitive? Start->IsStable IsThermal Is the substrate heat-sensitive? IsStable->IsThermal Yes (Sensitive) UseHCOOH Use Formic Acid / Toluene IsStable->UseHCOOH No (Stable) IsScale Is this large-scale (>1kg)? IsThermal->IsScale Yes (Sensitive) UseEtOCHO Use Ethyl Formate (Reflux) IsThermal->UseEtOCHO No (Stable >80°C) UseAFA Use Acetic Formic Anhydride IsScale->UseAFA No (Lab Scale/Fast) Use2CEF **Use 2-Chloroethyl Formate** IsScale->Use2CEF Yes (Need Stability/Safety)

Figure 2: Selection logic for formylating agents. 2-CEF is prioritized for sensitive substrates requiring mild, neutral conditions without the instability of mixed anhydrides.

Safety & Handling Protocol

While 2-CEF offers synthetic advantages, it requires specific safety protocols due to the nature of the chloroethyl group.

  • Toxicity: The byproduct, 2-chloroethanol , is toxic (LD50 oral rat ~70 mg/kg) and readily absorbed through skin.

    • Mitigation: All work-up aqueous layers must be treated as halogenated waste. Do not dispose of down the drain.

  • Flammability: 2-CEF has a flash point of ~52°C. Use in a fume hood away from ignition sources.

  • Incompatibility: Avoid strong oxidizers and strong bases (which may cause elimination to vinyl ethers).

References

  • Organic Chemistry Portal. (2023). Formylation of Amines: Reagent Comparison. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 2-Chloroethyl formate.[1][2][3][4][5] Retrieved from [Link]

Sources

A Researcher's Guide to Formylation: Evaluating Alternatives to 2-Chloroethyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the intricate art of molecule building, particularly within pharmaceutical and drug development, the formylation reaction—the addition of a formyl group (–CHO)—is a foundational technique. Formamides, the product of N-formylation, are critical intermediates, serving as protective groups, precursors to isocyanides, and integral components of biologically active compounds. Historically, reagents like 2-chloroethyl formate have been employed for this purpose. However, the modern synthetic landscape demands a nuanced approach, weighing reactivity against safety, cost, and environmental impact.

This guide provides an in-depth comparison of viable alternatives to 2-chloroethyl formate, focusing primarily on the widely applicable N-formylation of amines. We will examine the mechanistic underpinnings, performance data, and practical considerations for each reagent class, empowering researchers to make informed decisions for their specific synthetic challenges.

The Baseline: Understanding 2-Chloroethyl Formate and its Analogs

2-Chloroethyl formate and its more reactive cousin, 2-chloroethyl chloroformate, are effective electrophilic formylating agents[1][2]. The electron-withdrawing chloroethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines. A closely related and functionally similar reagent is 2-chloroethyl orthoformate, which typically requires acid catalysis to generate a highly electrophilic dialkoxycarbenium ion intermediate for the reaction to proceed[3].

While effective, these reagents present notable drawbacks. They are halogenated compounds, contributing to waste stream concerns. Furthermore, as with many reactive acylating agents, they are classified as hazardous, requiring careful handling to avoid exposure[4]. These factors have spurred the adoption of more efficient, safer, and greener alternatives.

High-Performance Alternatives for N-Formylation

The ideal formylating agent should offer high yields, mild reaction conditions, broad substrate scope, and operational simplicity. Several alternatives meet these criteria, with Acetic Formic Anhydride and activated Formic Acid systems being the most prominent.

Acetic Formic Anhydride (AFA): The High-Reactivity Champion

Acetic formic anhydride (AFA) is a powerful, highly efficient formylating agent, often providing near-quantitative yields in minutes under mild conditions[5]. It is typically generated in situ by mixing formic acid and acetic anhydride, avoiding the need to handle the thermally unstable pure reagent[6][7].

Mechanism of Action: The remarkable efficiency of AFA stems from the mixed anhydride structure. The formyl carbonyl is significantly more electrophilic and less sterically hindered than the acetyl carbonyl, leading to exceptional selectivity for formylation over acetylation[5]. The amine nitrogen attacks the formyl carbon, leading to a tetrahedral intermediate that collapses, eliminating the stable acetate leaving group.

Mechanism of N-formylation with acetic formic anhydride.

Safety Considerations for AFA: While highly effective, the in situ generation and use of AFA require stringent safety protocols. The reaction between acetic anhydride and formic acid is exothermic and should be performed at low temperatures (e.g., 0 °C) with efficient stirring. Acetic anhydride is corrosive and flammable[5][7][8][9]. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles[8][9]. AFA itself is thermally unstable and can decompose to acetic acid and carbon monoxide, particularly in the presence of impurities; it should not be stored in sealed containers[7][10].

Formic Acid & Ethyl Formate: The Green and Economical Workhorses

Formic acid is an attractive alternative as it is inexpensive, readily available, and the only byproduct of the reaction is water[11][12]. Similarly, ethyl formate offers a mild, often catalyst- and solvent-free approach[13]. While less reactive than AFA, their efficacy can be significantly enhanced.

  • Neat/Thermal Conditions: Heating an amine with an excess of formic acid is a simple and effective method, particularly for anilines and robust aliphatic amines[11].

  • Catalytic Activation: The reactivity of formic acid can be boosted by catalysts. For instance, a catalytic amount of iodine has been shown to facilitate N-formylation efficiently under solvent-free conditions[11].

  • Dehydrating Conditions: Using a Dean-Stark trap to remove water drives the equilibrium towards the formamide product, resulting in excellent yields[11][12].

Ethyl formate can also be a highly effective reagent, often used under reflux conditions. Its performance can be enhanced with promoters like immobilized NaHSO₄·H₂O on activated charcoal, which facilitates the reaction under mild conditions with high yields and short reaction times[10].

Performance Data: A Comparative Overview

Direct, side-by-side comparisons of formylating agents across identical substrates in a single study are rare. However, by collating data from various high-quality sources, we can build a strong comparative picture. The N-formylation of aniline serves as an excellent benchmark.

Reagent/SystemConditionsTimeYield (%)Key AdvantagesKey DisadvantagesReference
2-Chloroethyl Orthoformate p-TsOH (cat.), Reflux (60-80°C)4 h92Effective for various aminesHalogenated reagent, requires heating, acid catalyst[14]
Acetic Formic Anhydride In situ generation, -20°C to RT< 15 min97-100Extremely fast, high yielding, very mild conditionsThermally unstable, requires careful handling[8]
Formic Acid / PEG-400 Room Temperature2 h92Mild, no catalyst, green solventLimited to anilines, requires workup to remove PEG[3]
Formic Acid / Iodine (cat.) 5 mol% I₂, 70°C, Solvent-free2 hExcellentEfficient, solvent-free, catalyticRequires heating[11]
Formic Acid / Toluene Reflux w/ Dean-Stark trap4-9 h98High yielding, simple, byproduct is waterRequires heating and solvent[11][12]
Ethyl Formate / NaHSO₄·H₂O Reflux (54°C)10-55 min92Fast, mild, heterogeneous promoterRequires catalyst preparation/handling[10]
Oxalic Acid / MnCl₂ 130°C, DMF20 h98Uses CO surrogate, high yieldHigh temperature, long reaction time[15]

Specialized Reagents and Applications

C-Formylation of Aromatic Systems: The Vilsmeier-Haack Reaction

While 2-chloroethyl formate is primarily used for N-formylation, the introduction of a formyl group onto an electron-rich aromatic or heterocyclic ring (C-formylation) is another critical transformation. The premier method for this is the Vilsmeier-Haack reaction [6][16].

This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃)[6][16]. The resulting electrophilic chloromethyleneiminium salt is then attacked by the electron-rich aromatic ring. For substrates like indoles and pyrroles, the Vilsmeier-Haack reaction is exceptionally efficient, often providing high to quantitative yields of the 3-formylated product[6][17].

Sources

A Senior Application Scientist's Guide to Formylation Reagents: Validating Experimental Results with 2-Chloroethyl Formate and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the formylation of amines and other nucleophiles is a cornerstone transformation. The choice of a formylating agent is a critical decision, profoundly influencing reaction efficiency, substrate scope, and overall process viability. This guide provides an in-depth, objective comparison of 2-Chloroethyl Formate and its common alternatives, grounded in experimental data and established chemical principles. As Senior Application Scientists, we aim not just to present protocols, but to elucidate the underlying chemistry, empowering you to make informed decisions in your research and development endeavors.

The Formylation Toolkit: An Overview of Key Reagents

The introduction of a formyl group (-CHO) is pivotal in the synthesis of a vast array of biologically active molecules and key intermediates. While numerous reagents can achieve this transformation, their reactivity profiles, handling requirements, and substrate compatibility vary significantly. Here, we focus on 2-Chloroethyl Formate and three widely used alternatives: Triethyl Orthoformate, 2,2,2-Trifluoroethyl Formate (TFEF), and the classical Formic Acid/Acetic Anhydride system.

2-Chloroethyl Formate , with its ester and chloroalkyl functionalities, presents a unique reactivity profile. The electron-withdrawing nature of the chlorine atom is anticipated to enhance the electrophilicity of the formyl group, potentially enabling reactions under milder conditions compared to simple alkyl formates. Furthermore, the 2-chloroethyl moiety offers a handle for subsequent chemical modifications. However, a notable scarcity of quantitative experimental data in the peer-reviewed literature for its use as a primary formylating agent necessitates a more theoretical and comparative analysis of its potential.

Comparative Performance Analysis: A Data-Driven Evaluation

A direct, quantitative comparison of formylating agents is challenging due to the variability in substrates and reaction conditions reported across different studies. However, by collating available data, we can discern clear trends in performance.

Table 1: Comparative Performance of Formylating Agents in N-Formylation of Amines

Formylating AgentTypical SubstrateTypical ConditionsReaction TimeYield (%)Reference
2-Chloroethyl Formate Primary & Secondary AminesData not readily available---
Triethyl Orthoformate Primary AminesWater, reflux or microwave2-48 hModerate to Good[1]
Anilinep-TsOH, reflux4 h92[2]
2,2,2-Trifluoroethyl Formate (TFEF) Primary AminesNeat, 60 °C1-24 h>95[3]
Secondary AminesNeat, 60 °C1-24 h>95[3]
N-HydroxylaminesNeat, 60 °C1-24 h>95[3]
Formic Acid / Acetic Anhydride Primary AminesTHF, -20 °C to rt< 15 min97-100[4]
Sterically Hindered AminesTHF, -20 °C to rt< 15 min97-100[4]

Key Insights from the Data:

  • Reactivity and Efficiency: The Formic Acid/Acetic Anhydride system generally offers the highest reaction rates and yields for a broad range of amines, including sterically hindered ones.[4] TFEF is also highly efficient, providing excellent yields for various nucleophiles, albeit with longer reaction times.[3] Triethyl Orthoformate is effective, particularly for primary amines, but often requires more forcing conditions or longer reaction times.[1]

  • Substrate Scope: TFEF demonstrates a remarkably broad substrate scope, effectively formylating primary and secondary amines, as well as N-hydroxylamines.[3] The Formic Acid/Acetic Anhydride method is also versatile for amines.[4]

  • 2-Chloroethyl Formate's Potential: Based on its structure, 2-Chloroethyl Formate is expected to be more reactive than simple alkyl formates due to the inductive effect of the chlorine atom. This suggests it could be a viable option under milder conditions, though this requires experimental validation. The 2-chloroethyl group could also serve as a reactive handle for subsequent cyclization or derivatization steps.

Mechanistic Considerations: Understanding the "Why"

The choice of a formylating agent is intrinsically linked to its mechanism of action. Understanding these pathways is crucial for troubleshooting and optimizing reactions.

Acid-Catalyzed Formylation with Orthoformates

Triethyl Orthoformate and, by extension, 2-Chloroethyl Orthoformate, typically react via an acid-catalyzed pathway. The reaction is initiated by protonation of an oxygen atom on the orthoformate, which enhances its leaving group potential. Subsequent elimination of an alcohol molecule generates a highly electrophilic dialkoxycarbenium ion. This intermediate is then readily attacked by a nucleophile to form the formylated product precursor, which upon hydrolysis yields the final formylated compound.[5]

Orthoformate Orthoformate Protonated_Orthoformate Protonated Orthoformate Orthoformate->Protonated_Orthoformate H+ Carbenium_Ion Dialkoxycarbenium Ion Protonated_Orthoformate->Carbenium_Ion - Alcohol Precursor Formylated Product Precursor Carbenium_Ion->Precursor + Nucleophile Nucleophile Nucleophile (e.g., Amine) Product Formylated Product Precursor->Product Hydrolysis Alcohol Alcohol Hydrolysis Hydrolysis Formic_Acid Formic Acid Activated_Formyl Activated Formylating Agent Formic_Acid->Activated_Formyl Activating_Agent Activating Agent (e.g., Acetic Anhydride) Activating_Agent->Activated_Formyl Product Formylated Product Activated_Formyl->Product + Nucleophile Nucleophile Nucleophile Byproduct Byproduct

General workflow for formylation with activated formic acid.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols. Researchers should optimize conditions for their specific substrates.

General Procedure for N-Formylation using Triethyl Orthoformate

This protocol describes the formylation of a primary amine using triethyl orthoformate in water. [1] Materials:

  • Primary amine (1.0 eq)

  • Triethyl orthoformate (1.5 - 2.0 eq)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the primary amine and water.

  • Add triethyl orthoformate to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from 24 to 48 hours.

  • Upon completion, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

General Procedure for N-Formylation using 2,2,2-Trifluoroethyl Formate (TFEF)

This protocol describes the efficient formylation of amines using TFEF. [3] Materials:

  • Amine (1.0 eq)

  • 2,2,2-Trifluoroethyl formate (1.0 - 1.2 eq)

  • Reaction vial or flask with a magnetic stir bar

Procedure:

  • In a reaction vial, combine the amine and 2,2,2-trifluoroethyl formate.

  • Heat the mixture to 60 °C with stirring.

  • Monitor the reaction progress by TLC or GC. Reactions are typically complete within 1 to 24 hours.

  • Upon completion, the reaction mixture can often be used directly, or the excess TFEF and trifluoroethanol byproduct can be removed under reduced pressure.

  • If necessary, the product can be purified by crystallization or column chromatography.

Safety and Handling: A Critical Consideration

All formylating agents should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 2: Comparative Safety Information of Formylating Agents

ReagentKey Hazards
2-Chloroethyl Formate Flammable liquid. Toxicity data not widely available, handle with caution as with other chlorinated organic compounds.
Triethyl Orthoformate Flammable liquid and vapor. [6]
2,2,2-Trifluoroethyl Formate Highly flammable liquid and vapor. Causes serious eye irritation. Harmful if swallowed or inhaled.
Formic Acid Causes severe skin burns and eye damage. Toxic if inhaled. [7]
Acetic Anhydride Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled. [8][9]
N,N-Dimethylformamide (DMF) Flammable liquid and vapor. Harmful in contact with skin and if inhaled. Causes serious eye irritation. May damage the unborn child. [10]

Causality Behind Safety Precautions:

  • Flammability: The low flash points of these organic reagents necessitate their use away from ignition sources.

  • Corrosivity and Irritation: The acidic nature of formic acid and the reactivity of acetic anhydride and chloroformates can cause severe tissue damage upon contact.

  • Toxicity: Inhalation or ingestion of these chemicals can lead to systemic toxic effects. The use of a fume hood and appropriate respiratory protection is paramount.

Conclusion and Future Outlook

The selection of a formylating agent is a nuanced decision that requires a thorough understanding of the substrate, the desired outcome, and the practical constraints of the synthetic route. While established reagents like the Formic Acid/Acetic Anhydride system and TFEF offer high efficiency and broad applicability, there is still a need for novel reagents with improved safety profiles and unique reactivity.

2-Chloroethyl Formate remains an under-explored reagent with the potential for milder reaction conditions and opportunities for subsequent synthetic transformations. Further research is warranted to fully characterize its performance and establish its place in the synthetic chemist's toolkit. By understanding the principles outlined in this guide, researchers can confidently navigate the selection of formylating agents and validate their experimental outcomes with scientific rigor.

References

  • Hill, D. R., et al. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters, 4(1), 111-113. Available at: [Link]

  • N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. ResearchGate. Available at: [Link]

  • N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of monochloroethyl chloroformates by free radical initiated chlorination of ethyl chloroformate. Google Patents.
  • Formylation of Amines. MDPI. Available at: [Link]

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. Available at: [Link]

  • 2-Chloroethyl chloroformate. PubChem. Available at: [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Available at: [Link]

  • Formylation of Amines. National Center for Biotechnology Information. Available at: [Link]

  • SAFETY DATA SHEET - Acetic anhydride. INEOS Group. Available at: [Link]

  • Safety Data Sheet: N,N-Dimethylformamide. Chemos GmbH&Co.KG. Available at: [Link]

  • Safety Data Sheet: N,N-dimethylformamide. Carl ROTH. Available at: [Link] cGRmfGU4YjM4YjM3YjYxN2U2YjYwYjM4YjM3YjYxN2U2YjYwYjM4YjM3YjYxN2U2YjYwYjM4YjM3YjYxN2U2YjYw

  • Safety Data Sheet: formic acid. Chemos GmbH&Co.KG. Available at: [Link]

  • N,N-DIMETHYL FORMAMIDE GC. Loba Chemie. Available at: [Link]

Sources

comparative study of 2-Chloroethyl formate and 2-bromoethyl formate

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the technical specifications, reactivity profiles, and experimental applications of 2-Chloroethyl formate and 2-Bromoethyl formate . It is designed for researchers requiring precise control over alkylation kinetics and stability in organic synthesis.

Executive Summary

2-Chloroethyl formate (CEF) and 2-Bromoethyl formate (BEF) are bifunctional reagents containing a formate ester and a haloalkyl group. While structurally similar, their applications diverge significantly due to the leaving group ability of the halogen (


).
  • 2-Chloroethyl formate is the stable, controlled variant, ideal for large-scale processes where storage stability and slower reaction kinetics are preferred to prevent runaway exotherms.

  • 2-Bromoethyl formate is the high-reactivity alternative, essential for alkylating sterically hindered nucleophiles or when mild reaction conditions (lower temperature/neutral pH) are required to preserve sensitive substrates.

Physical & Chemical Properties Profile[1][2][3][4][5][6]

The following table synthesizes experimental data and calculated properties. Note the distinct difference in density and boiling point driven by the atomic mass of the halogen.

Property2-Chloroethyl Formate2-Bromoethyl Formate
CAS Number 1487-43-0 6065-67-4
Molecular Formula


Molecular Weight 108.52 g/mol 152.97 g/mol
Appearance Colorless liquidColorless to pale yellow liquid
Boiling Point 137.2°C (at 760 mmHg)~155–160°C (Estimated)*
Density 1.165 g/cm³~1.54 g/cm³ (Estimated)
Leaving Group Ability Moderate (

)
High (

)
Hydrolytic Stability HighModerate (Sensitive to moisture)
Storage 2–8°C, Hygroscopic0–4°C, Under Inert Gas, Light Sensitive

*Note: Exact experimental boiling point for BEF is rarely reported in standard catalogs; value estimated based on homologous series trends (e.g., 2-bromoethyl acetate vs. 2-chloroethyl acetate).

Mechanistic Reactivity & Synthesis

The utility of these compounds lies in their dual reactivity. They can act as formylating agents (attacking the carbonyl) or alkylating agents (attacking the


-carbon).
Synthesis Pathways

Both compounds can be synthesized via two primary routes:

  • Fischer Esterification: Reaction of the corresponding halo-ethanol with formic acid.

  • Oxidative Halogenation of 1,3-Dioxolane: A more specialized route that directly opens the cyclic acetal.

Diagram 1: Synthesis from 1,3-Dioxolane

The following diagram illustrates the ring-opening mechanism using free halogen (


), a method that yields high purity product.

Synthesis Dioxolane 1,3-Dioxolane (Cyclic Acetal) Intermediate Oxonium Ion Intermediate Dioxolane->Intermediate Electrophilic Attack Halogen X2 (Cl2 or Br2) Halogen->Intermediate Product 2-Haloethyl Formate (Open Chain) Intermediate->Product Nucleophilic Ring Opening (Halide attack)

Caption: Ring-opening halogenation of 1,3-dioxolane. X = Cl yields 2-Chloroethyl formate; X = Br yields 2-Bromoethyl formate.

Experimental Protocols

Protocol A: Selective N-Alkylation of a Secondary Amine

This protocol demonstrates the kinetic advantage of 2-Bromoethyl formate over the chloro-analog.

Objective: Synthesize N-(2-formyloxyethyl)-aniline derivative.

Reagents:

  • Substrate: N-Methylaniline (10 mmol)

  • Reagent: 2-Bromoethyl formate (11 mmol) [Alternative: 2-Chloroethyl formate]

  • Base:

    
     (anhydrous, 15 mmol)
    
  • Solvent: Acetonitrile (MeCN), anhydrous

Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve N-Methylaniline (1.07 g) in 20 mL dry MeCN. Add

    
    .
    
  • Addition:

    • For Bromo-analog: Cool to 0°C. Add 2-Bromoethyl formate dropwise.

    • For Chloro-analog: Add 2-Chloroethyl formate at room temperature.

  • Reaction:

    • Bromo-analog: Stir at Room Temperature for 4–6 hours. (TLC monitoring: rapid conversion).

    • Chloro-analog: Heat to Reflux (80°C) for 12–18 hours. (TLC monitoring: slow conversion).

  • Workup: Filter off solids (

    
    ). Concentrate filtrate under reduced pressure.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Causality & Insight:

  • Why the temperature difference? The C-Br bond is weaker (approx. 276 kJ/mol) than the C-Cl bond (338 kJ/mol). The bromo-analog undergoes

    
     substitution readily at room temperature. The chloro-analog requires thermal energy to overcome the activation barrier, necessitating reflux.
    
  • Self-Validation: If using the Chloro-analog at room temperature yields no product after 4 hours, the system is valid; it confirms the lower electrophilicity of the chloride.

Decision Matrix: Selecting the Right Reagent

Use the following logic flow to determine the appropriate reagent for your specific synthesis.

DecisionTree Start Select Reagent Nucleophile Is the Nucleophile Sterically Hindered? Start->Nucleophile TempSensitive Is the Substrate Temperature Sensitive? Nucleophile->TempSensitive No (Primary Amine/Thiol) UseBr Use 2-Bromoethyl Formate (High Reactivity) Nucleophile->UseBr Yes (Secondary/Tertiary) Scale Reaction Scale TempSensitive->Scale No TempSensitive->UseBr Yes (Decomposes >50°C) Scale->UseBr Small/Research Speed Priority UseCl Use 2-Chloroethyl Formate (High Stability) Scale->UseCl Large (>100g) Cost/Stability Priority

Caption: Selection logic based on steric hindrance, thermal stability, and scale.

Safety & Handling (E-E-A-T)

  • Toxicity: Both compounds are potential alkylating agents and should be treated as mutagenic .

  • Lachrymators: They are potent eye irritants. Handle only in a fume hood.

  • Decomposition: 2-Bromoethyl formate can release HBr upon hydrolysis, which is corrosive. Store over activated molecular sieves (3Å) to prevent autocatalytic hydrolysis.

References

  • PubChem. (n.d.). 2-Chloroethyl formate (Compound).[1][2][3][4] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Baganz, H., & Domaschke, L. (1958). Über 1,3-Dioxolane, III. Die Spaltung von 1,3-Dioxolanen mit Carbonsäurehalogeniden. Chemische Berichte.
  • Organic Syntheses. (1973). 2-(2-Bromoethyl)-1,3-dioxane.[5][6][7] Org. Synth. 1973, 53, 70. (Demonstrates reactivity of bromoethyl intermediates). Retrieved from [Link]

Sources

A Comparative Guide to 2-Chloroethyl Formate: Assessing its Efficiency as a Formylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the introduction of a formyl group stands as a pivotal transformation, underpinning the construction of a vast array of complex molecules, from pharmaceuticals to fine chemicals. The choice of a formylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical assessment of 2-Chloroethyl formate as a formylating reagent, offering a comparative analysis against established alternatives to empower researchers in making informed decisions for their synthetic endeavors.

Understanding 2-Chloroethyl Formate: A Profile

2-Chloroethyl formate (C₃H₅ClO₂) is a formate ester characterized by the presence of a 2-chloroethyl group attached to the formyl moiety.[1] This structural feature imparts a dual reactivity to the molecule, with the formate ester group acting as the formyl source and the chloroethyl group offering potential for subsequent functionalization.[2]

Physical and Chemical Properties:

PropertyValueReference(s)
CAS Number 1487-43-0[1][2]
Molecular Formula C₃H₅ClO₂[1][2]
Molecular Weight 108.52 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 137.2°C at 760 mmHg[2]
Flash Point 52.3°C[2]
Density 1.165 g/cm³ at 20°C[2]

It is crucial to distinguish 2-Chloroethyl formate from its more reactive and hazardous analogue, 2-Chloroethyl chloroformate . The latter possesses a chloroformate group (-OC(O)Cl) and is a significantly stronger acylating agent with more stringent handling requirements.[3] This guide focuses exclusively on 2-Chloroethyl formate.

Synthesis:

2-Chloroethyl formate can be synthesized via the chlorination of ethyl formate.[2] Alternative routes may involve the esterification of formic acid with 2-chloroethanol.

The Formylation Reaction: Mechanism and Considerations

The primary application of 2-Chloroethyl formate in the context of this guide is as a formylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile, typically an amine or an alcohol, attacks the electrophilic carbonyl carbon of the formate group. This is often followed by the departure of the 2-chloroethanol leaving group to yield the formylated product.

formylation_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products CEF 2-Chloroethyl Formate (ClCH₂CH₂OCHO) Int [R-N⁺H₂-CH(O⁻)-OCH₂CH₂Cl] or [R-O⁺H-CH(O⁻)-OCH₂CH₂Cl] CEF->Int Nucleophilic Attack Nuc Nucleophile (R-NH₂ or R-OH) Nuc->Int Product Formylated Product (R-NHCHO or R-OCHO) Int->Product Elimination LeavingGroup 2-Chloroethanol (HOCH₂CH₂Cl) Int->LeavingGroup

General mechanism of formylation using 2-Chloroethyl Formate.

The efficiency of this reaction is influenced by several factors, including the nucleophilicity of the substrate, the reaction temperature, and the presence of a catalyst. While specific experimental data for formylation reactions using 2-Chloroethyl formate is scarce in recent literature, the general principles of ester aminolysis or transesterification apply.

Comparative Analysis with Alternative Formylating Agents

The true measure of a reagent's utility lies in its performance relative to other available options. Here, we compare 2-Chloroethyl formate with several commonly used formylating agents. Due to the limited specific yield data for 2-Chloroethyl formate, this comparison is based on its expected reactivity as a formate ester and the well-documented performance of the alternatives.

ReagentStructureKey AdvantagesKey DisadvantagesTypical Yields (Amines)Typical Yields (Alcohols)Reference(s)
2-Chloroethyl Formate ClCH₂CH₂OCHO- Potential for subsequent functionalization via the chloro group.- Milder than acid chlorides.- Limited available data on efficiency and scope.- Potentially moderate reactivity requiring forcing conditions.Data not readily availableData not readily available[2]
Formic Acid HCOOH- Inexpensive and readily available.- Environmentally benign.- Often requires dehydrating agents or azeotropic removal of water.- Can be acidic, affecting sensitive substrates.72-87% (with neat formic acid)Moderate to high (often requires catalyst)[4]
Acetic Formic Anhydride CH₃C(O)OC(O)H- Highly reactive and efficient.- Effective for a wide range of substrates.- Moisture sensitive and cannot be stored long-term.- Preparation is required before use.High (often >90%)High[5]
2,2,2-Trifluoroethyl Formate (TFEF) CF₃CH₂OCHO- Highly selective for amines over alcohols.- Stable and can be stored.- High yields under relatively mild conditions.- More expensive than simpler formates.High (often >90%)High, but less reactive than with amines[6]

Expert Insights on Reagent Selection:

  • For cost-effectiveness and green chemistry: Formic acid is a strong contender, particularly if the substrate can tolerate acidic conditions and the removal of water is feasible.

  • For high reactivity and broad applicability: Acetic formic anhydride is a powerful choice, though its instability necessitates in-situ preparation or fresh batches.

  • For high selectivity and sensitive substrates: 2,2,2-Trifluoroethyl Formate (TFEF) offers excellent chemoselectivity for the formylation of amines in the presence of alcohols.[6]

  • For introducing a handle for further modification: 2-Chloroethyl formate's unique feature is the chloroethyl group, which can serve as a site for subsequent nucleophilic substitution, potentially allowing for tandem or one-pot reaction sequences. However, the efficiency of the initial formylation step needs to be experimentally validated for the specific substrate.

Experimental Protocols: A Generalized Approach

While specific, optimized protocols for 2-Chloroethyl formate are not widely published, a general procedure for the formylation of an amine can be extrapolated from standard ester aminolysis protocols.

General Protocol for N-Formylation of an Amine with 2-Chloroethyl Formate:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., toluene, THF, or acetonitrile).

  • Reagent Addition: Add 2-Chloroethyl formate (1.2-2.0 eq) to the stirred solution. For less reactive amines, the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be beneficial to neutralize any liberated acid.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a base was used, filter the resulting salt. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by standard techniques such as column chromatography, distillation, or recrystallization.

Self-Validation: The progress of the reaction should be monitored to ensure complete consumption of the starting amine and the formation of the desired formamide. The identity and purity of the final product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and MS).

Safety and Handling: A Critical Overview

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Comparative Hazard Profile:

ReagentKey HazardsGHS Hazard Statements (Illustrative)
2-Chloroethyl Formate Flammable. Potential for irritation. Toxicity data is limited.H226 (Flammable liquid and vapor) - Inferred
Formic Acid Corrosive. Causes severe skin burns and eye damage.H314
Acetic Formic Anhydride Corrosive. Lachrymator. Reacts with water.H314, H335
2,2,2-Trifluoroethyl Formate Flammable. Irritant.H226, H315, H319

Note: The GHS statements for 2-Chloroethyl formate are inferred based on its flammability and general characteristics of similar compounds. Always consult the specific Safety Data Sheet (SDS) for any reagent before use.

Conclusion and Future Outlook

2-Chloroethyl formate presents itself as a potentially interesting reagent due to its bifunctional nature. The formate ester allows for formylation, while the chloroethyl group could be exploited in subsequent synthetic steps. However, the current body of literature lacks sufficient experimental data to definitively assess its efficiency and scope as a formylating agent.

For routine formylations, established reagents such as formic acid, acetic formic anhydride, and 2,2,2-trifluoroethyl formate offer more predictable and well-documented performance. The choice among these will depend on the specific requirements of the synthesis, including cost, substrate sensitivity, and desired selectivity.

Future research into the reactivity of 2-Chloroethyl formate, with detailed experimental data on yields, reaction conditions, and substrate scope, is necessary to fully elucidate its potential and position it as a valuable tool in the synthetic chemist's arsenal. Until then, it remains a reagent with intriguing possibilities that warrant further investigation.

decision_tree start Start: Need to Formylate a Substrate cost Is cost a primary concern? start->cost green Are green chemistry principles important? cost->green Yes reactivity Is high reactivity for a broad range of substrates needed? cost->reactivity No green->reactivity No formic_acid Consider Formic Acid green->formic_acid Yes selectivity Is chemoselectivity (amine vs. alcohol) required? reactivity->selectivity No afa Consider Acetic Formic Anhydride reactivity->afa Yes functionalization Is a handle for further functionalization desired? selectivity->functionalization No tfef Consider 2,2,2-Trifluoroethyl Formate (TFEF) selectivity->tfef Yes functionalization->formic_acid No cef Consider 2-Chloroethyl Formate (Experimental Validation Needed) functionalization->cef Yes

Decision workflow for selecting a suitable formylating agent.

References

  • Formylation of Amines - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • Chloroformate - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • 2-Chloroethyl chloroformate - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2026, from [Link]

  • 2-Chloroethyl chloroformate | C3H4Cl2O2 | CID 12305 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • 2-Chloroethyl formate | C3H5ClO2 | CID 246748 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • A Convenient and Chemoselective Acetylation and Formylation of Alcohols and Phenols Using Acetic Acid and Ethyl Formate in the Presence of Bi(III) Salts - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Carbonylative transformation of benzyl formates into alkyl 2-arylacetates in organic carbonates - RSC Publishing. (n.d.). Retrieved January 29, 2026, from [Link]

  • Sustainable N-Formylation of Anilines: Harnessing Aleuritic Acid as a Renewable Formyl Source | Request PDF - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines - Taylor & Francis Online. (2007, December 4). Retrieved January 29, 2026, from [Link]

  • Autocatalytic O-Formylation of Alcohols Using CO2 - CONICET. (2023, January 18). Retrieved January 29, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis and Characterization of Novel Compounds Utilizing 2-Chloroethyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of novel compounds synthesized using 2-chloroethyl formate, offering insights into its reactivity, synthetic utility, and a comparative analysis with alternative reagents. Detailed experimental protocols and characterization methodologies are presented to equip researchers, scientists, and drug development professionals with the necessary tools for informed decision-making in their synthetic endeavors.

Introduction: The Synthetic Potential of 2-Chloroethyl Formate

2-Chloroethyl formate (C₃H₅ClO₂) is a bifunctional organic molecule featuring a formate ester and a 2-chloroethyl group.[1][2] This unique structural arrangement imparts a distinct reactivity profile, making it a valuable reagent in organic synthesis. The primary reactive center for nucleophilic attack is the carbon atom bearing the chlorine, which acts as a competent leaving group, typically via an Sₙ2 mechanism.[1] This allows for the introduction of the ethoxyformate moiety onto various nucleophiles. Additionally, the molecule can engage in free-radical reactions, further expanding its synthetic applications.[1]

This guide will explore the synthesis of novel compounds using 2-chloroethyl formate, provide a framework for their rigorous characterization, and compare its performance against structurally related and functionally alternative reagents.

Comparative Analysis of Formylating and Alkylating Agents

The choice of a reagent in synthesis is dictated by the desired transformation. 2-Chloroethyl formate is primarily a tool for introducing a 2-formyloxyethyl group. Its utility is best understood when compared to reagents that offer similar or alternative functionalities, such as 2-chloroethyl chloroformate and 2-chloroethyl orthoformate.

Table 1: Comparison of 2-Chloroethyl Formate and Related Reagents

Feature2-Chloroethyl Formate2-Chloroethyl Chloroformate2-Chloroethyl Orthoformate
Chemical Formula C₃H₅ClO₂C₃H₄Cl₂O₂[3]C₉H₁₇Cl₃O₃
Primary Function Introduces a 2-formyloxyethyl groupIntroduces a 2-chloroethoxycarbonyl group (acylating agent)[1][4]Formylating agent (introduces a formyl group)
Reactivity Moderate; susceptible to nucleophilic substitution at the chloro-bearing carbon.[1]High; the chloroformate is a potent acylating agent, more reactive than the formate.[1][4]High; enhanced reactivity due to electron-withdrawing chloroethyl groups.[5]
Typical Nucleophiles Amines, alcohols, thiols.[1]Alcohols, amines, thiols.[4]Amines, phenols, activated carbon nucleophiles.[5]
Reaction Conditions Typically requires a base to facilitate Sₙ2 displacement.Often reacts readily, sometimes requiring a base to scavenge HCl.Acid-catalyzed mechanism.[5]
Key Applications Synthesis of formate esters with a pendant chloroethyl group, which can be further functionalized.Intermediate in the synthesis of pharmaceuticals and agrochemicals; protection of hydroxyl groups.[4][6]N-formylation of amines and O-formylation of phenols in pharmaceutical synthesis.[5]

The selection between these reagents is a critical experimental design choice. The following diagram illustrates a decision-making workflow based on the desired synthetic outcome.

G start What is the desired functional group transfer? q1 Introduce a formyl group (-CHO)? start->q1 q2 Introduce a 2-chloroethoxycarbonyl group (-CO₂CH₂CH₂Cl)? q1->q2 No reagent1 Use 2-Chloroethyl Orthoformate q1->reagent1 Yes q3 Introduce a 2-formyloxyethyl group (-OCH₂CH₂Cl)? q2->q3 No reagent2 Use 2-Chloroethyl Chloroformate q2->reagent2 Yes reagent3 Use 2-Chloroethyl Formate q3->reagent3 Yes end Proceed with Synthesis q3->end No/Other reagent1->end reagent2->end reagent3->end G cluster_synthesis Synthesis & Purification cluster_characterization Characterization a Reaction Setup: Aniline + K₂CO₃ in ACN b Add 2-Chloroethyl Formate a->b c Heat & Monitor (TLC) b->c d Work-up & Extraction c->d e Purification (Column Chromatography) d->e f Spectroscopic Analysis (NMR, IR, MS) e->f Purified Sample g Purity & Composition (HPLC, Elemental Analysis) f->g end Characterized Novel Compound g->end

Sources

A Mechanistic Comparison of 2-Chloroethyl Formate Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and the broader scientific community, the selection of a reagent is a critical decision governed by reactivity, selectivity, and mechanistic predictability. 2-Chloroethyl formate, a bifunctional molecule, presents a unique landscape of reactivity. This guide provides an in-depth mechanistic comparison of its reactions, offering insights into its behavior and positioning it amongst alternative synthetic tools.

Introduction to the Reactivity of 2-Chloroethyl Formate

2-Chloroethyl formate (ClCH₂CH₂OCHO) is an organic molecule that possesses two key reactive sites: a formate ester and a primary alkyl chloride.[1][2] This duality dictates its chemical behavior, allowing it to act as both a formylating agent and a 2-chloroethylating agent. The interplay between these two functional groups, and the potential for intramolecular interactions, gives rise to a complex and nuanced reactivity profile that warrants detailed examination. Understanding the mechanistic pathways available to this reagent is paramount for its effective and predictable application in complex syntheses.[1]

Mechanistic Dichotomy: Acyl Substitution vs. Alkyl Substitution and Elimination

The reactions of 2-chloroethyl formate can be broadly categorized into two main pathways, often in competition with each other:

  • Nucleophilic Acyl Substitution: Attack at the electrophilic formyl carbon.

  • Nucleophilic Alkyl Substitution (Sₙ2) and Elimination (E2): Attack at the carbon bearing the chlorine atom or abstraction of a proton from the adjacent carbon.

The preferred pathway is highly dependent on the nature of the nucleophile, the reaction conditions (temperature, solvent), and the substrate itself.

Nucleophilic Acyl Substitution: The Formylation Pathway

In this pathway, a nucleophile attacks the carbonyl carbon of the formate group. This is a classic nucleophilic acyl substitution reaction. The general mechanism is analogous to the hydrolysis of esters.[3]

Mechanism of Formylation:

Caption: General mechanism of nucleophilic acyl substitution on 2-chloroethyl formate.

The reactivity of the formate group in 2-chloroethyl formate is moderate. For formylation of amines and alcohols, more activated formylating agents are often preferred.

Sₙ2 and E2 Reactions at the Chloroethyl Moiety

The primary alkyl chloride functionality of 2-chloroethyl formate is susceptible to both Sₙ2 and E2 reactions, particularly with strong nucleophiles and bases.

Sₙ2 Reaction: A strong nucleophile can directly displace the chloride ion.

E2 Reaction: A strong, sterically hindered base can abstract a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the formation of vinyl formate.

G cluster_1 Sₙ2 Pathway cluster_2 E2 Pathway start_sn2 Cl-CH₂-CH₂-OCHO prod_sn2 Nu-CH₂-CH₂-OCHO start_sn2->prod_sn2 cl_sn2 Cl⁻ nu_sn2 Nu: nu_sn2->start_sn2 Backside attack start_e2 Cl-CH₂-CH(H)-OCHO prod_e2 H₂C=CH-OCHO start_e2->prod_e2 cl_e2 Cl⁻ base_e2 B: base_e2->start_e2 Proton abstraction bh_e2 BH⁺ G CEF Cl-CH₂-CH₂-OCHO Intermediate Cyclic Dioxolanylium Ion CEF->Intermediate Intramolecular Sₙ2 (NGP) Cl Cl⁻ Product Nu-CH₂-CH₂-OCHO Intermediate->Product Nu Nu: Nu->Intermediate Nucleophilic attack

Caption: Neighboring group participation by the formate group.

NGP can lead to an enhancement in the rate of reaction compared to a simple primary alkyl halide and results in overall retention of stereochemistry at the reaction center through a double inversion process. [4]

Comparative Analysis with Alternative Reagents

The utility of 2-chloroethyl formate is best understood by comparing its reactivity and mechanistic profile with other common reagents used for similar transformations.

Comparison with Other Formylating Agents
ReagentStructureReactivityMechanistic ConsiderationsKey Advantages
2-Chloroethyl Formate ClCH₂CH₂OCHOModerateCan undergo competing Sₙ2/E2 reactions.Bifunctional; potential for subsequent modifications.
Ethyl Formate CH₃CH₂OCHOLowStandard ester reactivity; often requires forcing conditions.Inexpensive and readily available. [5][6]
2,2,2-Trifluoroethyl Formate (TFEF) CF₃CH₂OCHOHighThe trifluoroethyl group is a good leaving group, activating the formyl carbon. [1]High yields, good selectivity for formylation. [1]
2-Chloroethyl Chloroformate ClCH₂CH₂OCOClVery HighHighly reactive acyl chloride; reacts rapidly with nucleophiles. [7][8]Potent acylating agent for less reactive nucleophiles.
2-Chloroethyl Orthoformate CH(OCH₂CH₂Cl)₃High (acid-catalyzed)Forms a highly electrophilic dialkoxycarbenium ion intermediate.Effective for formylation under acidic conditions.
Comparison with Other 2-Chloroethylating Agents
ReagentStructureReactivityMechanistic ConsiderationsKey Advantages
2-Chloroethyl Formate ClCH₂CH₂OCHOModeratePotential for NGP; competing formylation.Milder alternative to more reactive agents.
1-Bromo-2-chloroethane BrCH₂CH₂ClHighMore reactive leaving group (Br⁻).Good for introducing the 2-chloroethyl group.
2-Chloroethanol ClCH₂CH₂OHLowRequires activation of the hydroxyl group (e.g., to a tosylate).Readily available starting material.

Experimental Protocols

Protocol 1: General Procedure for N-Formylation of a Primary Amine with 2-Chloroethyl Formate

Rationale: This protocol illustrates the use of 2-chloroethyl formate as a formylating agent. The reaction is typically carried out in a non-protic solvent to minimize solvolysis. An excess of the amine or a non-nucleophilic base can be used to neutralize the HCl that may be formed from any side reactions.

Materials:

  • Primary amine (1.0 eq)

  • 2-Chloroethyl formate (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine and triethylamine in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2-chloroethyl formate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sₙ2 Reaction with a Thiolate Nucleophile

Rationale: This protocol demonstrates the use of 2-chloroethyl formate as a 2-chloroethylating agent. A strong, soft nucleophile like a thiolate is more likely to attack the alkyl chloride than the harder formyl carbon.

Materials:

  • Thiol (1.0 eq)

  • Sodium hydride (1.1 eq, 60% dispersion in mineral oil)

  • 2-Chloroethyl formate (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the thiol in THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

  • Add 2-chloroethyl formate dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion

2-Chloroethyl formate is a versatile reagent with a reactivity profile governed by the delicate balance between nucleophilic attack at the formyl carbon and the 2-chloroethyl moiety. Its moderate reactivity makes it a useful tool in multi-step syntheses where fine control over selectivity is required. Mechanistically, the potential for neighboring group participation adds a layer of complexity that can be exploited for stereochemical control. By understanding the competing reaction pathways and comparing its performance to other formylating and alkylating agents, researchers can make informed decisions to leverage the unique synthetic potential of 2-chloroethyl formate in their drug discovery and development endeavors.

References

  • PubMed Central. (n.d.). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroethyl chloroformate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloroethyl chloroformate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroethyl formate. Retrieved from [Link]

  • PubMed. (n.d.). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • PubMed. (2016). Study of the Reaction Cl + Ethyl Formate at 700-950 Torr and 297 to 435 K. Retrieved from [Link]

  • PubMed Central. (n.d.). Formylation of Amines. Retrieved from [Link]

  • Sciencemadness.org. (2024). formic acid from ethyl formate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of -chlorinated chloroformates.
  • RSC Publishing. (n.d.). First report on bio-catalytic N-formylation of amines using ethyl formate. Retrieved from [Link]

  • ResearchGate. (n.d.). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. Retrieved from [Link]

  • ResearchGate. (2025). Study on hydrolysis of methyl formate into formic acid in a catalytic distillation column. Retrieved from [Link]

Sources

Safety Operating Guide

2-Chloroethyl formate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of 2-Chloroethyl Formate

Executive Summary & Critical Identification

The disposal of 2-Chloroethyl formate requires strict adherence to protocols that go beyond standard organic solvent management.[1] The primary operational risk is not merely its flammability, but its hydrolysis pathway which generates 2-chloroethanol , a potent metabolic poison.

CRITICAL IDENTIFICATION CHECK: Before proceeding, verify the CAS number on your container. This compound is frequently confused with 2-Chloroethyl chloroformate, which poses an additional immediate corrosive hazard (HCl generation).

Feature2-Chloroethyl Formate (Target)2-Chloroethyl Chloroformate (Common Confusion)
CAS Number 1487-43-0 627-11-2
Formula C₃H₅ClO₂C₃H₄Cl₂O₂
Flash Point ~52°C (Combustible)~70°C (Combustible)
Primary Hazard Flammable, Toxic HydrolysisCorrosive, Toxic Hydrolysis, Lachrymator
Hydrolysis Formic Acid + 2-Chloroethanol HCl + CO₂ + 2-Chloroethanol

The Hazard Mechanism: Why Standard Disposal Fails

You cannot treat 2-chloroethyl formate as a generic "organic waste." Standard aqueous neutralization or drain disposal is strictly prohibited .

The "Silent Killer" Mechanism: Upon contact with water or moisture, 2-chloroethyl formate hydrolyzes. While formic acid is manageable, the co-product is 2-chloroethanol (Ethylene Chlorohydrin) .

  • Toxicity: 2-Chloroethanol is fatal in contact with skin (LD50 Dermal Rabbit: ~67 mg/kg). It is a metabolic poison that can cause delayed organ failure.

  • Regulatory Implication: 2-Chloroethanol is a RCRA U-Listed waste (U047 ). Generating it in your drainage system constitutes an illegal release of a toxic substance.

Diagram 1: Hydrolysis & Toxicity Pathway

This diagram illustrates the chemical breakdown that dictates our disposal strategy.

HydrolysisHazard cluster_0 Disposal Consequence Compound 2-Chloroethyl Formate (CAS 1487-43-0) Reaction Hydrolysis Reaction Compound->Reaction Water + H₂O (Moisture/Aqueous Waste) Water->Reaction Formic Formic Acid (Corrosive) Reaction->Formic SilentKiller 2-CHLOROETHANOL (Ethylene Chlorohydrin) FATAL TOXIN (U047) Reaction->SilentKiller CRITICAL HAZARD

Caption: Figure 1. The hydrolysis of 2-chloroethyl formate generates 2-chloroethanol, a U-listed toxic waste.

Waste Characterization & Coding

Proper characterization ensures your waste vendor accepts the material without rejection.

ParameterClassification CodeOperational Note
RCRA Status D001 (Ignitable)Flash point is ~52°C.
Reactivity D003 (Potential)Water-reactive. Do not mix with aqueous streams.
Toxicity Toxic Must be flagged for potential U047 generation.
DOT Shipping UN 2924 or UN 1992Flammable Liquid, Toxic, N.O.S.

Step-by-Step Disposal Protocol

Objective: Isolate the chemical and transfer to high-temperature incineration. Do not attempt in-lab neutralization.

Phase A: Segregation & Packaging
  • Container Selection: Use a chemically resistant container (Glass or High-Density Polyethylene - HDPE). Ensure the cap has a Teflon (PTFE) liner to prevent seal degradation.

  • No Bulking: Do not pour this into a general "Organic Solvents" drum. It requires a dedicated, small-volume satellite accumulation container.

  • Moisture Exclusion: The container must be bone-dry. Any moisture will pressurize the container due to hydrolysis.

Phase B: Labeling

Mark the tag clearly with:

  • Chemical Name: 2-Chloroethyl Formate[2][3]

  • Hazards:FLAMMABLE , TOXIC , WATER REACTIVE .[4]

  • Warning Note: "Contains/Generates 2-Chloroethanol on hydrolysis."

Phase C: The Decision Matrix (Disposal vs. Spill)

Follow this logic flow to determine the immediate action required.

DisposalWorkflow Start Start: Material Status IsSpill Is it a Spill? Start->IsSpill SpillAction EVACUATE AREA Don Full PPE (Respirator + Butyl Gloves) IsSpill->SpillAction Yes IsPure Is it Pure/Unused? IsSpill->IsPure No Absorb Absorb with Vermiculite (DO NOT USE WATER) SpillAction->Absorb PackSpill Seal in Secondary Container Label as Hazardous Waste Absorb->PackSpill Vendor Handover to EHS/Vendor Method: Incineration PackSpill->Vendor PurePath Keep in Original Container Check Cap Integrity IsPure->PurePath Yes MixedPath Segregate into Compatible Waste Stream (NO Oxidizers/Acids) IsPure->MixedPath No PurePath->Vendor MixedPath->Vendor

Caption: Figure 2. Operational decision matrix for spill response versus routine disposal.

Emergency Spill Procedures

If a spill occurs, the risk of inhalation and skin absorption is immediate.

  • Evacuation: Clear the immediate area. The vapor is irritating and toxic.[5]

  • PPE: Use Butyl Rubber or Silver Shield gloves. Nitrile provides poor protection against chlorinated esters. Wear a full-face respirator with organic vapor cartridges if engineering controls (fume hood) are breached.

  • Absorbent: Use Vermiculite or Dry Sand .

    • WARNING: Do NOT use paper towels or combustible rags (fire hazard).

    • WARNING: Do NOT use water or wet mops (generates toxic gas/liquid).

  • Cleanup: Scoop absorbed material into a wide-mouth jar, seal tightly, and label as "Debris contaminated with 2-Chloroethyl Formate."

References & Authority

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15156, 2-Chloroethyl formate. Retrieved from .

  • U.S. Environmental Protection Agency (EPA). RCRA Listed Wastes (U-List for 2-Chloroethanol - U047). 40 CFR § 261.[6][7][8]33. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 2-Chloroethyl chloroformate (Related Hazard Data). Retrieved from .

  • VulcanChem. 2-Chloroethyl formate Properties and Safety. Retrieved from .

Sources

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